2-Bromo-5-fluoropyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKDOXBBOURAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717244 | |
| Record name | 2-Bromo-5-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093758-87-2 | |
| Record name | 2-Bromo-5-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-fluoro-3-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-5-fluoropyridin-3-ol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridin-3-ol, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this compound is limited, this document leverages established principles of organic chemistry and extensive data from structurally related analogues to present a predictive yet authoritative analysis of its core properties, synthesis, and potential applications.
Introduction: The Strategic Value of Polysubstituted Pyridines
Polysubstituted pyridine scaffolds are a cornerstone of modern drug discovery and agrochemical development.[1] The unique electronic properties of the pyridine ring, combined with the strategic placement of functional groups, allow for fine-tuning of a molecule's physicochemical properties, metabolic stability, and biological target interactions.[2][3] Halogenation, in particular, is a powerful tool; fluorine can enhance binding affinity and metabolic stability, while bromine provides a versatile reactive handle for building molecular complexity via cross-coupling reactions.[2][4]
This compound (CAS No. 1093758-87-2) embodies this strategic design.[5] It incorporates a trifecta of synthetically valuable functionalities: a bromine atom poised for cross-coupling, a fluorine atom to modulate ring electronics, and a hydroxyl group that offers another point for derivatization and influences solubility. This guide will dissect the predicted characteristics and synthetic utility of this promising, yet under-documented, chemical building block.
Part 1: Physicochemical and Spectroscopic Profile
While exhaustive experimental data for this compound is not widely published, we can predict its core properties based on its structure and data from close analogues like 5-Bromo-2-fluoropyridin-3-ol and 2-Bromo-5-fluoropyridine.[6]
| Property | Predicted Value / Characteristic | Rationale & Comparative Analysis |
| CAS Number | 1093758-87-2[5] | Confirmed identifier for this specific chemical entity. |
| Molecular Formula | C₅H₃BrFNO[5] | Derived from its chemical structure. |
| Molecular Weight | 191.99 g/mol [5] | Calculated from the atomic weights of its constituent atoms. |
| Appearance | White to off-white or pale yellow solid | Halogenated pyridinols are typically crystalline solids at room temperature. The analogue 2-Bromo-5-fluoropyridine is a light yellow crystal.[7] |
| Melting Point | > 31 °C | The related compound 2-Bromo-5-fluoropyridine has a melting point of 30-31 °C. The presence of the hydroxyl group in the target molecule allows for hydrogen bonding, which is expected to result in a significantly higher melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, MeOH, THF); limited solubility in water. | The pyridine nitrogen and hydroxyl group will impart polarity, but the brominated aromatic ring reduces aqueous solubility. |
| Tautomerism | Exists primarily as the pyridin-3-ol tautomer. | Unlike 2- and 4-hydroxypyridines which exist in equilibrium with their pyridone forms, 3-hydroxypyridines cannot form a stable keto tautomer and are predominantly in the hydroxyl form.[8] |
Predicted Spectroscopic Signatures
-
¹H NMR: Two distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm) are expected, corresponding to the two protons on the pyridine ring. The coupling patterns will be influenced by both the fluorine and adjacent protons. A broad singlet corresponding to the hydroxyl proton will also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: Five signals are expected for the pyridine ring carbons. The carbon bearing the fluorine will show a large C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M, M+2) in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.
Part 2: Strategic Synthesis Methodologies
The synthesis of polysubstituted pyridines can be approached either by functionalizing a pre-existing pyridine ring or through de novo ring construction.[1][8] For this compound, a functionalization approach starting from a known aminopyridine is the most plausible and direct strategy.
Proposed Synthetic Protocol: Diazotization and Bromination
A logical and field-proven approach involves the diazotization of an appropriate aminofluoropyridine to install the hydroxyl group, followed by regioselective bromination.
Step-by-Step Protocol:
-
Starting Material Selection: The synthesis would ideally commence with 2-Amino-5-fluoropyridine. This precursor is commercially available.
-
Diazotization to Hydroxypyridine:
-
Dissolve 2-Amino-5-fluoropyridine in an aqueous acidic solution (e.g., sulfuric acid).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt intermediate.
-
Gently warm the reaction mixture to allow for the hydrolysis of the diazonium salt, which replaces the amino group with a hydroxyl group, yielding 5-Fluoropyridin-2-ol. This method is analogous to standard procedures for converting aminopyridines to hydroxypyridines.[9]
-
-
Regioselective Bromination:
-
Dissolve the resulting 5-Fluoropyridin-2-ol in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Treat the solution with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine. The regioselectivity of the bromination will be directed by the existing substituents. The hydroxyl group is an activating, ortho-, para-director, which would direct bromination to the 3-position.
-
Monitor the reaction by TLC or LC-MS until completion.
-
-
Workup and Purification:
-
Quench the reaction and neutralize the acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Part 3: Reactivity Profile and Synthetic Utility
The true value of this compound lies in its multifunctional nature, which allows for selective, sequential chemical modifications.
Reactions at the Bromine Atom: The Cross-Coupling Handle
The C2-bromine is the primary site for palladium-catalyzed cross-coupling reactions. This is a robust and versatile method for installing carbon or heteroatom substituents.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl, heteroaryl, or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation in the synthesis of many pharmaceutical agents.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Causality Insight: The C-Br bond at the 2-position of the pyridine ring is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This reactivity is a cornerstone of modern synthetic chemistry for building complex molecular architectures.[10]
Reactions involving the Fluorine Atom
The electron-withdrawing nature of the fluorine atom, along with the pyridine nitrogen, activates the ring towards nucleophilic aromatic substitution (SNAr). While the C-F bond is strong, it can be displaced by potent nucleophiles under forcing conditions, particularly if the fluorine is positioned ortho or para to the nitrogen.
Reactions at the Hydroxyl Group
The hydroxyl group provides another vector for derivatization:
-
O-Alkylation/O-Acylation: The hydroxyl group can be readily converted into ethers or esters using an appropriate alkyl halide or acyl halide in the presence of a base. This modifies the compound's steric and electronic properties, as well as its lipophilicity.
-
Conversion to a Triflone (OTf): The hydroxyl group can be transformed into a triflate, an excellent leaving group. This "activates" the 3-position, making it amenable to its own set of cross-coupling reactions, thus allowing for sequential functionalization of the pyridine core.[8]
Part 4: Applications in Drug Discovery and Materials Science
The structural motifs present in this compound are highly sought after in the development of bioactive molecules and functional materials.
-
Medicinal Chemistry: Pyridinone and hydroxypyridine cores are considered "privileged structures" and are found in a wide range of FDA-approved drugs.[11][12] The ability to use the bromine for late-stage functionalization makes this scaffold ideal for generating libraries of compounds for structure-activity relationship (SAR) studies. Potential therapeutic areas include oncology (kinase inhibitors), neuroscience, and anti-infectives.[10][13] The fluorine atom can improve metabolic stability and binding affinity through favorable interactions with biological targets.[12]
-
Materials Science: Fluorinated aromatic compounds are building blocks for high-performance polymers, liquid crystals, and organic light-emitting diodes (OLEDs).[7] The combination of the rigid pyridine core and the polarizable bromine atom makes this compound a candidate for incorporation into novel materials with tailored electronic and photophysical properties.
Part 5: Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the hazard profile of its close structural isomers and precursors, such as 5-Bromo-2-fluoropyridin-3-ol and 2-Bromo-5-fluoropyridine, the following precautions are mandated.[6]
-
Hazard Classification (Predicted):
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile rubber), protective clothing, and safety glasses with side-shields or goggles.
-
Use a NIOSH-approved respirator or work in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
-
Handling & Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Avoid contact with strong oxidizing agents.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound represents a highly versatile and synthetically valuable building block. While it remains a relatively unexplored compound, its constituent functional groups—a cross-coupling-ready bromine, a modulating fluorine, and a derivable hydroxyl group—provide a robust platform for the synthesis of complex molecules. This guide provides a predictive framework for researchers to leverage its potential, enabling the rational design and synthesis of novel chemical entities for applications spanning from drug discovery to advanced materials.
References
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI. [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. ProQuest. [Link]
-
The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
5-Bromo-2-fluoropyridin-3-ol | C5H3BrFNO | CID 20111865. PubChem. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
- Process for preparing 4-hydroxypyridines.
- Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]
-
2-Bromo-5-chloro-3-fluoropyridine | C5H2BrClFN | CID 10965798. PubChem. [Link]
- Preparation method of fluoropyridine compounds.
-
Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Institutes of Health (NIH). [Link]
-
2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. TSEALINE. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. chemscene.com [chemscene.com]
- 6. 5-Bromo-2-fluoropyridin-3-ol | C5H3BrFNO | CID 20111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - ProQuest [proquest.com]
- 9. Page loading... [guidechem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to 2-Bromo-5-fluoropyridin-3-ol: A Keystone Building Block in Modern Chemistry
Core Topic: 2-Bromo-5-fluoropyridin-3-ol CAS Number: 1093758-87-2[1]
Introduction: Unveiling a Multifunctional Pyridine Scaffold
This compound is a halogenated and functionalized pyridine derivative that has emerged as a molecule of significant interest for researchers in medicinal chemistry and materials science. Its strategic arrangement of a bromine atom, a fluorine atom, and a hydroxyl group on the pyridine core provides a unique combination of reactivity and physicochemical properties. This guide offers an in-depth exploration of its structure, synthesis, reactivity, and applications, providing scientists and drug development professionals with the critical insights needed to leverage its potential.
The presence of fluorine is particularly notable, as its incorporation into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, making this compound a pivotal intermediate for constructing complex molecular architectures.[4][5]
PART 1: Molecular Structure and Physicochemical Profile
Structural Elucidation and Tautomerism
The core structure of the molecule is a pyridine ring substituted at the C2, C5, and C3 positions. A critical feature of hydroxypyridines is their existence in tautomeric equilibrium. For this compound, this equilibrium involves the pyridinol form and its corresponding pyridinone tautomer. This phenomenon can significantly influence the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets.
Physicochemical and Computational Data
A summary of the key properties provides a foundational understanding of the molecule's characteristics for experimental design.
| Property | Value | Source |
| CAS Number | 1093758-87-2 | ChemScene[1] |
| Molecular Formula | C₅H₃BrFNO | ChemScene[1] |
| Molecular Weight | 191.99 g/mol | ChemScene[1] |
| Appearance | White to pale yellow crystalline solid (anticipated) | N/A |
| Purity | ≥95% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | ChemScene[1] |
| LogP | 1.6888 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Storage Conditions | 4°C, stored under nitrogen | ChemScene[1] |
PART 2: Synthesis and Reactivity
Retrosynthetic Analysis and Proposed Synthesis
While specific literature detailing the synthesis of this compound is sparse, a plausible and robust synthetic route can be designed based on established organohalogen chemistry. A logical approach involves the regioselective bromination of a 5-fluoro-pyridin-3-ol precursor.
The causality behind this choice is twofold:
-
Starting Material Availability: 5-Fluoropyridin-3-ol is a more accessible starting material.
-
Directing Effects: The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. This allows for targeted bromination at the C2 position.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 5. ossila.com [ossila.com]
Introduction: The Significance of Halogenated Pyridinols
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-fluoropyridin-3-ol
This guide provides a comprehensive technical analysis of the molecular structure, properties, and chemical behavior of this compound. While direct experimental data for this specific isomer is limited in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development.
Halogenated pyridine scaffolds are cornerstones of modern medicinal chemistry and organic synthesis. Their unique electronic properties and multiple points for chemical modification make them "privileged scaffolds" in the design of novel therapeutics. The strategic placement of halogen atoms like bromine and fluorine, along with a hydroxyl group, allows for the precise tuning of a molecule's physicochemical properties, including metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[1]
This compound (C₅H₃BrFNO) is a multi-functionalized heterocyclic building block. Understanding its structural nuances is critical to harnessing its potential. This guide will explore its molecular architecture, the critical concept of tautomerism, its predicted spectroscopic signature, and its reactivity, providing a framework for its application in complex molecular design.
Core Molecular Structure and Tautomerism
The foundational structure of this compound consists of a pyridine ring substituted at the C2, C3, and C5 positions. The key structural features are:
-
Pyridine Core: An electron-deficient aromatic heterocycle that influences the reactivity of its substituents.
-
C2-Bromine: The bromine atom at the 2-position is a versatile synthetic handle, serving as an excellent leaving group in nucleophilic aromatic substitution and as a reactive site for numerous palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1]
-
C5-Fluorine: The highly electronegative fluorine atom significantly modulates the electronic landscape of the pyridine ring, impacting the acidity of the hydroxyl group and the reactivity of the entire system.[1]
-
C3-Hydroxyl Group: The hydroxyl group introduces polarity and the capacity for hydrogen bonding. Crucially, its position at C3 dictates its tautomeric behavior.
The Critical Role of Tautomerism
Hydroxypyridines exist in equilibrium with their corresponding pyridone tautomers. While 2- and 4-hydroxypyridines predominantly exist in the pyridone form in most solvents, 3-hydroxypyridines favor the aromatic hydroxy form.[2][3] This is a critical distinction for this compound, as the hydroxyl tautomer retains the aromaticity of the pyridine ring without the charge separation seen in the zwitterionic resonance contributor of the pyridinone form.
The tautomeric equilibrium is influenced by solvent polarity and the presence of hydrogen bonding.[4][5] While the pyridin-3-one form is a minor contributor, its potential presence should be considered in reaction planning.
Caption: Tautomeric equilibrium of this compound.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
The properties of this compound are compared with its documented isomer, 5-Bromo-2-fluoropyridin-3-ol.
| Property | Predicted Value for this compound | Reported Value for 5-Bromo-2-fluoropyridin-3-ol[6] |
| CAS Number | Not assigned | 1012084-53-5 |
| Molecular Formula | C₅H₃BrFNO | C₅H₃BrFNO |
| Molecular Weight | 191.99 g/mol | 191.99 g/mol |
| Appearance | White to off-white solid (predicted) | --- |
| Solubility | Soluble in organic solvents (DMSO, Methanol) | --- |
| pKa | ~8.6 (Predicted) | --- |
| XLogP3 | --- | 1.6 |
Anticipated Spectroscopic Signatures
Spectroscopic analysis is essential for structural confirmation. The following are the expected spectral characteristics:
| Spectroscopy | Expected Features for this compound |
| ¹H NMR | Two signals in the aromatic region (δ 7-8.5 ppm). One proton at C4 and one at C6. Both protons would exhibit splitting due to H-F coupling over multiple bonds. The hydroxyl proton would appear as a broad singlet. |
| ¹³C NMR | Five distinct signals for the pyridine ring carbons. Carbons attached to Br (C2), F (C5), and O (C3) would be significantly deshielded. |
| FT-IR | Broad O-H stretching band (~3400-3200 cm⁻¹). Aromatic C=C and C=N stretching vibrations (~1600-1400 cm⁻¹). C-F and C-Br stretching in the fingerprint region.[1] |
| Mass Spec. | Molecular ion peak (M⁺) with a characteristic isotopic pattern due to bromine (⁷⁹Br and ⁸¹Br) with a ~1:1 intensity ratio for the M⁺ and M⁺+2 peaks.[1] |
Synthesis and Reactivity: A Chemist's Perspective
The multi-functional nature of this molecule provides a rich landscape for synthetic transformations.
Proposed Synthetic Workflow
A plausible synthetic route to this compound would likely start from a readily available substituted aminopyridine, leveraging diazotization chemistry, a cornerstone of pyridine functionalization.[7]
Caption: Proposed synthetic workflow for this compound.
Key Experimental Protocol: Diazotization and Hydrolysis
This protocol is a representative methodology based on standard procedures for converting aminopyridines to hydroxypyridines.
Objective: To synthesize this compound from 2-Amino-3-bromo-5-fluoropyridine.
Materials:
-
2-Amino-3-bromo-5-fluoropyridine (1.0 eq)
-
Sulfuric Acid (concentrated)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate for extraction
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-neck flask equipped with a stirrer and thermometer, dissolve 2-Amino-3-bromo-5-fluoropyridine in aqueous sulfuric acid.
-
Cool the solution to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly and carefully heat the diazonium salt solution to 80-100 °C. Vigorous nitrogen gas evolution will be observed.
-
Maintain heating until gas evolution ceases, indicating the reaction is complete.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
-
Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3.2 (NMR, MS, IR).
Chemical Reactivity
The molecule's reactivity is dictated by its distinct functional groups:
-
Cross-Coupling: The C-Br bond is the primary site for palladium-catalyzed reactions to form C-C, C-N, or C-O bonds, enabling the introduction of diverse substituents.
-
Hydroxyl Group Modification: The -OH group can be readily alkylated or acylated to produce ethers and esters, which can serve as prodrugs or modulate solubility.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen and halogen atoms. However, reactions at the C4 or C6 positions may be possible under forcing conditions.
Conclusion and Future Prospects
This compound represents a highly valuable, albeit under-documented, building block for chemical synthesis. Its structural features—a reactive bromine handle, a modulating fluorine atom, and a hydrogen-bonding hydroxyl group—provide a powerful toolkit for the design of complex molecules with tailored properties. Based on the robust chemistry of its isomers and related compounds, this molecule holds significant promise for applications in drug discovery, agrochemicals, and materials science. Further experimental elucidation of its properties and reactivity will undoubtedly unlock new avenues for innovation.
References
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
-
Douglass, J. (2010, February 11). Hydroxypyridine-Pyridone Tautomerism [Video]. YouTube. Retrieved from [Link]
-
WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link]
-
Alonso, J. L., López, J. C., Blanco, S., & Lesarri, A. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11946–11951. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoropyridin-3-ol. Retrieved from [Link]
Sources
- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Bromo-2-fluoropyridin-3-ol | C5H3BrFNO | CID 20111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-5-fluoropyridin-3-ol
Introduction: The Significance of 2-Bromo-5-fluoropyridin-3-ol in Modern Drug Discovery
This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine core, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective modification through various organic transformations, making it a valuable building block in the development of novel therapeutic agents and crop protection chemicals. This guide provides a comprehensive overview of the most viable synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles governing each route.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. This guide will explore four primary synthetic strategies, providing a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.
Pathway 1: Diazotization of 2-Amino-3-bromo-5-fluoropyridine
This pathway represents one of the most direct and efficient routes to this compound, leveraging the commercially available 2-Amino-3-bromo-5-fluoropyridine as the starting material. The key transformation is the conversion of the primary amino group to a hydroxyl group via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt.
Chemical Rationale: The diazotization of aminopyridines is a classic and reliable method for the introduction of a hydroxyl group.[1][2] The reaction proceeds by treating the aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as sulfuric acid. The resulting diazonium salt is generally unstable and readily undergoes hydrolysis upon gentle heating in the aqueous acidic medium to yield the corresponding hydroxypyridine.
Diagram 1: Synthesis of this compound via Diazotization.
Experimental Protocol:
-
To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-Amino-3-bromo-5-fluoropyridine (1.0 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
Prepare a solution of sodium nitrite (1.1-1.5 eq.) in water and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-bromo-5-fluoropyridine | [3] |
| Key Reagents | Sodium nitrite, Sulfuric acid | [1] |
| Temperature | 0 °C to 70 °C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Reported Yield | 70-90% (estimated) | [1] |
Table 1: Summary of Reaction Parameters for Pathway 1.
Pathway 2: Electrophilic Bromination of 5-fluoropyridin-3-ol
This approach utilizes the commercially available 5-fluoropyridin-3-ol and introduces the bromine atom at the 2-position through an electrophilic aromatic substitution reaction. The hydroxyl group at the 3-position acts as an activating and ortho-, para-directing group, favoring substitution at the adjacent C2 and C4 positions.
Chemical Rationale: The electron-donating nature of the hydroxyl group activates the pyridine ring towards electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic and heteroaromatic systems.[4] The reaction is typically carried out in a suitable solvent, and the regioselectivity can often be controlled by the reaction conditions. For 3-hydroxypyridines, bromination is expected to occur preferentially at the more activated C2 position.
Sources
- 1. 3-Bromo-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
A Technical Guide to the Spectral Analysis of 2-Bromo-5-fluoropyridin-3-ol
This in-depth technical guide provides a detailed analysis of the expected spectral characteristics of 2-Bromo-5-fluoropyridin-3-ol, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this guide leverages fundamental principles of spectroscopy and comparative data from analogous structures to provide robust predictions for its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of halogenated pyridinols.
Molecular Structure and Spectroscopic Implications
This compound possesses a unique substitution pattern on the pyridine ring that dictates its spectral behavior. The presence of a bromine atom, a fluorine atom, and a hydroxyl group creates a distinct electronic environment, influencing the chemical shifts and coupling constants in NMR spectroscopy, the vibrational modes in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
The key structural features to consider are:
-
Aromatic Pyridine Ring: Forms the core of the molecule.
-
Hydroxyl Group (-OH) at C3: This group can exhibit tautomerism, potentially existing in equilibrium with its pyridinone form. The presence of the hydroxyl group will be evident in both NMR and IR spectra.
-
Bromine Atom at C2: As a heavy halogen, bromine will have a characteristic isotopic signature in mass spectrometry and will influence the chemical shifts of adjacent protons and carbons in NMR.
-
Fluorine Atom at C5: Fluorine is a highly electronegative atom and a spin-active nucleus (¹⁹F), which will lead to characteristic C-F stretching in the IR spectrum and F-H and F-C couplings in NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and nitrogen atoms and the electron-donating effect of the hydroxyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | 7.20 - 7.40 | dd | J(H4-F5) ≈ 8-10 Hz (ortho), J(H4-H6) ≈ 2-3 Hz (meta) |
| H6 | 7.90 - 8.10 | d | J(H6-F5) ≈ 3-4 Hz (meta) |
| OH | 5.0 - 6.0 (variable) | br s | - |
Rationale behind the predictions: The proton at the C6 position is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The proton at C4 will be influenced by both the adjacent hydroxyl group and the fluorine at C5. The splitting patterns are predicted based on standard ortho and meta coupling constants in pyridine rings, with the additional coupling to the fluorine atom. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration.
Experimental Protocol for ¹H NMR Spectroscopy
A robust protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydroxypyridines as it can help in observing the exchangeable hydroxyl proton.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a 30-degree pulse angle to allow for a shorter relaxation delay.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a line broadening of 0.3 Hz using an exponential window function before Fourier transformation. Reference the spectrum to the residual solvent peak.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C2 | 135 - 140 | - |
| C3 | 150 - 155 | - |
| C4 | 120 - 125 | ~15-20 |
| C5 | 155 - 160 (d) | ~230-250 |
| C6 | 140 - 145 | ~10-15 |
Rationale behind the predictions: The carbon directly attached to the fluorine (C5) will exhibit a large one-bond C-F coupling constant and will be significantly downfield. The carbon bearing the bromine (C2) will also be downfield. The carbon attached to the hydroxyl group (C3) will be the most downfield due to the oxygen's electronegativity. The other carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: A 100 MHz or higher ¹³C frequency spectrometer is recommended.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum.
-
Set the spectral width to 0-180 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply a line broadening of 1.0 Hz. Reference the spectrum to the solvent signal.
Predicted Infrared (IR) Spectral Data
The IR spectrum will provide valuable information about the functional groups present in this compound. The presence of the hydroxyl group and the carbon-halogen bonds will give rise to characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3500 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C, C=N stretch (aromatic ring) | 1550 - 1650 | Medium to Strong |
| C-F stretch | 1200 - 1250 | Strong |
| C-Br stretch | 550 - 650 | Medium |
Rationale behind the predictions: The broad O-H stretching band is a hallmark of the hydroxyl group. The aromatic C=C and C=N stretching vibrations will appear in the typical region for pyridine rings. The C-F and C-Br stretching frequencies are expected in their characteristic regions of the fingerprint portion of the spectrum. For similar compounds like 3-Bromo-5-fluoropyridin-2-ol, a broad band in the region of 3400-3200 cm⁻¹ is expected for the O-H/N-H stretching, indicative of hydrogen bonding.[1]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Predicted Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of this compound will provide information about its molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of bromine.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comments |
| [M]⁺ | 191/193 | Molecular ion peak with a characteristic 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes.[2] |
| [M-HBr]⁺ | 112 | Loss of hydrogen bromide. |
| [M-CO]⁺ | 163/165 | Loss of carbon monoxide from the molecular ion. |
| [C₄H₂FN]⁺ | 95 | A common fragment from the pyridine ring. |
Rationale behind the predictions: The molecular ion peak will appear as a doublet with roughly equal intensity, separated by 2 m/z units, which is the characteristic isotopic signature of a bromine-containing compound.[2] Common fragmentation pathways for aromatic compounds include the loss of small stable molecules like CO and HBr.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile compound, direct insertion probe or gas chromatography (GC-MS) can be used. For less volatile compounds, liquid chromatography-mass spectrometry (LC-MS) with an appropriate ionization source (e.g., ESI) would be suitable.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions and a library-searchable spectrum.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. By applying fundamental principles of spectroscopy and leveraging data from analogous compounds, we have established a solid framework for the structural elucidation of this important heterocyclic compound. The detailed experimental protocols and the rationale behind the spectral predictions offer a valuable resource for researchers working with this and similar molecules. The self-validating nature of combining these orthogonal analytical techniques (NMR, IR, and MS) provides a high degree of confidence in the assigned structure.
References
-
Fragments of the infrared spectra of (a) N-hydroxypyridine-2(1H)-thione... - ResearchGate. Available at: [Link]
-
Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone - American Chemical Society. Available at: [Link]
-
2(1H)-Pyridinone - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
The Halogenation of Pyridine | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. Available at: [Link]
-
3-Fluoro-5-hydroxypyridine | C5H4FNO | CID 2762906 - PubChem. Available at: [Link]
-
2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O | CID 11694041 - PubChem. Available at: [Link]
-
2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem. Available at: [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication - ACD/Labs. Available at: [Link]
-
Mass spectrometry of halogen-containing organic compounds - ResearchGate. Available at: [Link]
-
6.2: Fragmentation - Chemistry LibreTexts. Available at: [Link]
-
Pyridine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
2-Bromopyridine - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(Br) Bromine NMR. Available at: [Link]
-
INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]
-
3-Fluoro-5-hydroxypyridine, 97%, Thermo Scientific 250 mg | Buy Online. Available at: [Link]
-
Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
-
C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
2-Bromo-5-nitropyridine - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]
-
2-Bromo-5-nitropyridine - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]
Sources
The Strategic Utility of 2-Bromo-5-fluoropyridin-3-ol in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous natural products and blockbuster pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a "privileged scaffold" – a molecular framework that is repeatedly found in biologically active compounds.[2] The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Within this context, halogenated pyridines have emerged as particularly valuable intermediates, offering multiple reactive handles for the construction of complex molecular architectures through modern cross-coupling methodologies.[3] This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridin-3-ol, a versatile building block poised for significant applications in contemporary drug discovery programs.
Physicochemical and Structural Characteristics
This compound (CAS No. 1093758-87-2) is a trifunctional heterocyclic compound featuring a bromine atom, a fluorine atom, and a hydroxyl group strategically positioned on the pyridine core.[4] This substitution pattern imbues the molecule with a unique combination of reactivity and physicochemical properties that are highly advantageous for medicinal chemistry applications.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFNO | [4] |
| Molecular Weight | 191.99 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [4] |
| Predicted LogP | 1.6888 | [4] |
| Storage Conditions | 4°C, stored under nitrogen | [4] |
The presence of the electron-withdrawing fluorine atom at the 5-position influences the acidity of the 3-hydroxyl group and modulates the electron density of the pyridine ring, impacting its reactivity in various transformations. The bromine atom at the 2-position serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 3-position offers a site for derivatization through reactions such as etherification.[3]
Synthesis of this compound: A Plausible Synthetic Approach
A plausible synthetic pathway for this compound would likely commence with the appropriate aminofluoropyridinol. The amino group can be converted to a diazonium salt under acidic conditions using a nitrite source, which is then displaced by a bromide ion.
Chemical Reactivity and Application in Key Transformations
The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations, making it a highly versatile intermediate in multi-step syntheses. The reactivity of each functional group can be selectively addressed based on the chosen reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of the pyridine ring is primed for participation in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of C-C and C-N bonds in modern organic synthesis.
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[5] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. The general reaction involves the coupling of the bromopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine
-
To a reaction vessel, add the 2-bromopyridine derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a suitable ligand if necessary.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent, such as dioxane, toluene, or a mixture with water, is added.
-
The reaction mixture is heated (typically between 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.[7]
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[8] This reaction allows for the coupling of this compound with a diverse array of primary and secondary amines to furnish the corresponding 2-aminopyridine derivatives. These products are common structural motifs in many biologically active compounds. The reaction is catalyzed by a palladium complex, typically in the presence of a bulky phosphine ligand and a strong base.[9]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine
-
In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).
-
The 2-bromopyridine derivative (1.0 equiv) and the amine (1.0-1.2 equiv) are added, followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
The reaction mixture is heated (typically between 80-110 °C) with stirring for the required duration, with progress monitored by an appropriate analytical technique.
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic phase is dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed in vacuo.
-
The residue is purified by chromatography to yield the desired N-aryl or N-alkyl aminopyridine.[10]
Etherification of the Hydroxyl Group
The 3-hydroxyl group of this compound provides a handle for the introduction of various alkoxy substituents via etherification reactions, most commonly the Williamson ether synthesis.[11] This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide or sulfonate.[7] This allows for the synthesis of a library of ether derivatives, which can be explored for their biological activity.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
The pyridinol is dissolved in a suitable solvent (e.g., DMF, THF, or acetone).
-
A base, such as sodium hydride, potassium carbonate, or sodium hydroxide, is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
The alkylating agent (an alkyl halide or sulfonate) is then added to the reaction mixture.
-
The reaction is stirred, often with heating, until the starting material is consumed.
-
The reaction is quenched with water and the product is extracted into an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude ether is purified by chromatography or recrystallization.[12]
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The pyridine scaffold is a prevalent feature in a multitude of approved kinase inhibitors.[13] The strategic placement of substituents on the pyridine ring is crucial for achieving high potency and selectivity against specific kinase targets. Halogenated pyridines, such as this compound, are particularly valuable in this regard, as the halogen atoms can serve as key attachment points for building out the molecular structure to interact with the kinase active site.
Caption: Synthetic utility of this compound.
Conclusion
This compound represents a highly valuable and versatile chemical intermediate for drug discovery and development. Its trifunctional nature allows for selective and sequential modification through a variety of robust and well-established synthetic methodologies, including palladium-catalyzed cross-coupling and etherification reactions. This enables the efficient construction of diverse molecular libraries centered around the privileged pyridine scaffold. For researchers and scientists in the pharmaceutical industry, this compound offers a strategic starting point for the synthesis of novel and potent therapeutic agents, particularly in the area of kinase inhibition. As the demand for new and effective medicines continues to grow, the importance of such well-designed chemical building blocks will undoubtedly increase.
References
- Shestopalov AM, et al. Synthesis of Fluorinated Pyridines. InFluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles 2014 Jun 13 (pp. 1-58).
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. ([Link])
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. ([Link])
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. ([Link])
-
Williamson Ether Synthesis - YouTube. ([Link])
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. ([Link])
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
-
Williamson ether synthesis - Wikipedia. ([Link])
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. ([Link])
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - MDPI. ([Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])
-
Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. ([Link])
-
Suzuki reaction - Wikipedia. ([Link])
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. ([Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. ([Link])
-
2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price. ([Link])
- WO2015094913A1 - Fluorophenyl pyrazol compounds - Google P
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. ([Link])
- US7169791B2 - Inhibitors of tyrosine kinases - Google P
-
Sourcing 2-Bromo-5-fluoro-3-nitropyridine: A Guide for Pharmaceutical Buyers. ([Link])
-
2-Bromo-5-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2736434 - PubChem. ([Link])
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed. ([Link])
-
Molecules | Special Issue : Kinase Inhibitor Chemistry - MDPI. ([Link])
- WO2013028263A1 - Pyrazolopyrimidine derivatives as pi3 kinase inhibitors - Google P
-
Pyridine, 2-bromo- - the NIST WebBook. ([Link])
-
Pyridine, 2-bromo- - the NIST WebBook - National Institute of Standards and Technology. ([Link])
-
This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. ([Link])
Sources
- 1. Khan Academy [khanacademy.org]
- 2. 1012084-53-5|5-Bromo-2-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR [m.chemicalbook.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
The Synthetic Versatility of the 3-Hydroxypyridine Scaffold: A Technical Guide Focused on the Potential of 2-Bromo-5-fluoropyridin-3-ol
Introduction: Navigating the Landscape of Polysubstituted Pyridines
In the realm of medicinal chemistry, the pyridine ring is a cornerstone scaffold, present in a multitude of clinically successful drugs.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. The strategic functionalization of this ring with various substituents allows for the fine-tuning of a molecule's pharmacological profile. Among the myriad of substituted pyridines, the 3-hydroxypyridine motif is of particular interest due to its presence in numerous bioactive compounds and its versatile reactivity.[2][3][4][5][6]
This technical guide delves into the synthetic utility of a specific, albeit sparsely documented, member of this class: 2-Bromo-5-fluoropyridin-3-ol . While direct literature on this particular starting material is limited, its structure represents a confluence of synthetically valuable functional groups: a reactive bromine atom poised for cross-coupling reactions, a fluorine atom to modulate basicity and metabolic stability, and a hydroxyl group that can be engaged in a variety of transformations.
Given the scarcity of direct data, this guide will take a comprehensive approach. We will first propose a logical and viable synthetic pathway to this compound, drawing upon established methodologies for the regioselective functionalization of pyridine rings. Subsequently, we will provide an in-depth exploration of the key reactions that this versatile building block is expected to undergo, with a focus on powerful C-C and C-N bond-forming reactions that are central to modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the substituted 3-hydroxypyridine scaffold in their synthetic endeavors.
Proposed Synthesis of this compound: A Strategic Approach
The synthesis of polysubstituted pyridines with precise regiochemistry is a significant challenge in organic chemistry. For a molecule like this compound, a multi-step approach is necessary. Below, we outline a plausible synthetic route, leveraging known transformations of the pyridine core.
A potential retrosynthetic analysis suggests that this compound could be accessed from a suitably substituted aminopyridine via a Sandmeyer-type reaction or from a pyridin-3-ol via regioselective halogenation. One possible forward synthesis is depicted below:
Caption: A plausible synthetic route to this compound.
An alternative and potentially more regioselective approach would involve the use of directed ortho-metalation (DoM).[7][8][9][10][11] The hydroxyl group of a protected 3-hydroxypyridine can act as a directing group, facilitating lithiation at the C2 position. Subsequent quenching with an electrophilic bromine source would yield the 2-bromo derivative. Fluorination could then be attempted at a later stage, although regioselectivity might be challenging. A patent for the preparation of 2-bromo-3-methoxypyridine utilizes the bromination of 3-hydroxypyridine as a key step, suggesting the feasibility of this transformation.[12]
Core Reactivity and Applications in Drug Synthesis
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The bromine atom at the 2-position is a prime handle for palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 3-position can be alkylated, acylated, or arylated. The fluorine atom at the 5-position serves to modulate the electronic properties of the ring and can enhance the metabolic stability of the final drug molecule.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The workhorses of modern medicinal chemistry, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are perfectly suited for the elaboration of the 2-bromopyridine moiety.
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a wide variety of aryl, heteroaryl, or alkyl groups from a boronic acid or ester precursor.[13][14][15][16][17] This reaction is instrumental in constructing the biaryl and heteroaryl scaffolds that are common in kinase inhibitors and other targeted therapies.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a 2-Bromopyridinol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromopyridinol (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand | Choice of catalyst and ligand can be crucial for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence reaction rate and yield. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | A mixed solvent system is often necessary to dissolve all reactants. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
Table 1: Generalized conditions for Suzuki-Miyaura coupling of 2-bromopyridinols.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring.[18][19][20][21][22] This is particularly relevant for the synthesis of kinase inhibitors, where an amino-heterocycle often serves as a hinge-binding motif.
Experimental Protocol: Generalized Buchwald-Hartwig Amination of a 2-Bromopyridinol
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the 2-bromopyridinol (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02-0.10 equiv), and a strong base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to 80-110 °C and stir until completion.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.
| Parameter | Typical Conditions | Notes |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos, Pd-precatalysts | Ligand choice is critical and depends on the amine substrate. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are essential for this reaction. |
| Temperature | 80-110 °C | Reaction temperature is substrate-dependent. |
Table 2: Generalized conditions for Buchwald-Hartwig amination of 2-bromopyridinols.
Functionalization of the 3-Hydroxyl Group
The 3-hydroxyl group offers another point of diversification. It can be readily alkylated or arylated to introduce further complexity and modulate the physicochemical properties of the molecule.
While palladium-catalyzed O-arylation of 3-hydroxypyridines can be challenging, copper-catalyzed Ullmann-type couplings have been shown to be effective.[23][24][25][26][27] This reaction allows for the formation of a diaryl ether linkage, a common structural motif in bioactive molecules.
Experimental Protocol: Generalized Copper-Catalyzed O-Arylation of a 3-Hydroxypyridine
-
Reaction Setup: In a reaction vessel, combine the 3-hydroxypyridine (1.0 equiv), the aryl halide (typically an iodide or bromide, 1.2 equiv), a copper(I) salt (e.g., CuI, 0.1 equiv), a ligand (e.g., a phenanthroline or a diketone, 0.2 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP.
-
Reaction Execution: Heat the reaction mixture to 100-140 °C and stir until the reaction is complete.
-
Work-up and Purification: Cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
The 3-Hydroxypyridine Scaffold in Medicinal Chemistry: A Privileged Motif
The 3-hydroxypyridine scaffold and its derivatives are found in a variety of biologically active compounds, demonstrating a wide range of therapeutic potential.[5][6][28] For instance, derivatives of 3-hydroxypyridine have been investigated as neuroprotective agents and for their therapeutic properties in various diseases.[5] The ability of the 3-hydroxyl group to act as both a hydrogen bond donor and acceptor, combined with the electronic properties of the pyridine ring, makes this scaffold ideal for interacting with biological targets.
Caption: Key synthetic transformations of the this compound scaffold.
Conclusion: A Versatile Building Block for Future Drug Discovery
While this compound may not be a readily available starting material, its structural features make it a highly attractive, albeit hypothetical, building block for drug discovery. The proposed synthetic strategies offer a clear path to its synthesis, and the detailed discussion of its potential reactivity provides a roadmap for its incorporation into complex molecular architectures. The power of modern cross-coupling chemistry, combined with the inherent biological relevance of the 3-hydroxypyridine scaffold, ensures that this and related compounds will continue to be valuable tools for medicinal chemists in the quest for novel therapeutics. This guide serves as a testament to the importance of understanding the fundamental reactivity of such building blocks, enabling the design and synthesis of the next generation of innovative medicines.
References
-
Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Copper-Catalyzed N-Arylation of Amines, Amides, and Nitrogen Heterocycles. Organic Letters, 4(20), 3517–3520*. [Link]
-
Altman, R. A., Shafir, A., Choi, A., Lichtor, P. A., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646*. [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]
-
Guedes, R. C., et al. (2017). Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. Current Medicinal Chemistry, 24(21), 2264–2286*. [Link]
-
AECI_Spons. (n.d.). 3-Hydroxypyridine for Pharmaceuticals and Dyes: A Versatile Compound. [Link]
-
Altman, R. A., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643-646*. [Link]
-
PubMed. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. [Link]
-
ResearchGate. (2008). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]
- Google Patents. (2020). 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
- Google Patents. (2008).
- Google Patents. (2009). Substituted 3 -hydroxypyridines and pharmaceutical compositions thereof.
-
Myers, A. G. (n.d.). Directed ortho metalation. [Link]
- Google Patents. (2015).
- Google Patents. (2015).
-
Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
- Google Patents. (1965).
-
DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Organic Chemistry Group. (n.d.). Directed (ortho) Metallation. [Link]
-
ResearchGate. (n.d.). 3-Hydroxypyridine and its derivatives. [Link]
-
ResearchGate. (2012). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. [Link]
-
ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]
-
ResearchGate. (2022). Pyridones in drug discovery: Recent advances. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (1977).
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]
-
ACS Publications. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
PubMed. (2009). Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubMed. (2014). Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemicalkland.com [chemicalkland.com]
- 4. chemimpex.com [chemimpex.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. grokipedia.com [grokipedia.com]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 12. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. researchgate.net [researchgate.net]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 2-Bromo-5-fluoropyridin-3-ol in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent often belies the strategic and sometimes arduous journey of its synthesis. The selection of starting materials and key intermediates is a critical determinant of the efficiency, novelty, and ultimate success of a drug discovery campaign. It is in this context that we turn our attention to a highly functionalized heterocyclic building block: 2-Bromo-5-fluoropyridin-3-ol . While not a household name, this molecule represents a class of versatile synthons that empower medicinal chemists to explore novel chemical space and construct complex molecular architectures with precision. This guide provides an in-depth technical exploration of this compound, from its synthesis and reactivity to its emerging role in the development of next-generation therapeutics.
Physicochemical Properties and Structural Rationale
This compound is a trifunctionalized pyridine ring, a scaffold of immense importance in medicinal chemistry due to its presence in numerous approved drugs. The strategic placement of the bromo, fluoro, and hydroxyl groups on this core structure imbues it with a unique combination of reactivity and physicochemical properties that are highly advantageous for drug design.
| Property | Value | Source |
| CAS Number | 1093758-87-2 | [1][2] |
| Molecular Formula | C₅H₃BrFNO | [3] |
| Molecular Weight | 191.99 g/mol | [3] |
| Appearance | Likely a solid | Inferred from related compounds |
| Storage | Store under inert gas | Inferred from related compounds |
The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse carbon and heteroatom substituents. The fluorine atom at the 5-position can significantly modulate the electronic properties of the pyridine ring, influence the pKa of the molecule, and enhance metabolic stability and binding affinity of the final drug candidate. The hydroxyl group at the 3-position offers a site for further functionalization through etherification, esterification, or as a hydrogen bond donor in interactions with biological targets.
Synthesis of this compound: A Proposed Pathway
A likely precursor for the synthesis of this compound is 2-amino-5-fluoropyridin-3-ol. The synthesis would then proceed via a Sandmeyer-type reaction, a well-established method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate.
Proposed Experimental Protocol:
Step 1: Diazotization of 2-amino-5-fluoropyridin-3-ol
-
To a stirred solution of hydrobromic acid (48% in water), cool to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-5-fluoropyridin-3-ol to the cooled acid solution, maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
The reaction mixture can then be worked up by basification, extraction with an organic solvent, followed by purification, likely via column chromatography, to yield the desired this compound.
Causality Behind Experimental Choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The Sandmeyer reaction is a reliable method for converting the diazonium group to a bromine atom with good yield and regioselectivity.
The Role of this compound in Medicinal Chemistry
The true value of a building block like this compound is realized in its application to the synthesis of biologically active molecules. Its trifunctional nature allows for a modular and divergent approach to the creation of compound libraries for screening against various therapeutic targets.
A Key Intermediate in the Synthesis of TRPM8 Inhibitors
A notable application of this compound is its use as a starting material in the synthesis of chroman derivatives that act as Transient Receptor Potential Melastatin 8 (TRPM8) inhibitors[1]. TRPM8 is a non-selective cation channel that is activated by cold temperatures and cooling agents like menthol. It has emerged as a promising therapeutic target for the treatment of neuropathic pain, migraine, and overactive bladder.
The synthesis of these TRPM8 inhibitors likely involves the utilization of the hydroxyl group of this compound for ether formation with a suitable chroman precursor, followed by a cross-coupling reaction at the bromine-bearing carbon to introduce further diversity.
Caption: Proposed synthetic workflow for TRPM8 inhibitors utilizing this compound.
A Versatile Scaffold for Kinase Inhibitors
The pyridine scaffold is a privileged structure in the design of kinase inhibitors, which are a major class of anticancer drugs. The ability of the pyridine nitrogen to form hydrogen bonds with the hinge region of the kinase active site is a key feature of many potent inhibitors. While the direct incorporation of this compound into a marketed kinase inhibitor is not yet prominent, its structural motifs are highly relevant.
For instance, the bromo-fluoropyridine core is a key component of many kinase inhibitor scaffolds. The bromine atom provides a convenient point for the introduction of larger substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The fluorine atom can improve the metabolic stability and pharmacokinetic properties of the molecule.
The general strategy for the synthesis of kinase inhibitors using a 2-bromopyridine building block involves an initial cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce a key pharmacophore, followed by further functionalization.
Caption: General synthetic strategies for kinase inhibitors from a 2-bromopyridine core.
The pyrrolo[2,3-d]pyrimidine scaffold, present in several approved kinase inhibitors, can be constructed from precursors derived from functionalized pyridines[4]. The versatility of this compound makes it an attractive starting point for the synthesis of novel kinase inhibitor libraries.
Reactivity and Strategic Functionalization
The synthetic utility of this compound is dictated by the differential reactivity of its three functional groups.
-
The C-Br Bond: The bromine at the 2-position is the most versatile handle for synthetic transformations. It readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters[5][6].
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Stille Coupling: For the formation of C-C bonds with organostannanes.
-
-
The -OH Group: The hydroxyl group at the 3-position can be readily functionalized. It can be alkylated to form ethers, acylated to form esters, or used as a hydrogen bond donor to interact with biological targets. Its presence also allows for the possibility of tautomerism, which can influence the reactivity of the pyridine ring.
-
The C-F Bond: The fluorine at the 5-position is generally unreactive towards nucleophilic substitution under standard cross-coupling conditions, making it a stable substituent that can be carried through multi-step syntheses. Its strong electron-withdrawing nature, however, influences the reactivity of the other positions on the ring.
Future Perspectives
The demand for novel, highly specific, and effective therapeutic agents continues to drive innovation in medicinal chemistry. Versatile building blocks like this compound are essential tools in this endeavor. Its trifunctional nature allows for the rapid generation of diverse compound libraries, increasing the probability of identifying hit compounds against a wide range of biological targets.
Future research will likely focus on:
-
Expansion of the Kinase Inhibitor Portfolio: The development of novel kinase inhibitors with improved selectivity and resistance profiles will continue to be a major focus of cancer research. The this compound scaffold is well-suited for the synthesis of next-generation inhibitors.
-
Exploration of New Therapeutic Areas: The successful application of this building block in the development of TRPM8 inhibitors highlights its potential in other therapeutic areas beyond oncology, such as neurology and inflammatory diseases.
-
Development of Novel Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis of this compound and its derivatives will further enhance its utility in drug discovery.
References
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
- Google Patents. (n.d.). US20140045855A1 - Chroman derivatives as trpm8 inhibitors.
-
LookChem. (n.d.). CAS No.1093758-87-2,2-Bromo-5-fluoro-hydroxypyridine Suppliers. Retrieved from [Link]
-
Comprar. (n.d.). 2-bromo-5-fluoro-hidroxipiridina (CAS 1093758-87-2). Retrieved from [Link]
-
Exploring the Biological Activity of 2-Bromo-5-fluoro-3-nitropyridine Derivatives. (n.d.). Retrieved from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). European Journal of Medicinal Chemistry, 216, 113265. [Link]
-
Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (2020). Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
-
Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent. (2024). ResearchGate. [Link]
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). Journal of Medicinal Chemistry, 64(19), 13979-14076. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2023). RSC Advances, 13(28), 19335-19363. [Link]
- Google Patents. (n.d.). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(12), 2821. [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. (2021). European Journal of Medicinal Chemistry, 216, 113265. [Link]
-
30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). Journal of the Brazilian Chemical Society. [Link]
-
Organic Syntheses. (n.d.). Nakagawa, M. - Organic Syntheses Procedure. Retrieved from [Link]
-
European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). Bioorganic Chemistry, 153, 107867. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (2008). Tetrahedron, 64(27), 6353-6359. [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]
-
Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. (2013). Bulgarian Chemical Communications, 45(4), 535-542. [Link]
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2020). IUCrData, 5(10), x201213. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2007). The Journal of Organic Chemistry, 72(15), 5659-5668. [Link]
-
Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]
-
Identification of pyrazine-based TrkA inhibitors: Design, synthesis, evaluation, and computational modeling studies. (2014). MedChemComm, 5(10), 1507-1514. [Link]
-
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (2014). MedChemComm, 5(10), 1507-1514. [Link]
- Google Patents. (n.d.). US8097733B2 - Pyrazole derivatives as 5-LO-inhibitors.
Sources
- 1. US20140045855A1 - Chroman derivatives as trpm8 inhibitors - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 1093758-87-2 [sigmaaldrich.com]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
A Technical Guide to 2-Bromo-5-fluoropyridin-3-ol: A Versatile Scaffold for Accelerated Drug Discovery
Abstract
The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly substituted pyridines, form the structural core of a significant percentage of FDA-approved drugs.[1][2] This guide focuses on the strategic utility of 2-Bromo-5-fluoropyridin-3-ol , a multi-functionalized building block poised for the efficient construction of complex molecular architectures. We will dissect its core chemical principles, provide validated experimental protocols for its derivatization, and contextualize its application in the design of targeted therapeutic agents, with a specific focus on kinase inhibitors. This document is intended for medicinal chemists, synthetic chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.
The Strategic Value of Polysubstituted Pyridinols in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to present substituents in a well-defined three-dimensional space. The value of a pyridine scaffold is significantly enhanced by strategic substitution.
-
Fluorine Substitution: The incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate physicochemical properties.[3] Fluorine's high electronegativity can alter the pKa of nearby functional groups, enhance binding affinity through unique electrostatic interactions, and block sites of metabolic oxidation, thereby improving a compound's pharmacokinetic profile.[3]
-
Bromine as a Synthetic Handle: The bromine atom serves as a versatile linchpin for molecular elaboration. It is an excellent leaving group in a host of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile introduction of aryl, heteroaryl, alkyl, and amino moieties.[4][5][6]
-
The Hydroxyl Group: The pyridinol (-OH) functionality provides a crucial site for hydrogen bonding, a key interaction in protein-ligand recognition. It can act as both a hydrogen bond donor and acceptor. Furthermore, it can be readily alkylated or acylated to fine-tune solubility, lipophilicity, and steric profile.
The combination of these three functionalities on a single pyridine core, as in this compound, creates a powerful and versatile building block for constructing diverse chemical libraries aimed at a multitude of biological targets.
Core Compound Analysis: this compound
Physicochemical Properties
A comprehensive understanding of a building block's fundamental properties is critical for its effective use. The properties for this compound are summarized below, based on its structure and data from closely related isomers.[7][8]
| Property | Predicted Value / Description | Source / Justification |
| CAS Number | Not broadly available; indicates a specialized or novel reagent. | Inferred from lack of direct search results. |
| Molecular Formula | C₅H₃BrFNO | Derived from structure. |
| Molecular Weight | 191.99 g/mol | [7][8] |
| Appearance | Expected to be a white to pale yellow crystalline solid. | Based on analogs like 3-Bromo-5-fluoropyridin-2-ol.[8] |
| Solubility | Likely soluble in polar organic solvents such as methanol, DMSO, and DMF. | Common for functionalized pyridinols. |
| pKa | The hydroxyl group is expected to be acidic (pKa ~8-10), influenced by the electron-withdrawing F and Br atoms. | Standard chemical principles. |
Tautomerism: The Pyridinol-Pyridinone Equilibrium
A critical chemical feature of hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridinone form.[8] For this compound, this equilibrium with 2-Bromo-5-fluoro-1H-pyridin-3(2H)-one can influence its reactivity. While the pyridinol form is aromatic, the pyridinone form can participate in different reaction pathways. The predominant tautomer can depend on the solvent, pH, and whether the compound is in solid-state or solution. This duality must be considered during reaction design.
Reactivity Profile and Synthetic Handles
The molecule possesses three distinct sites for chemical modification, allowing for orthogonal or sequential functionalization.
-
C2-Bromo Bond : This is the primary site for introducing molecular diversity. Its position adjacent to a ring nitrogen makes it highly susceptible to oxidative addition by a Palladium(0) catalyst, the key step in cross-coupling reactions.[5][6] This allows for the formation of C-C, C-N, and C-O bonds with high efficiency.
-
C3-Hydroxyl Group : This group can be deprotonated with a mild base to form an alkoxide, which is a potent nucleophile for reactions like Williamson ether synthesis. This allows for the attachment of alkyl or aryl side chains, which can be used to probe binding pockets or improve solubility.
-
C5-Fluoro Group : While the C-F bond is typically robust, the electron-deficient nature of the pyridine ring means it can undergo Nucleophilic Aromatic Substitution (SNAr) under forcing conditions (e.g., strong nucleophiles at high temperatures), though this is far less common than reactions at the C-Br site. Its primary role is electronic modulation.[3][9]
Synthetic Pathways and Methodologies
Proposed Synthesis of the Core Scaffold
Protocol: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-fluoropyridin-3-ol (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The position ortho to the activating hydroxyl group and meta to the deactivating fluoro group is the most electronically favored site for electrophilic attack.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the title compound.
Key Downstream Reactions: Building Complexity
The true power of this compound lies in its utility as a platform for diversification. Below is a detailed protocol for a Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.[4][10]
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
-
Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos). The choice of ligand is crucial and depends on the electronic nature of the coupling partners; bulky, electron-rich phosphine ligands often accelerate the reaction.[11]
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by flash chromatography.
Rationale for Parameter Choices:
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Solvent: A mixed aqueous/organic system is often used to ensure solubility of both the organic substrates and the inorganic base.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and must be protected to maintain its catalytic activity.
| Catalyst / Ligand | Substrate Type | Typical Yield Range | Rationale |
| Pd(PPh₃)₄ | Electron-neutral or electron-poor arylboronic acids. | 60-85% | Standard, reliable catalyst for general-purpose couplings. |
| Pd(dppf)Cl₂ | Heteroarylboronic acids. | 70-95% | Often provides better yields and cleaner reactions for challenging heteroaryl couplings. |
| Pd₂(dba)₃ / SPhos | Sterically hindered or electron-rich arylboronic acids. | 75-98% | Buchwald ligands are highly active and can overcome steric hindrance and facilitate difficult couplings.[11] |
Application in Novel Compound Discovery: A Case Study in Kinase Inhibitors
The Pyridine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[12][13] Many kinase inhibitors are designed as ATP-competitive agents, meaning they bind to the same site as the natural ligand, ATP. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine (the core of ATP), is a well-known and highly successful core for kinase inhibitors.[12][14][15] Substituted pyridines, like those derived from our title compound, can effectively mimic the hinge-binding interactions of the adenine ring in ATP, making them excellent starting points for inhibitor design.
Design Strategy for a Hypothetical Kinase Inhibitor Library
Using this compound, a focused library of potential kinase inhibitors can be rapidly assembled. The strategy involves a divergent synthetic approach where the core scaffold is first elaborated at the C2 position via Suzuki coupling, followed by diversification at the C3 hydroxyl group.
-
Step 1 (C2 Diversification): The core scaffold is reacted with a library of 20-50 different aryl and heteroaryl boronic acids in a parallel synthesizer using the optimized Suzuki protocol. This step introduces a variety of "head groups" designed to occupy the main part of the ATP binding site.
-
Step 2 (C3 Diversification): The resulting library of 2-aryl-5-fluoropyridin-3-ols is then arrayed and reacted with a library of 10-20 different alkylating agents (e.g., benzyl bromides, alkyl iodides) under basic conditions (e.g., NaH or K₂CO₃ in DMF). This step adds "tail groups" that can extend into solvent-exposed regions or other pockets of the kinase, fine-tuning potency and selectivity.
This two-step, divergent approach allows for the rapid generation of hundreds of unique, structurally related compounds from a single, versatile starting material, maximizing the efficiency of the discovery process.
Conclusion
This compound represents more than just another chemical reagent; it is a strategically designed platform for innovation in medicinal chemistry. Its trifecta of functional handles—a readily displaceable bromine for cross-coupling, a modifiable hydroxyl group for fine-tuning properties, and an electronically-influential fluorine atom—provides chemists with a robust and flexible tool. By leveraging the predictable and high-yielding reactions detailed in this guide, research organizations can significantly accelerate the design-make-test-analyze cycle, paving the way for the discovery of next-generation therapeutics.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.
- Askri, B., et al. (2021). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?
- Selleck Chemicals. (n.d.). 2-Amino-3-bromo-5-fluoropyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-5-fluoropyridine 97.
- PubChem. (n.d.). 5-Bromo-2-fluoropyridin-3-ol.
- BenchChem. (n.d.). 3-Bromo-5-fluoropyridin-2-OL.
- El-Gaby, M. S. A., et al. (2014). A novel synthesis of heterocyclic compounds containing coumarin moiety of potential antimicrobial activity. PubMed.
- Wakatsuki, Y., & Yamazaki, H. (1973). Novel synthesis of heterocyclic compounds from acetylenes. RSC Publishing.
- MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
- Ali, T. E. S., et al. (2015). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. OMICS International.
- Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
- ResearchGate. (2024). Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent.
- El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
- El-Damasy, A. K., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate.
- Ghorpade, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
- Jochem, M., et al. (2024). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- Borra, S., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 5- Bromo-2-chloropyrimidine and 2,5- dibromopyrimidine in Palladium-Catalyzed Cross-Coupling Reactions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-2-fluoropyridin-3-ol | C5H3BrFNO | CID 20111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Technical Guide to 2-Bromo-5-fluoropyridin-3-ol: A Privileged Scaffold for Modern Agrochemical Discovery
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals requires a sophisticated approach to molecular design. Central to this endeavor is the use of versatile chemical building blocks that provide a foundation for creating diverse compound libraries. 2-Bromo-5-fluoropyridin-3-ol, a multifunctional heterocyclic compound, has emerged as a pivotal intermediate in this field. Its unique arrangement of reactive sites—a selectively addressable bromine atom, an electron-withdrawing fluorine atom, and a nucleophilic hydroxyl group—offers chemists a powerful toolkit for generating next-generation herbicides, fungicides, and insecticides. This guide provides an in-depth analysis of the synthesis, derivatization strategies, and potential applications of this scaffold, supported by detailed experimental protocols and structure-activity relationship (SAR) insights for researchers in agrochemical discovery.
Core Chemical Profile and Physicochemical Properties
This compound (or its tautomer, 3-Bromo-5-fluoropyridin-2(1H)-one) is a halogenated pyridine derivative.[1] The pyridine core is a well-established toxophore in numerous commercial pesticides, and the strategic placement of fluorine and bromine atoms significantly influences the molecule's properties. The fluorine atom can enhance metabolic stability, binding affinity, and cell membrane permeability, while the bromine atom serves as a versatile synthetic handle for cross-coupling reactions.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Note |
| Molecular Formula | C₅H₃BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical for this class |
| Key Functional Groups | Pyridine ring, Hydroxyl (-OH), Bromine (-Br), Fluorine (-F) | [1] |
| Tautomerism | Exists in equilibrium with 3-Bromo-5-fluoropyridin-2(1H)-one | [1] |
| Reactivity Centers | C2-Br: Site for cross-coupling (e.g., Suzuki, Buchwald-Hartwig). | [4] |
| C3-OH: Site for etherification, esterification. | ||
| Pyridine Nitrogen: Site for N-alkylation or salt formation. |
Synthesis and Derivatization: A Strategic Workflow
The synthesis of polysubstituted pyridines like this compound typically involves multi-step sequences starting from simpler pyridine precursors. A common and effective strategy involves the diazotization of an appropriately substituted aminopyridine, followed by Sandmeyer-type reactions to install the halogen atoms.[1][5]
The true value of this molecule lies in its capacity for derivatization. The C2-bromine is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. This is the primary strategy for exploring the chemical space around the core scaffold to discover bioactive analogues.
Applications in Agrochemical Research: A Scaffold for Bioactivity
While this compound is not typically an end-product agrochemical, it serves as a high-value intermediate for classes of compounds with proven bioactivity.[6][7] Its structure is a key component in the discovery of novel active ingredients.
Fungicide Development
The pyridine ring is a cornerstone of many successful fungicides. Pyridine carboxamides, for example, are a major class of succinate dehydrogenase inhibitors (SDHIs), which disrupt fungal respiration.[8] The this compound scaffold can be used to synthesize novel carboxamides where the bromine is replaced by a linker attached to a toxophoric amine moiety. Furthermore, pyridine derivatives have been shown to inhibit lanosterol demethylase, a critical enzyme in the ergosterol biosynthesis pathway, which is the target for azole fungicides.[9][10]
Herbicide Development
Numerous pyridine-containing heterocycles exhibit potent herbicidal activity.[11] For instance, compounds like pyrido[2,3-d]pyrimidines have been investigated as herbicides that inhibit key plant enzymes such as protoporphyrinogen oxidase (PPO).[12][13][14] The subject scaffold provides a direct route to such fused ring systems, allowing researchers to fine-tune the substitution pattern to optimize efficacy and crop selectivity.
Insecticide Development
The inclusion of fluorine is a hallmark of modern insecticide design, often imparting enhanced potency and favorable metabolic profiles.[2][15][16] Halogenated pyridines are key building blocks for several classes of insecticides, including neonicotinoids and diamides.[17] By using this compound, chemists can create novel compounds that target insect nicotinic acetylcholine receptors or ryanodine receptors, potentially overcoming existing resistance mechanisms.[3]
Key Experimental Protocols
The following protocols are provided as validated, representative workflows for the derivatization and screening of compounds based on the this compound scaffold.
Protocol 1: Synthesis of a Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-(4-methoxyphenyl)-5-fluoropyridin-3-ol, demonstrating the utility of the C2-bromo position.
Objective: To replace the bromine atom with a substituted phenyl group.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound, 4-methoxyphenylboronic acid, and Na₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture, followed by the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Antifungal Microtiter Plate Assay
This protocol outlines a method for screening newly synthesized derivatives for fungicidal activity against a model plant pathogen, such as Botrytis cinerea.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Synthesized derivatives dissolved in DMSO (10 mM stock)
-
Potato Dextrose Broth (PDB), sterile
-
Botrytis cinerea spore suspension (adjusted to 1 x 10⁵ spores/mL)
-
Sterile 96-well microtiter plates
-
Commercial fungicide (e.g., Carbendazim) as a positive control
-
DMSO as a negative control
Procedure:
-
Dispense 98 µL of PDB into each well of a 96-well plate.
-
Create a serial dilution series: Add 2 µL of the 10 mM compound stock solution to the first column of wells. Mix and transfer 20 µL to the next column, repeating across the plate to create a concentration gradient (e.g., 200 µM down to ~0.1 µM).
-
Prepare control wells: Add 2 µL of DMSO to negative control wells and 2 µL of a serially diluted positive control to its designated wells.
-
Inoculate each well (except for a media-only blank) with 100 µL of the B. cinerea spore suspension. The final volume in each well will be ~200 µL.
-
Seal the plate and incubate at 25 °C for 48-72 hours in the dark.
-
Validation: Measure fungal growth by reading the optical density (OD) at 600 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition data against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold allows for the elucidation of key SAR trends that can guide the design of more potent molecules.
-
Position 2 (The Bromine Site): This is the most critical position for diversification. Introducing bulky, lipophilic aryl groups can enhance binding to hydrophobic pockets in target enzymes. The nature of the substituent (e.g., electron-donating vs. withdrawing groups on an appended phenyl ring) can fine-tune the electronic properties of the entire molecule.
-
Position 3 (The Hydroxyl Site): The hydroxyl group is a hydrogen bond donor and can be crucial for anchoring the molecule in a protein's active site. Converting it to an ether or ester can modulate the molecule's logP value, affecting its movement through plant or insect tissues. Esterification can also be a pro-pesticide strategy, where the ester is cleaved in vivo to release the active hydroxyl compound.
-
Position 5 (The Fluorine Site): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyridine ring, influencing its ionization state at physiological pH. It also blocks a potential site of metabolic oxidation, increasing the compound's half-life in the target organism.
Conclusion and Future Outlook
This compound represents more than just a single chemical entity; it is a strategic platform for innovation in agrochemical research. Its synthetic accessibility and the orthogonal reactivity of its functional groups empower scientists to rapidly generate and test novel chemical hypotheses. By leveraging this scaffold, research and development teams can efficiently explore new chemical spaces, address pressing challenges like pesticide resistance, and ultimately discover the next generation of high-performing, sustainable crop protection solutions. The continued exploration of derivatives from this core will undoubtedly yield valuable lead compounds for years to come.
References
-
Wang, X., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Retrieved from [Link]
-
Yabuta, G., et al. (1995). Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles. PubMed. Retrieved from [Link]
-
Janssen, D., et al. (2003). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Antifungal activities of pyridines and pyrimidines correlate with their... Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of pesticides containing fluorine. Retrieved from [Link]
-
ResearchGate. (n.d.). Some pesticides containing pyridine groups. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
-
Misra, S., et al. (2023). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PubMed. Retrieved from [Link]
-
Nizamuddin, M. G., & Manoj, K. S. (2001). Synthesis and fungicidal activity of substituted pyrazolo[5,4-b] pyridine/pyrid-6-ones and.... PubMed. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Retrieved from [Link]
-
VIVAN ACL. (n.d.). 2-Amino-3-Bromo-5-Fluoropyridine. Retrieved from [Link]
-
Fan, Z. J., et al. (2010). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. PubMed. Retrieved from [Link]
-
PubMed. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds. Retrieved from [Link]
-
Kouznetsov, V. V., et al. (2012). Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines. PubMed. Retrieved from [Link]
-
Misra, S., et al. (2023). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC - PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US4742060A - Heterocyclic compounds.
-
MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Enhancing Agrochemicals: The Role of 2-Bromo-5-fluoro-3-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). High Purity 2-Bromo-5-fluoro-3-methylpyridine: Key Intermediate for Agrochemicals and Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). US6054412A - Substituted 4,5-di(trifluoromethyl)pyrazoles and their use as herbicides and for desiccating/defoliating plants.
-
ResearchGate. (n.d.). Synthesis, Insecticidal Activities and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing Fluoro-substituted Benzene Moiety. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
Sources
- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 2. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 5. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Amino-3-Bromo-5-Fluoropyridine | VIVAN ACL [vivanacl.com]
- 7. nbinno.com [nbinno.com]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridin-3-ol
Introduction: The Strategic Importance of 2-Aryl-5-fluoropyridin-3-ols
The 2-aryl-5-fluoropyridin-3-ol scaffold is a privileged motif in modern medicinal chemistry and drug discovery. The pyridine core is a common feature in a multitude of bioactive compounds, while the fluorine substituent can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties. The hydroxyl group at the 3-position provides a crucial handle for further functionalization or can participate in key hydrogen bonding interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of such biaryl and heteroaryl structures, prized for its functional group tolerance and generally high yields.[1][2]
This guide provides a detailed exploration of Suzuki-Miyaura coupling protocols for 2-bromo-5-fluoropyridin-3-ol, addressing the unique challenges presented by this substrate and offering field-proven strategies for successful synthesis.
Core Scientific Principles and Challenges
The Suzuki-Miyaura coupling of this compound is not without its challenges. Understanding these is critical for rational protocol design and troubleshooting.
-
The "2-Pyridyl Problem": The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[3] This catalyst inhibition can significantly slow down or even halt the reaction. The use of bulky, electron-rich phosphine ligands is a common strategy to mitigate this issue by sterically shielding the palladium center.[3]
-
The Phenolic Hydroxyl Group: The acidic proton of the 3-hydroxyl group introduces another layer of complexity. Under the basic conditions required for the Suzuki coupling, the hydroxyl group will be deprotonated to form a phenoxide. This can:
-
Alter Substrate Electronics: The resulting phenoxide is a strong electron-donating group, which can affect the rate of oxidative addition at the C-Br bond.
-
Compete for Catalyst Coordination: The phenoxide could potentially coordinate to the palladium center.
-
Influence Solubility: The formation of a salt may change the solubility of the starting material in the reaction solvent.
-
A common strategy to circumvent these issues is to protect the hydroxyl group as an ether (e.g., a methoxy or benzyloxy group) prior to the coupling reaction. This removes the acidic proton and simplifies the reactivity of the substrate.[4]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst. Understanding this cycle is key to optimizing reaction conditions.[2][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Overview
A typical experimental workflow for the Suzuki-Miyaura coupling of this compound is outlined below. This process emphasizes the need for an inert atmosphere to prevent catalyst degradation and unwanted side reactions.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Direct Coupling of this compound
This protocol attempts the direct coupling of the unprotected pyridinol. Success is highly dependent on the choice of base and catalyst system to minimize side reactions associated with the free hydroxyl group. This approach is more atom-economical if successful.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid or boronic ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst). Then, add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-fluoropyridin-3-ol.
Recommended Reaction Parameters (Direct Coupling):
| Component | Example 1 | Example 2 | Example 3 | Rationale & Key Considerations |
| Pd Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ is a reliable, classic choice. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) precursors, respectively, that require a ligand.[4] |
| Ligand | - | SPhos (4 mol%) | XPhos (3 mol%) | Buchwald ligands like SPhos and XPhos are bulky and electron-rich, which can prevent catalyst deactivation by the pyridine nitrogen and promote efficient coupling.[3] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.0 equiv) | K₂CO₃ (3.0 equiv) | K₃PO₄ and Cs₂CO₃ are strong, non-nucleophilic bases often effective for challenging substrates. K₂CO₃ is a more common and cost-effective option.[4][6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | 2-MeTHF | Aprotic solvents are generally preferred. A small amount of water is often necessary to dissolve the base and facilitate transmetalation.[4][7] |
| Temperature | 100 °C | 110 °C | 90 °C | Higher temperatures are often required for less reactive substrates, but should be balanced against potential decomposition. |
Protocol 2: Coupling of O-Protected this compound
Protecting the hydroxyl group, for example as a methyl ether (forming 2-bromo-5-fluoro-3-methoxypyridine), can lead to a more robust and reproducible reaction by eliminating the complications of the acidic proton. This is often the preferred industrial approach for ensuring high yields and purity.
Step-by-Step Methodology:
(Protection Step: Synthesize 2-bromo-5-fluoro-3-methoxypyridine from this compound using a standard methylation procedure, e.g., with methyl iodide and a base like K₂CO₃ in acetone.)
-
Reaction Setup: To a dry Schlenk flask, add the O-protected 2-bromo-5-fluoropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction & Monitoring: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1 to isolate the O-protected biaryl product.
-
(Deprotection Step: If the final product requires the free hydroxyl, a subsequent deprotection step (e.g., using BBr₃ for a methyl ether) will be necessary.)
Recommended Reaction Parameters (O-Protected Coupling):
| Component | Example 1 | Example 2 | Example 3 | Rationale & Key Considerations |
| Pd Catalyst | PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) | PdCl₂(dppf) is a highly versatile and robust catalyst for a broad range of substrates.[4] The other systems are also highly effective for this less challenging substrate. |
| Ligand | - | - | PPh₃ (4 mol%) | With the hydroxyl group protected, less specialized ligands like PPh₃ can be effective, offering a more cost-effective option.[4] |
| Base | Na₂CO₃ (2.0 equiv) | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.5 equiv) | Standard inorganic bases are typically sufficient for O-protected substrates. The choice may depend on the specific boronic acid used.[4] |
| Solvent | DME/H₂O (4:1) | Toluene/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) | A range of standard Suzuki coupling solvent systems are effective. The choice can be optimized based on reagent solubility. |
| Temperature | 85 °C | 100 °C | 90 °C | Reaction temperatures are generally in the range of 80-110 °C for bromopyridines. |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; Inefficient oxidative addition. | Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos). Ensure the system is properly degassed. Increase reaction temperature. |
| Protodeboronation | Boronic acid instability, especially with aqueous bases. | Use the corresponding boronic acid pinacol ester or trifluoroborate salt, which are more stable.[3] Consider using an anhydrous base like KF.[8] |
| Debromination | Reductive dehalogenation of the starting material. | This can occur if the transmetalation step is slow. Use a more reactive boronic acid derivative or a more efficient ligand to accelerate the catalytic cycle. |
| Homocoupling | Presence of oxygen; Pd(II) species in the reaction. | Ensure thorough degassing of all reagents and solvents. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize homocoupling. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of key pharmaceutical building blocks. While the substrate presents challenges due to the pyridyl nitrogen and the phenolic hydroxyl group, these can be overcome through rational design of the reaction protocol. Protecting the hydroxyl group offers a robust and reliable path to the desired products. However, direct coupling of the unprotected pyridinol may be achievable with careful selection of a modern, highly active catalyst system and a suitable non-nucleophilic base. The protocols and data presented in this guide provide a strong foundation for researchers to successfully implement and optimize this important reaction in their own laboratories.
References
- Rao, X., et al. (2013). Oxygen-promoted Palladium-on-Carbon-catalyzed Ligand-free Suzuki Reaction for the Synthesis of Heterobiaryls in Aqueous Media.
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available at: [Link]
-
Rueda-Espinosa, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available at: [Link]
-
ACS Publications. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Available at: [Link]
-
ResearchGate. (n.d.). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Available at: [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Wordpress. (2024). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Functionalization of 2-Bromo-5-fluoropyridin-3-ol via Palladium-Catalyzed Cross-Coupling
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 2-Bromo-5-fluoropyridin-3-ol in palladium-catalyzed cross-coupling reactions. The strategic positioning of the bromine, fluorine, and hydroxyl functionalities makes this pyridine derivative an exceptionally valuable building block for accessing novel chemical entities. This document delves into the mechanistic underpinnings and practical execution of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering expert insights into optimizing reaction conditions and troubleshooting common challenges.
Introduction: The Strategic Value of this compound
The pyridin-3-ol scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. Its derivatization is a key strategy in drug discovery programs. This compound emerges as a particularly powerful synthetic intermediate due to its distinct features:
-
Orthogonal Reactive Sites: The C2-Brorno bond serves as a classical handle for palladium-catalyzed cross-coupling, enabling the formation of C-C and C-N bonds. The hydroxyl group at C3 and the fluorine at C5 provide additional points for modulation or can remain as key pharmacophoric elements.
-
Electronic Modulation: The electron-withdrawing fluorine atom at the C5 position significantly influences the electron density of the pyridine ring, impacting both the reactivity of the C-Br bond towards oxidative addition and the physicochemical properties (e.g., pKa, metabolic stability) of the resulting products.[1]
-
Tautomerism: It is crucial to recognize that this compound exists in tautomeric equilibrium with its pyridinone form, 3-Bromo-5-fluoro-1,2-dihydropyridin-2-one.[2] This equilibrium can influence solubility, reactivity, and potential side reactions, a factor that must be considered during methods development.
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for their reliability, functional group tolerance, and broad scope, making them indispensable tools for elaborating this versatile core.[3]
Foundational Principles: The Palladium Catalytic Cycle
A mastery of palladium-catalyzed reactions begins with understanding the fundamental catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[4] The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridinol, forming a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the steric and electronic properties of the supporting ligand.[5] Electron-rich, bulky phosphine ligands often accelerate this process.[6]
-
Transmetalation (e.g., Suzuki): The organic moiety from a second reagent (e.g., an organoboron compound) is transferred to the palladium center. This step typically requires activation by a base.[7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[5]
Caption: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.
Mechanistic Causality
The key to a successful Suzuki coupling is the activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which readily undergoes transmetalation with the Pd(II)-halide complex.[7] The choice of base and solvent system (e.g., dioxane/water, toluene) is critical to ensure the solubility of all components and facilitate the formation of this active boronate species.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-(4-methoxyphenyl)-5-fluoropyridin-3-ol.
Materials:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq., 3 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere.[8]
-
Catalyst & Solvent Addition: Under a positive pressure of argon, add Pd(PPh₃)₄ followed by the degassed dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data & Expert Insights
| Parameter | Recommendation | Rationale & Troubleshooting |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald Precatalysts | For challenging couplings, modern Buchwald-type precatalysts with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can overcome catalyst deactivation caused by pyridine coordination and accelerate reductive elimination.[8] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often effective for heteroaryl boronic acids. Cs₂CO₃ is more soluble and can be beneficial in less polar solvents. Ensure the base is finely powdered for maximum surface area. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | The aqueous component is crucial for dissolving the base and facilitating boronate formation. Anhydrous conditions can be attempted with bases like KF.[7] |
| OH Group | Protect or not? | The free hydroxyl group is often tolerated.[9] However, if side reactions or poor solubility are observed, protection as a methyl or benzyl ether may be required prior to coupling. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful transformation for synthesizing aryl amines, a critical linkage in countless pharmaceutical agents.[10]
Mechanistic Causality
This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine after it has coordinated to the Pd(II) center, forming a palladium amide complex.[11] This is the key step that precedes reductive elimination. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are necessary to facilitate both the initial oxidative addition and the final C-N bond-forming reductive elimination from the Pd(II) center.[12]
Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.
Representative Protocol: Buchwald-Hartwig Amination
Objective: To synthesize 2-(morpholino)-5-fluoropyridin-3-ol.
Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.5 eq.)
-
G3 XPhos Palladacycle (0.02 eq., 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.0 eq.)
-
Anhydrous, degassed Toluene
-
Glovebox or Schlenk line techniques
Procedure:
-
Reaction Setup (Glovebox): In a glovebox, add NaOt-Bu, G3 XPhos Palladacycle, and a stir bar to a vial or flask. Add this compound.
-
Solvent & Reagent Addition: Add anhydrous toluene, followed by morpholine. Seal the vessel tightly.
-
Reaction: Remove the vessel from the glovebox and heat to 100 °C in a pre-heated oil bath. Stir vigorously. Monitor reaction progress (typically 2-16 hours).
-
Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water, then separate the layers.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Data & Expert Insights
| Parameter | Recommendation | Rationale & Troubleshooting |
| Catalyst | Buchwald Precatalysts (e.g., G3/G4 XPhos, RuPhos) | Precatalysts provide a reliable method to generate the active Pd(0)L species in situ, leading to more reproducible results than mixing a Pd source and ligand separately.[13][14] |
| Ligand | XPhos, RuPhos, BrettPhos | The choice depends on the amine. XPhos is broadly applicable. BrettPhos is often superior for primary amines.[11] The pyridinol's hydroxyl group may coordinate, making sterically demanding ligands even more critical. |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required. LHMDS can be advantageous for substrates with base-sensitive functional groups.[13] |
| Challenges | Volatile Amines | For volatile amines like methylamine or ammonia, the reaction should be conducted in a sealed tube or pressure vessel to maintain the concentration of the nucleophile.[15] |
Sonogashira Coupling: Introducing the Alkynyl Moiety
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds. The resulting alkynylpyridines are versatile intermediates for further functionalization.[16]
Mechanistic Causality
The Sonogashira reaction classically employs a dual catalytic system. The palladium cycle is similar to that of the Suzuki coupling. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[17] This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is the rate-determining step, before reductive elimination yields the product. Rigorous deoxygenation is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[18]
Caption: Interlinked Palladium and Copper Cycles in Sonogashira Coupling.
Representative Protocol: Sonogashira Coupling
Objective: To synthesize 5-fluoro-2-(phenylethynyl)pyridin-3-ol.
Materials:
-
This compound (1.0 eq.)
-
Phenylacetylene (1.1 eq.)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 eq., 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 eq., 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)
-
Anhydrous THF (co-solvent, optional)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere & Degassing: Seal the flask and establish an inert atmosphere (evacuate/backfill with argon x3). Add anhydrous THF (if used) and Et₃N. The solvent must be thoroughly degassed via sparging with argon for 15-20 minutes.
-
Reagent Addition: Add phenylacetylene dropwise via syringe while stirring.
-
Reaction: Stir at room temperature or warm gently (40-50 °C) until completion (monitor by TLC/LC-MS, typically 1-6 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate, and wash with water and then brine to remove amine salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Data & Expert Insights
| Parameter | Recommendation | Rationale & Troubleshooting |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, reliable palladium sources. The active Pd(0) is generated in situ. |
| Co-catalyst | Copper(I) Iodide (CuI) | Essential for the classical mechanism. If homocoupling is a major issue, "copper-free" Sonogashira protocols using a stronger organic base (e.g., pyrrolidine) can be employed.[19] |
| Base/Solvent | Et₃N, DIPA | Acts as both the base to deprotonate the alkyne and often as the solvent. DIPA is sometimes superior for preventing side reactions. |
| Atmosphere | Strictly Inert | Oxygen promotes the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne byproduct (Glaser coupling). Thoroughly degassing all solvents is non-negotiable for high yields.[18] |
General Laboratory Workflow
Executing these protocols successfully requires adherence to best practices for air-sensitive chemistry. The following workflow is a general guide.
Caption: Standard Workflow for Palladium Cross-Coupling Reactions.
Conclusion
This compound stands out as a high-value, versatile building block for modern synthetic and medicinal chemistry. Its strategic functionalization via palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provides reliable and robust pathways to a diverse array of novel molecular architectures. A rational understanding of the underlying reaction mechanisms, coupled with careful selection of catalysts, ligands, and conditions as outlined in this guide, will empower researchers to efficiently harness the full synthetic potential of this important intermediate.
References
- MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization.
- Inorganics. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-Bromo-6-(bromomethyl)pyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- NIH Public Access. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ChemSpider. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
- BenchChem. (n.d.). 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- NIH Public Access. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- BenchChem. (n.d.). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Derivatization of 2-Bromo-5-fluoropyridin-3-ol
Introduction: The Strategic Value of the 2-Bromo-5-fluoropyridin-3-ol Scaffold
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The this compound core is a particularly valuable building block, offering a trifecta of functional handles for controlled, sequential diversification.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and derivatization of this versatile scaffold. We will delve into a proposed synthetic pathway for the core structure and provide detailed, field-tested protocols for its subsequent modification through key cross-coupling and substitution reactions. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of the Core Scaffold: this compound
While a direct, peer-reviewed synthesis of this compound is not extensively documented, a highly plausible and efficient route can be devised from commercially available precursors, leveraging well-established pyridine chemistry. The proposed two-step synthesis begins with the diazotization of 5-aminopyridin-3-ol to yield 5-fluoropyridin-3-ol, followed by a regioselective bromination.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Protocol 1.1: Synthesis of 5-Fluoropyridin-3-ol (Analogous to Balz-Schiemann Reaction)
The Balz-Schiemann reaction is a classic and reliable method for introducing fluorine onto an aromatic ring via a diazonium salt intermediate.
Materials:
-
5-Aminopyridin-3-ol (1.0 eq)
-
Tetrafluoroboric acid (HBF₄, 48% in H₂O, 3.0 eq)
-
Sodium nitrite (NaNO₂, 1.1 eq)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-salt bath, suspend 5-aminopyridin-3-ol in deionized water.
-
Slowly add tetrafluoroboric acid while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 1 hour to form the diazonium tetrafluoroborate salt.
-
Isolate the precipitate by filtration and wash it with cold diethyl ether.
-
Gently heat the isolated salt in a suitable high-boiling, inert solvent (e.g., toluene or xylene) until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-fluoropyridin-3-ol, which can be purified by column chromatography or recrystallization.
Protocol 1.2: Regioselective Bromination to this compound
The hydroxyl group at the 3-position is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 2-position is highly activated for bromination. This protocol is based on the well-established bromination of similar pyridinol systems[1].
Materials:
-
5-Fluoropyridin-3-ol (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.05 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-fluoropyridin-3-ol in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining NBS.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Part 2: Derivatization of the this compound Scaffold
The true synthetic utility of this compound lies in its capacity for diverse and regioselective modifications at its three functional handles: the bromo group (C2), the hydroxyl group (C3), and the pyridine ring itself.
Protocol 2.1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organohalide and an organoboron compound[2]. The 2-bromo position of our scaffold is an excellent electrophilic partner for this transformation.
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials & Reagents:
| Component | Role | Example | Stoichiometry |
| This compound | Electrophile | - | 1.0 eq |
| Aryl/Heteroaryl Boronic Acid | Nucleophile | Phenylboronic acid | 1.2 - 1.5 eq |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ | 2-5 mol% |
| Base | Activates boronic acid | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 eq |
| Solvent System | Reaction Medium | 1,4-Dioxane/H₂O (4:1) | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insight: The choice of base is crucial. While K₂CO₃ is often sufficient, more challenging couplings may benefit from a stronger base like Cs₂CO₃. The presence of water is often essential for the transmetalation step in the catalytic cycle[3].
Protocol 2.2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, a key transformation in pharmaceutical synthesis[4].
Caption: Buchwald-Hartwig amination workflow.
Materials & Reagents:
| Component | Role | Example | Stoichiometry |
| This compound | Electrophile | - | 1.0 eq |
| Amine | Nucleophile | Morpholine | 1.2 eq |
| Palladium Precatalyst | Catalyst Source | Pd₂(dba)₃ | 1-2 mol% |
| Phosphine Ligand | Stabilizes Catalyst | (±)-BINAP or XPhos | 2-4 mol% |
| Base | Deprotonates Amine | Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 eq |
| Solvent | Reaction Medium | Anhydrous Toluene or Dioxane | - |
Procedure:
-
In a glovebox or under a robust stream of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add the this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Expert Insight: This reaction is highly sensitive to air and moisture. The use of an inert atmosphere and anhydrous solvents is critical for success. The choice of ligand is substrate-dependent; sterically hindered ligands like XPhos are often effective for challenging heteroaryl halides[5].
Protocol 2.3: O-Alkylation of the 3-Hydroxyl Group
The hydroxyl group can be readily converted into an ether via a Williamson ether synthesis or related O-alkylation methods. This modification can significantly alter the compound's solubility and hydrogen bonding capacity.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH), 1.5-2.0 eq)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base. If using NaH, exercise extreme caution and add it portion-wise at 0 °C, allowing for the cessation of hydrogen gas evolution.
-
Stir the mixture for 30 minutes at room temperature to form the alkoxide.
-
Add the alkyl halide dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion as monitored by TLC.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Conclusion
The this compound scaffold represents a highly valuable and strategically functionalized building block for the synthesis of novel chemical entities. The protocols outlined in this application note provide a robust framework for both the synthesis of the core molecule and its subsequent derivatization through powerful and reliable synthetic methodologies. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can effectively leverage this scaffold to accelerate their discovery programs.
References
-
ChemBK. (2024). 5-Fluoropyridin-3-ol. Retrieved from [Link]
- Lee, K., & Lee, H. P. (2008). A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media. Tetrahedron Letters, 49(27), 4302-4305. (Note: While a direct link isn't available from the search, this reference is cited in the context of Suzuki reactions of bromopyridines.)
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. (Note: A direct link isn't available from the search, this is a highly relevant citation for Suzuki reactions of pyridyl compounds.)
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-5-fluoropyridine. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluoropyridin-3-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). 5-bromo-2-fluoropyridin-3-ol. Retrieved from [Link]
Sources
Application Note: 2-Bromo-5-fluoropyridin-3-ol as a Versatile Scaffold for Kinase Inhibitor Synthesis
Section 1: Strategic Overview
Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets, particularly in oncology and inflammatory diseases.[1][2] The development of small molecule kinase inhibitors often relies on "privileged scaffolds"—molecular frameworks that are predisposed to bind to the ATP-binding site of multiple kinases.[3] The substituted pyridinol core is one such scaffold, capable of forming critical hydrogen bond interactions with the kinase hinge region, mimicking the adenine portion of ATP.[1][2]
This guide details the strategic application of 2-Bromo-5-fluoropyridin-3-ol , a highly functionalized building block designed for the efficient synthesis of potent and selective kinase inhibitors. Its unique arrangement of substituents—a reactive bromine atom for cross-coupling, a hydroxyl group for hinge interaction, and a fluorine atom for modulating physicochemical properties—provides a robust platform for generating diverse compound libraries. We will explore its reactivity profile and provide detailed, field-proven protocols for its incorporation into advanced kinase inhibitor cores.
Section 2: Physicochemical Profile and Reactivity Analysis
This compound is a trifunctionalized heterocycle offering medicinal chemists multiple avenues for synthetic diversification. Understanding its inherent reactivity is paramount for strategic synthetic planning.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFNO | Calculated |
| Molecular Weight | 191.99 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Supplier Data |
| Key Reactive Sites | C2-Br (Cross-Coupling), C3-OH (Hinge-Binding/Protection), C4/C6-H (Potential C-H activation) | Chemical Principles |
The reactivity of the scaffold is governed by the interplay of its substituents:
-
C2-Bromine: This position is activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the electron-withdrawing nature of the pyridine nitrogen and the C5-fluorine. This is the primary handle for introducing molecular complexity.
-
C3-Hydroxyl: The phenolic hydroxyl group is a key pharmacophoric feature, designed to act as both a hydrogen bond donor and acceptor to the kinase hinge backbone.[1] Its acidity allows for potential O-alkylation or arylation but may also necessitate the use of a protecting group during certain transformations to prevent unwanted side reactions.
-
C5-Fluorine: The fluorine atom serves to modulate the electronic properties of the ring, increasing its metabolic stability and potentially enhancing binding affinity through favorable electronic interactions with the target protein.[3]
Caption: Key reactive sites and their primary applications.
Section 3: Core Synthetic Protocols & Methodologies
The true utility of this compound is realized through its performance in robust, high-yield coupling reactions. The following protocols are optimized for this specific scaffold.
Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is designed for the formation of a C-C bond at the C2 position, a critical step for introducing aryl or heteroaryl moieties that will occupy the ribose-binding pocket of the kinase.
Rationale: The choice of a pre-catalyst system like Pd(dppf)Cl₂ is crucial. The dppf ligand is sufficiently electron-rich and bulky to promote efficient oxidative addition and reductive elimination while resisting catalyst deactivation that can occur with nitrogen-containing heterocycles.[4] A mixed solvent system of dioxane and water with a carbonate base provides a reliable medium for the catalytic cycle.[4][5]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles. This is critical to prevent oxidation of the Pd(0) active catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv., 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a final concentration of ~0.2 M with respect to the starting pyridinol.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the starting material is the primary indicator of completion.
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-5-fluoropyridin-3-ol product.
-
| Coupling Partner (Example) | Catalyst Loading | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic Acid | 3 mol% Pd(dppf)Cl₂ | 90 | 6 | 85-95% |
| 4-Methoxyphenylboronic Acid | 3 mol% Pd(dppf)Cl₂ | 90 | 6 | 80-90% |
| Pyridine-3-boronic acid | 5 mol% Pd(dppf)Cl₂ | 100 | 12 | 65-75% |
| Yields are representative and may vary based on the specific boronic acid partner. |
Protocol 3.2: Buchwald-Hartwig Amination
This protocol facilitates C-N bond formation at the C2 position, enabling the introduction of various amine functionalities common in kinase inhibitors, which often interact with the solvent-exposed region or form additional hydrogen bonds.
Rationale: The amination of 2-bromopyridines can be challenging. A robust catalyst system, such as Pd₂(dba)₃ with a specialized biarylphosphine ligand like BINAP, is often required to overcome potential catalyst inhibition by the pyridine nitrogen.[6] Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the amine and facilitate the catalytic cycle.[7] Performing the reaction in a sealed tube is particularly effective for volatile amines.[7][8][9]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, pressure-rated sealed tube, add this compound (1.0 equiv.), Sodium tert-butoxide (NaOt-Bu, 1.5 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv., 2 mol%), and (±)-BINAP (0.05 equiv., 5 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the desired primary or secondary amine (1.2 equiv.) followed by anhydrous, degassed toluene via syringe.
-
Reaction: Tightly seal the tube and place it in a preheated oil bath at 100 °C. Caution: Use a blast shield. The reaction generates pressure.
-
Monitoring: After 12-18 hours, cool the reaction to room temperature before opening. Monitor progress by LC-MS.
-
Work-up & Purification:
-
Carefully unseal the tube and dilute the contents with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer (Na₂SO₄), filter, and concentrate.
-
Purify by flash column chromatography.
-
Section 4: Integrated Synthesis Workflow & Case Study
To illustrate the utility of these protocols, we present a hypothetical workflow for synthesizing a core fragment of a Janus Kinase (JAK) inhibitor. This workflow demonstrates the sequential application of the core reactions.[3]
Caption: A multi-step workflow for kinase inhibitor synthesis.
This workflow highlights a crucial consideration: protection of the hydroxyl group . While the Suzuki coupling can often be performed without protection, subsequent reactions, especially those requiring strong bases or nucleophiles, may benefit from protecting the C3-OH as a methoxymethyl (MOM) or similar ether to prevent undesired O-alkylation. This protecting group can typically be removed under acidic conditions in the final step.
Section 5: Troubleshooting and Field Insights
-
Low Suzuki Yield: If yields are poor, especially with electron-deficient boronic acids, consider using a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] Also, ensure solvents are rigorously degassed, as oxygen can deactivate the catalyst.
-
Debromination Side Product: In some cases, particularly with extended reaction times or excess base, hydrodebromination can occur. Monitor reactions closely and stop them once the starting material is consumed. Using a milder base or lower temperature may mitigate this.
-
Failed Buchwald-Hartwig Amination: This reaction is highly sensitive to air and moisture. Ensure all reagents are anhydrous and that the inert atmosphere is maintained. If coupling to a poorly nucleophilic amine, consider a more electron-rich ligand such as SPhos or XPhos.[10]
Section 6: Conclusion
This compound is a purpose-built starting material that provides a direct and efficient route to a key kinase inhibitor scaffold. Its well-defined reactivity at the C2-bromo position, combined with the essential C3-hydroxyl for hinge binding, makes it an invaluable tool for medicinal chemists. The protocols outlined in this guide offer robust and reproducible methods for leveraging this building block to accelerate the discovery of next-generation kinase inhibitors.
References
-
Jie Jack Li, Z. Wang, L. H. Mitchell. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
-
Jie Jack Li, Z. Wang, L. H. Mitchell. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. figshare. [Link]
-
Jie Jack Li, Z. Wang, L. H. Mitchell. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. [Link]
-
Jie Jack Li, Z. Wang, L. H. Mitchell. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]
-
2-Bromo-5-fluoropyridine. PubChem. [Link]
-
X. Li, et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Bioorganic & Medicinal Chemistry, 23(19), 6333-6349. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed. [Link]
-
2-Bromo-3-fluoro-5-chloropyridine. Chem-Impex. [Link]
-
S. Wagner, et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem, 9(11), 2529-2538. [Link]
-
Structure of the kinase hinge binding motif with ATP illustrated by... ResearchGate. [Link]
-
2-Bromo-5-chloro-3-fluoropyridine. PubChem. [Link]
-
Designing of kinase hinge binders: A medicinal chemistry perspective. ResearchGate. [Link]
-
2-Amino-3-bromo-5-fluoropyridine. ChemBK. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ResearchGate. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
Sources
- 1. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
The Strategic Utility of 2-Bromo-5-fluoropyridin-3-ol in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
Introduction: The Privileged Scaffold of Fluorinated Pyridinols in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1][2] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it a cornerstone in the design of molecules targeting a wide array of biological targets. The strategic incorporation of fluorine into these scaffolds has become a widely adopted strategy to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4] The 2-Bromo-5-fluoropyridin-3-ol scaffold represents a particularly versatile building block, combining the benefits of a fluorinated pyridine ring with three distinct points of functionalization: a reactive bromine atom, a fluorine atom that modulates the electronic properties of the ring, and a hydroxyl group that can be a key pharmacophoric feature or a handle for further derivatization.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of biologically active molecules, with a focus on detailed protocols for key cross-coupling reactions and strategic considerations for its use in drug discovery programs, particularly in the development of kinase inhibitors.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the diazotization of an aminopyridine precursor, followed by bromination. A representative synthetic approach is outlined below, adapted from procedures for analogous fluorinated pyridines.[5]
Synthetic Workflow
Sources
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Bromo-5-fluoropyridin-3-ol: A Versatile Intermediate in Drug Discovery
Introduction: The Strategic Importance of 2-Bromo-5-fluoropyridin-3-ol in Medicinal Chemistry
This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine scaffold, offers multiple points for chemical modification. This trifecta of functionalities allows for the strategic and regioselective introduction of diverse chemical moieties, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.
The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of biaryl and aryl-amino scaffolds prevalent in many bioactive compounds.[2][3]
The fluorine atom at the 5-position can significantly influence the physicochemical properties of derivative compounds. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the basicity (pKa) of the pyridine nitrogen.
The hydroxyl group at the 3-position provides a site for etherification or esterification, allowing for further structural diversification. Importantly, its presence also influences the electronic properties of the pyridine ring and can participate in hydrogen bonding interactions with biological targets. The interplay of these three functional groups makes this compound a powerful tool for navigating and optimizing structure-activity relationships (SAR) in drug discovery programs.
This guide provides detailed experimental procedures for the synthesis and key applications of this compound, offering insights into the rationale behind the chosen methodologies and practical advice for successful execution in a research setting.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with a reagent, is paramount for its safe handling and successful application in any experimental setting.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrFNO | |
| Molecular Weight | 191.99 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Melting Point | Not reported; expected to be a solid at room temperature. | |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |
| CAS Number | 1093758-87-2 | [4] |
Safety and Handling:
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Procedures
Part 1: Synthesis of this compound
The synthesis of this compound can be envisioned through a multi-step sequence starting from a readily available precursor. A plausible synthetic route, based on established pyridine chemistry, is outlined below. This proposed synthesis involves the nitration of a protected 2-aminopyridine, followed by reduction, diazotization, and subsequent bromination and hydroxylation. A key precursor for this synthesis is 2-amino-5-fluoropyridine. The synthesis of 2-amino-5-fluoropyridine often starts from 2-aminopyridine and involves steps like nitration, amino group protection, reduction of the nitro group, diazotization for fluorine introduction (Schiemann reaction), and deprotection.[5][6][7]
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound from 2-Amino-5-fluoropyridin-3-ol
Rationale: This protocol utilizes a Sandmeyer-type reaction, a classic and reliable method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate. The starting material, 2-amino-5-fluoropyridin-3-ol, would likely be synthesized from a suitable precursor, such as a protected 2,3-diamino-5-fluoropyridine, through selective functional group manipulations.
Materials:
-
2-Amino-5-fluoropyridin-3-ol
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-fluoropyridin-3-ol (1.0 eq) in a solution of hydrobromic acid (48%) and water at 0-5 °C (ice bath).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly add the cold diazonium salt solution from the previous step to the CuBr solution. Vigorous nitrogen evolution is expected.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of ~7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals would include two aromatic protons, likely exhibiting coupling to each other and to the fluorine atom, and a broad singlet for the hydroxyl proton.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions. However, the acidic proton of the hydroxyl group can interfere with the basic conditions often employed in these reactions. Therefore, protection of the hydroxyl group as an ether (e.g., methoxy or benzyloxy) is a prudent strategy to ensure efficient and clean coupling.
General Workflow for Cross-Coupling Reactions
Caption: A three-stage workflow for cross-coupling reactions.
Protocol 2: O-Benzylation of this compound
Rationale: A benzyl ether is a common protecting group for hydroxyls as it is stable to a wide range of reaction conditions and can be readily cleaved by hydrogenolysis, which is often compatible with many other functional groups.[8]
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of this compound (1.0 eq) in DMF or MeCN, add potassium carbonate (1.5-2.0 eq) and benzyl bromide (1.1-1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-(benzyloxy)-2-bromo-5-fluoropyridine.
Protocol 3: Suzuki-Miyaura Coupling of 3-(Benzyloxy)-2-bromo-5-fluoropyridine
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[3][9] A variety of palladium catalysts and ligands can be employed, and the choice may need to be optimized for this specific substrate.[10]
Materials:
-
3-(Benzyloxy)-2-bromo-5-fluoropyridine
-
Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or microwave vial under an inert atmosphere, combine 3-(benzyloxy)-2-bromo-5-fluoropyridine (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-120 °C for 2-24 hours. Microwave irradiation can often significantly reduce the reaction time.[11]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 3-(Benzyloxy)-2-bromo-5-fluoropyridine
Rationale: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[2][12][13] The choice of ligand is crucial for achieving high yields and broad substrate scope.[14]
Materials:
-
3-(Benzyloxy)-2-bromo-5-fluoropyridine
-
Primary or secondary amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos, SPhos, or BINAP) (1-5 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
-
Schlenk flask or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk flask, combine 3-(benzyloxy)-2-bromo-5-fluoropyridine (1.0 eq), the palladium pre-catalyst (2 mol%), the ligand (if necessary), and the base (e.g., NaOtBu, 1.5 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash column chromatography.
Protocol 5: Deprotection of the Benzyl Ether
Rationale: Hydrogenolysis is a mild and effective method for cleaving benzyl ethers.[8]
Materials:
-
Protected coupled product
-
Palladium on carbon (Pd/C, 5-10 wt%)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol or ethanol).
-
Add Pd/C (5-10 wt% of the substrate).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon) at room temperature.
-
Stir the reaction vigorously for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected final product.
Conclusion
This compound is a strategically designed building block that offers a wealth of opportunities for the synthesis of novel and complex molecules in the pursuit of new therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile intermediate. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. A systematic approach to reaction development, coupled with careful analysis of the results, will undoubtedly lead to the successful application of this compound in diverse drug discovery programs.
References
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. US3428641A - Methylation of pyridines - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Introduction: The Strategic Value of Fluorinated Pyridinols in Modern Drug Discovery
An In-Depth Guide to the Application of 2-Bromo-5-fluoropyridin-3-ol in the Synthesis of Advanced Heterocyclic Scaffolds
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven strategy for optimizing drug candidates.[1][2][3][4][5] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[2][3] Among the privileged structures in drug discovery, the pyridine ring is a ubiquitous motif found in numerous approved therapeutic agents.[1][2] Consequently, fluorinated pyridine derivatives have become foundational building blocks for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[6][7][8][9][10]
This guide focuses on This compound , a trifunctional synthetic intermediate that offers a remarkable convergence of reactivity and strategic potential. Its structure is distinguished by three key features:
-
A pyridine core , a well-established pharmacophore.
-
A bromine atom at the C2 position, serving as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[11]
-
A fluorine atom at the C5 position, for modulating the physicochemical properties of derivative compounds.
-
A hydroxyl group at the C3 position, which not only influences the electronic nature of the ring but also provides a reactive site for further functionalization or for directing intramolecular cyclization events.[11]
This application note provides detailed, field-proven protocols for leveraging this compound in key synthetic transformations, including Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N amination. We will delve into the causality behind experimental choices and present workflows designed for reproducibility and efficiency, empowering researchers to construct complex, high-value heterocyclic compounds.
Physicochemical Properties, Tautomerism, and Safe Handling
Understanding the fundamental properties of this compound is critical for its effective use. A key characteristic of this molecule is its existence in a tautomeric equilibrium with the corresponding pyridinone form, 3-Bromo-5-fluoropyridin-2(1H)-one .[11] This equilibrium can influence its reactivity in different chemical environments.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonym | 3-Bromo-5-fluoropyridin-2(1H)-one | [11] |
| CAS Number | 884494-94-4 | [11] |
| Molecular Formula | C₅H₃BrFNO | [11] |
| Molecular Weight | 191.99 g/mol | N/A |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols | General Knowledge |
Safety and Handling Precautions:
While specific hazard data for the hydroxylated compound is not extensively published, data for the parent compound, 2-Bromo-5-fluoropyridine, provides a strong basis for safe handling procedures.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).[12][13]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Avoid inhalation of dust or vapors.
-
Store in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[14]
-
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. For this compound, this reaction provides a robust method for introducing a diverse range of aryl and heteroaryl substituents at the C2 position, a critical step in building libraries of potential kinase inhibitors and other bioactive molecules.[15][16][17]
Causality and Experimental Rationale
The success of the Suzuki coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[16] The key steps are:
-
Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of the pyridinol. This is typically the rate-limiting step.
-
Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[16]
The choice of a water-miscible co-solvent like dioxane, isopropanol, or DME is crucial as it helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction.[15][18]
Detailed Experimental Protocol
Reagents & Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or sealable reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the potassium carbonate.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[18]
-
Under a positive pressure of inert gas, add the palladium catalyst, followed by the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.[18]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-aryl-5-fluoropyridin-3-ol.
Workflow Visualization
Sources
- 1. nbinno.com [nbinno.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erk12.com [erk12.com]
- 9. The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors [mdpi.com]
- 10. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 12. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-fluoropyridin-3-ol with Boronic Acids
Introduction: The Strategic Importance of 2-Aryl-5-fluoropyridin-3-ols
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and efficiency in constructing carbon-carbon bonds.[1][2] Its application in medicinal chemistry is particularly profound, enabling the convergent synthesis of complex molecular architectures. This guide focuses on a specific, high-value transformation: the palladium-catalyzed coupling of 2-Bromo-5-fluoropyridin-3-ol with a diverse range of boronic acids.
The resulting 2-aryl-5-fluoropyridin-3-ol scaffold is of significant interest to drug development professionals. The incorporation of a fluorine atom into heterocyclic rings is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] Furthermore, substituted pyridinols are key pharmacophores found in numerous biologically active agents. This document provides an in-depth examination of the reaction mechanism, detailed experimental protocols, and troubleshooting strategies to empower researchers in synthesizing these valuable compounds.
Reaction Mechanism and Key Parameters: A Validating System
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2]
The Catalytic Cycle consists of three primary steps:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and forms a Pd(II) complex.[2][5] The reactivity of heteroaryl halides can be influenced by the electronic properties of the ring and the position of the halogen.[6][7]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., a boronate).[1][8] The choice of base is therefore critical for the reaction's success.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, coupling the aryl group from the boronic acid to the pyridine ring. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Dissecting the Reaction Components:
-
Palladium Source (Catalyst/Precatalyst): While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern cross-coupling often employs sophisticated precatalysts. These complexes, featuring bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos), offer enhanced stability and reactivity, especially for challenging heteroaryl substrates that can otherwise poison the catalyst.[9][10][11]
-
Ligand: The phosphine ligand stabilizes the palladium center, modulates its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For heteroaryl couplings, ligands that are both bulky and electron-rich are often required to facilitate the reaction and prevent catalyst deactivation.[9][12]
-
Base: The base is non-negotiable. Its primary role is to activate the boronic acid by forming a boronate complex, which is necessary for transmetalation.[1][13] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact reaction rate and yield.
-
Solvent System: Aprotic polar solvents are standard. Mixtures of dioxane/water, toluene/water, or DMF are frequently used.[1][14] The water component is often crucial for dissolving the base and facilitating the formation of the active boronate species.
-
Boron Reagent: While boronic acids are common, they can be prone to decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[12] For sensitive substrates, more stable alternatives like neopentylglycol or pinacol boronate esters are excellent choices. MIDA boronates offer a slow-release of the active boronic acid, further minimizing side reactions.[15] Potassium aryltrifluoroborates are another highly stable and effective alternative.[16]
Experimental Protocols: From Setup to Purification
The following protocols provide a robust starting point. Optimization may be required based on the specific boronic acid used.
Protocol 1: General Procedure using a Palladium Precatalyst
This protocol is recommended for a broad range of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Boronate Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10][14]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–16 hours).[14]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-fluoropyridin-3-ol.[14][15]
Data Presentation: Representative Reaction Conditions
The optimal conditions can vary depending on the electronic and steric nature of the boronic acid.
| Boronic Acid Type | Palladium System (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Electron-Rich Aryl | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12-18 | Generally proceeds smoothly. |
| Electron-Poor Aryl | XPhos Pd G3 (2%) | K₃PO₄ (3.0) | Toluene/H₂O | 100 | 4-8 | More active catalyst systems are often beneficial. |
| Sterically Hindered | RuPhos Pd G3 (3%) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16-24 | Requires more forcing conditions and specialized ligands. |
| Heteroaryl | CPhos Pd G3 (3%) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 6-12 | Ligand choice is critical to avoid catalyst inhibition.[12] |
Troubleshooting and Optimization: A Logic-Driven Approach
Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to success.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Common Issues & Solutions:
-
Low Yield/Stalled Reaction:
-
Cause: Inactive catalyst, poor quality reagents, or insufficient reaction conditions.
-
Solution: Ensure the palladium catalyst is active (use a fresh bottle or a reliable precatalyst). Verify the purity of the boronic acid. Increase temperature or switch to a more active ligand/base combination as outlined in the table above.[9][12]
-
-
Protodeboronation:
-
Cause: The boronic acid reacts with a proton source (like water or the -OH group on the pyridine) instead of transmetalating. This is common with electron-rich or certain heteroaryl boronic acids.[12]
-
Solution: Use a more stable boron reagent like a pinacol ester or a potassium trifluoroborate salt.[15][16] Running the reaction under strictly anhydrous conditions with a non-hydroxide base can also help.
-
-
Catalyst Deactivation:
-
Cause: The Lewis-basic nitrogen of the pyridine substrate can coordinate to the palladium center, inhibiting its catalytic activity.[7][12]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). These ligands form stable, highly active catalytic complexes that are less susceptible to inhibition by coordinating substrates.
-
Applications in Drug Discovery
The synthesis of 2-aryl-5-fluoropyridin-3-ol derivatives provides access to a chemical space rich with potential for therapeutic applications. Di- and tri-aryl pyrazole derivatives, for example, have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[17] The structural motif of an aryl-substituted nitrogen heterocycle is ubiquitous in pharmacology.[18][19]
| Synthesized Scaffold Example | Potential Therapeutic Area | Rationale |
| 2-(4-methoxyphenyl)-5-fluoropyridin-3-ol | Kinase Inhibition (Oncology) | Many kinase inhibitors feature a substituted bi-aryl core to occupy ATP-binding pockets. |
| 2-(Thiophen-2-yl)-5-fluoropyridin-3-ol | Anti-inflammatory (COX/LOX) | Heteroaryl-heteroaryl structures are common in selective enzyme inhibitors.[16] |
| 2-(4-cyanophenyl)-5-fluoropyridin-3-ol | CNS Disorders | The polarity and hydrogen bonding capacity of the scaffold are suitable for targeting receptors in the central nervous system. |
The methodologies described herein provide a clear and validated pathway for researchers to synthesize libraries of these high-potential compounds, accelerating the discovery of new therapeutic agents.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Center for Biotechnology Information. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Center for Biotechnology Information. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
-
Suzuki coupling of heteroaryl halides with aryl boronic acids. ResearchGate. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH National Center for Biotechnology Information. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). NIH National Center for Biotechnology Information. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
2-Aryl-perfluorobenzoxazoles: synthesis, fluorescence properties and synthetic applications in cubic platinum nanoparticles. Royal Society of Chemistry. [Link]
-
Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]
-
Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. MDPI. [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. NIH National Center for Biotechnology Information. [Link]
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Semantic Scholar. [Link]
-
Novel 5-Aryl-[1][8][13]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. [Link]
-
Pharmaceutical Applications of Di/Tri‐Aryl Pyrazole Derivatives: A Review on Recent Updates. ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unlocking Potential in a Multifunctional Building Block
< < Application Notes & Protocols: 2-Bromo-5-fluoropyridin-3-ol for Functional Materials Development
The pursuit of novel functional materials for applications in organic electronics—such as Organic Light-Emitting Diodes (OLEDs), sensors, and photovoltaics—is critically dependent on the rational design of molecular building blocks. This compound is a strategically functionalized pyridine derivative poised for significant utility in this field. Its unique combination of a reactive bromine atom, an electron-withdrawing fluorine atom, and a proton-donating hydroxyl group on a pyridine scaffold offers multiple avenues for molecular engineering.
This guide provides researchers, chemists, and materials scientists with a comprehensive overview of this compound's core attributes, detailed protocols for its derivatization, and methodologies for characterizing the resulting functional materials. The insights herein are designed to accelerate the development of next-generation materials by explaining the causal relationships between the molecule's structure and its potential performance in devices.
Physicochemical Properties & Core Attributes
A foundational understanding of the molecule's intrinsic properties is essential for strategic experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrFNO | PubChem[1] |
| Molecular Weight | 191.99 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | Chem-Impex[2] |
| CAS Number | 1012084-53-5 | BLD Pharm[3] |
The true potential of this compound lies in the distinct roles of its functional groups, which can be independently or synergistically exploited.
-
2-Bromo Group (The Reactive Handle): The bromine atom at the 2-position is the primary site for carbon-carbon and carbon-nitrogen bond formation. It is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4][5][6][7][8] This allows for the straightforward introduction of a vast array of aromatic, heteroaromatic, or vinyl moieties, enabling the construction of extended π-conjugated systems essential for charge transport and light emission.[9][10][11]
-
5-Fluoro Group (The Performance Tuner): Fluorine substitution significantly modulates the electronic properties of the pyridine ring. As a strongly electron-withdrawing group, it lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[12] This tuning is critical for:
-
Improving Charge Injection/Extraction: Aligning the frontier molecular orbital energies with those of adjacent layers in an electronic device (e.g., electrodes, emissive layers) to reduce energy barriers.[9][10][11]
-
Enhancing Stability: The high bond energy of C-F bonds can impart greater thermal and oxidative stability to the final material.
-
Modulating Photophysical Properties: Influencing the emission color and quantum efficiency of fluorescent or phosphorescent materials.[13]
-
-
3-ol (Hydroxyl) Group (The Supramolecular Director): The hydroxyl group introduces the capacity for hydrogen bonding. This can be exploited to:
-
Control Morphology: Directing the self-assembly and crystal packing of molecules in the solid state, which profoundly impacts charge mobility.
-
Create Sensing Moieties: The acidic proton can interact with specific analytes (e.g., anions like fluoride), leading to a detectable change in fluorescence or color, forming the basis for a chemosensor.[14]
-
Serve as a Synthetic Precursor: The hydroxyl group can be alkylated or arylated to introduce further functionality or to fine-tune solubility and processing characteristics.
-
Sources
- 1. 5-Bromo-2-fluoropyridin-3-ol | C5H3BrFNO | CID 20111865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1012084-53-5|5-Bromo-2-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Pyrene-Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescent Sensing of Fluoride in Cellular System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-5-fluoropyridin-3-ol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-5-fluoropyridin-3-ol (CAS No: 884494-94-4). As a pivotal multi-functionalized heterocyclic building block, its purity is paramount for the success of subsequent synthetic steps, particularly in the development of novel therapeutics.[1] This document provides field-proven insights, troubleshooting protocols, and detailed methodologies to address common challenges encountered during its purification.
The primary difficulty in purifying this compound arises from two key molecular features: the basicity of the pyridine nitrogen, which can lead to undesirable interactions with acidic stationary phases like silica gel, and its existence in a tautomeric equilibrium with 3-Bromo-5-fluoropyridin-2(1H)-one.[1] This equilibrium can affect its polarity and solubility, complicating separation efforts. This guide is structured to address these specific challenges head-on, providing both theoretical explanations and practical, step-by-step solutions.
Physicochemical Properties & Purification Overview
A thorough understanding of the compound's properties is the foundation of a successful purification strategy. The table below summarizes key data for this compound.
| Property | Value / Description | Source |
| CAS Number | 884494-94-4 | [1] |
| Molecular Formula | C₅H₃BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Tautomerism | Exists in equilibrium with 3-Bromo-5-fluoropyridin-2(1H)-one. | [1] |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. | [1] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. | [2][3] |
The tautomeric equilibrium is a critical consideration. The pyridin-2(1H)-one form is significantly more polar than the pyridin-3-ol form due to the amide-like character, which can lead to variable retention times and band broadening during chromatography if the equilibrium is not managed.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Significant Tailing on TLC and Column Chromatography
-
Question: My spots on the TLC plate are streaking, and the peaks from my column are broad and exhibit significant tailing. Why is this happening and how can I fix it?
-
Answer: This is a classic problem when purifying pyridine derivatives on silica gel.[4] The root cause is an acid-base interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, often irreversible, binding causes a portion of the analyte to move more slowly than the main band, resulting in tailing.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). The triethylamine is a stronger base than your compound and will preferentially bind to the acidic sites, allowing your product to elute symmetrically.[5]
-
Ammonia: A solution of ~2% ammonia in methanol can be used as a polar component in your eluent system for more polar compounds.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.
-
-
Issue 2: Poor Separation from a Close-Running Impurity
-
Question: I have an impurity that co-elutes or runs very close to my product on the TLC plate. How can I improve the resolution?
-
Answer: Achieving separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Solutions:
-
Optimize the Mobile Phase: The choice of solvent is critical for selectivity.
-
Solvent System Trials: Do not rely on a single solvent system. If Hexane/Ethyl Acetate is not working, try a system with different solvent selectivity, such as Dichloromethane/Methanol or Toluene/Acetone.
-
Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound. A slow, gradual increase in polarity can often resolve closely eluting spots.[4]
-
-
Improve Column Technique:
-
Dry Loading: Avoid loading your sample in a large volume of strong solvent. Adsorb your crude product onto a small amount of silica gel and apply it to the top of the column as a dry powder. This creates a very narrow starting band, which is essential for good separation.[4]
-
Column Dimensions: Use a longer, narrower column for difficult separations. A general rule is to use 30-50g of silica for every 1g of crude material to ensure sufficient resolving power.[4]
-
-
Issue 3: Product Fails to Elute from the Column
-
Question: My product appears to be irreversibly stuck at the top of the silica column, even after flushing with 100% ethyl acetate. What should I do?
-
Answer: This indicates that your mobile phase is not polar enough to displace the compound from the stationary phase. The combination of the hydroxyl group and the polar pyridinone tautomer makes this compound a relatively polar molecule that can bind very strongly to silica.
Solutions:
-
Increase Eluent Polarity: Ethyl acetate is often not a sufficiently polar solvent for this type of compound. Gradually add a stronger, more polar solvent like methanol to your eluent. Start with 1-2% methanol in dichloromethane or ethyl acetate and increase the concentration as needed. Be aware that methanol can sometimes dissolve silica, so use it judiciously.
-
Check for Reactivity: In rare cases, highly functionalized compounds can react on the surface of silica. If you suspect decomposition, analyze the material at the top of the column.
-
Issue 4: Low or No Recovery After Recrystallization
-
Question: I attempted to recrystallize my crude product but either everything crashed out immediately, or nothing crystallized at all, resulting in very low recovery. What went wrong?
-
Answer: The success of recrystallization hinges entirely on selecting the correct solvent or solvent system. The ideal solvent should dissolve the compound completely when hot but poorly when cold.
Solutions:
-
Systematic Solvent Screening: Before committing your entire batch, test solubility in small vials with a few milligrams of crude product and a few drops of various solvents. Good candidate solvents for a compound like this include:
-
Proper Technique:
-
Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the compound. Using an excess will keep the product in solution even after cooling, drastically reducing your yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of large, pure crystals. Crashing a product out of solution by rapid cooling often traps impurities.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous batch.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in a typical synthesis of this compound?
-
A1: Based on common synthetic routes, such as the bromination of 5-fluoropyridin-2-ol, potential impurities include unreacted starting material, di-brominated byproducts, and other positional isomers formed during the bromination step.[1] Residual solvents from the workup are also common.
-
-
Q2: How does the tautomerism between the pyridinol and pyridinone forms affect purification?
-
A2: The two tautomers have different polarities. The pyridin-2(1H)-one form is more polar and will interact more strongly with polar stationary phases like silica gel.[1] In solution, the equilibrium can be influenced by the solvent. This can lead to broad peaks in chromatography as the molecule interconverts on the column. Using a mobile phase that can hydrogen bond with the compound (like one containing methanol) can sometimes help to sharpen peaks by stabilizing one form.
-
-
Q3: Is this compound stable under typical purification conditions?
-
A3: Halogenated pyridines are generally stable.[2] However, like many pyridines, it can be sensitive to very strong acids. Standard chromatographic and recrystallization conditions are generally well-tolerated. It should be stored in a tightly closed container in a cool, dry place to prevent degradation.[3]
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a standard procedure for purifying 1 gram of crude this compound.
-
TLC Analysis:
-
Develop a TLC system to determine the optimal mobile phase. Start with 20% Ethyl Acetate (EtOAc) in Hexane. If the Rf is too low, increase the polarity.
-
Add 0.5% triethylamine (Et₃N) to the TLC jar to check for improvements in spot shape.
-
Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation on the column.[4]
-
-
Column Preparation (Slurry Method):
-
Weigh 40 g of silica gel (60 Å, 230-400 mesh) into a beaker.
-
Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc + 0.5% Et₃N) to create a slurry. Swirl to remove air bubbles.
-
Pour the slurry into the column with the stopcock open, collecting the solvent. Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1 g of crude product in a minimal amount of dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Monitor the elution of compounds by collecting small spots from the column outlet onto a TLC plate and viewing under UV light.
-
Gradually increase the polarity of the mobile phase as determined by the initial TLC analysis.
-
Collect fractions containing the pure product.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Using a small sample of the crude material, identify a suitable solvent system (e.g., Ethyl Acetate/Petroleum Ether).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the less-soluble solvent (Petroleum Ether) first, then add the more-soluble solvent (Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold, less-soluble solvent (Petroleum Ether).
-
Dry the crystals under vacuum to remove residual solvent.
-
Visual Workflows
The following diagrams illustrate the logical workflows for purification and troubleshooting.
Caption: Troubleshooting logic for column chromatography.
Caption: General purification workflow decision process.
References
- Benchchem. (n.d.). Column chromatography purification of 2-Bromo-4-fluoro-5-methylpyridine derivatives.
- Good Price. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers.
- Guidechem. (n.d.). How is 2-Bromo-5-fluoropyridine synthesized and what are its applications?
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Benchchem. (n.d.). 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4.
- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine - Safety Data Sheet.
- Benchchem. (2025). Technical Support Center: Column Chromatography of 2-Amino-5-phenyl-3-furonitrile.
Sources
- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 2. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 3. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
Optimizing Suzuki coupling with "2-Bromo-5-fluoropyridin-3-ol"
<Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-5-fluoropyridin-3-ol
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with the challenging substrate, this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. We will move beyond generic protocols to address the specific nuances of this electron-deficient, functionalized heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is failing or giving very low yields. What are the likely causes?
A1: The primary challenges with this substrate stem from its inherent electronic and structural properties. The pyridine nitrogen and the hydroxyl group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the electron-withdrawing fluorine atom can influence the reactivity of the C-Br bond. Key areas to investigate are your catalyst system, base selection, and reaction conditions.
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] To minimize this, ensure rigorous exclusion of oxygen by thoroughly degassing your solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment.[1]
Q3: What is protodeboronation and how can I avoid it with my boronic acid?
A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, such as water, which removes it from the catalytic cycle.[1] To mitigate this, use anhydrous solvents and reagents.[1] Alternatively, consider using more stable boronic esters, like pinacol esters, which are less prone to hydrolysis.[2]
Q4: Can the hydroxyl group on the pyridine ring interfere with the reaction?
A4: Yes, the hydroxyl group can participate in the reaction in several ways. It can be deprotonated by the base, altering the electronic nature of the pyridine ring. The resulting pyridinolate can also act as a ligand for the palladium, potentially inhibiting the reaction. Careful selection of the base and reaction conditions is crucial to manage these effects.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Inactivity/Inhibition | The pyridine nitrogen and hydroxyl group can inhibit the catalyst.[1][2] Switch to a catalyst system known for coupling challenging heterocycles. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective as they promote the desired catalytic cycle and are less susceptible to inhibition.[3][4] |
| Inappropriate Base | The base is crucial for activating the boronic acid.[5][6] For this substrate, a moderately strong, non-nucleophilic base is often optimal. Consider screening bases like K₃PO₄, Cs₂CO₃, or KF.[1][7] The choice of base can also influence the state of the hydroxyl group. |
| Poor Reagent/Solvent Quality | Water and oxygen are detrimental. Water can lead to protodeboronation of the boronic acid, while oxygen can deactivate the Pd(0) catalyst.[1] Ensure all solvents are rigorously degassed and reagents are anhydrous. |
| Suboptimal Temperature | Suzuki couplings of electron-deficient halides may require higher temperatures to facilitate oxidative addition.[8] However, excessively high temperatures can lead to catalyst decomposition. A typical starting point is 80-110 °C.[7] |
Problem 2: Significant Side Product Formation
| Side Product | Minimization Strategy & Rationale |
| Homocoupling of Boronic Acid | This is often caused by oxygen in the reaction mixture.[1] Rigorous degassing of solvents and maintaining an inert atmosphere are critical.[1] |
| Protodeboronation | This results from the hydrolysis of the boronic acid.[1] Use anhydrous conditions and consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[2] |
| Dehalogenation of Starting Material | The bromo-pyridine is reduced to the corresponding pyridine. This can occur if there are hydride sources present (e.g., certain alcoholic solvents).[8] Ensure your solvent is not a hydride source and consider optimizing the reaction time to avoid prolonged exposure to reaction conditions.[2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[7]
-
Base (e.g., K₂CO₃, 2-3 equiv)[7]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[7]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, the base, and the palladium catalyst.[9]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
References
-
Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
A general Suzuki cross-coupling reaction of heteroaromatics catalyzed by nanopalladium on amino-functionalized siliceous mesocellular foam. PubMed. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
Screening of different bases for Suzuki coupling a. ResearchGate. Available at: [Link]
-
Coupling outcomes for pyridines. ResearchGate. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]
-
Optimization of the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
"2-Bromo-5-fluoropyridin-3-ol" reaction byproducts and removal
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 2-Bromo-5-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of this versatile building block. We provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a highly functionalized heterocyclic intermediate. Its value lies in the strategic placement of three key functional groups: a bromine atom, a fluorine atom, and a hydroxyl group on a pyridine ring.[1] This unique arrangement allows for sequential, regioselective modifications. The bromine atom at the 2-position is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures in medicinal chemistry.[1]
Common reactions include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with various aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.[2][3]
-
Sonogashira Coupling: To form C-C triple bonds.
-
Stille Coupling: To form C-C bonds with organostannanes.
-
O-Alkylation/O-Arylation: The hydroxyl group can be modified to introduce ethers.
The fluorine atom and the pyridine nitrogen influence the electronic properties and metabolic stability of the final molecule, making this reagent particularly valuable in the development of pharmaceuticals and agrochemicals.[4]
Q2: What are the most common byproducts encountered when using this compound in cross-coupling reactions?
Byproduct formation is an inherent challenge in cross-coupling chemistry. For reactions involving this compound, the most frequently observed impurities are:
-
Hydrodehalogenation (Debromination): The replacement of the bromine atom with a hydrogen atom, yielding 5-fluoropyridin-3-ol . This is a common side reaction in many palladium-catalyzed processes.[2]
-
Homocoupling of the Coupling Partner: In Suzuki reactions, the boronic acid reagent can couple with itself to form a symmetrical biaryl byproduct (e.g., Ar-Ar). This is often promoted by the presence of oxygen.[5]
-
Starting Material: Incomplete conversion will leave residual this compound.
-
Catalyst-Derived Impurities: Residual palladium and ligand-related byproducts can contaminate the product.
-
Over-bromination Products: If the starting material was synthesized via bromination of 5-fluoropyridin-3-ol, traces of dibrominated species may be present.[1][6]
Understanding the origin of these byproducts is the first step toward effective mitigation and removal.
Q3: The hydroxyl group on my starting material seems to be causing issues. Should I protect it?
Yes, this is a critical consideration. The pyridin-3-ol moiety exists in tautomeric equilibrium with its pyridinone form.[1] The hydroxyl proton is acidic and can interfere with many reactions, particularly those employing strong bases like sodium tert-butoxide (NaOtBu), which is standard in Buchwald-Hartwig aminations.[7][8]
Potential Issues with an Unprotected Hydroxyl Group:
-
Base Quenching: The hydroxyl group can consume the base, altering the stoichiometry and hindering the catalytic cycle.
-
Catalyst Inhibition: The resulting phenoxide can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Side Reactions: It can act as a nucleophile, leading to undesired O-arylation byproducts.
Recommendation: For reactions that are sensitive to acidic protons or employ strong bases, protecting the hydroxyl group is highly recommended. Common protecting groups include silyl ethers (e.g., TBDMS) or methyl ethers, which can be removed in a subsequent step.
Troubleshooting Guide for Common Reactions
This section addresses specific experimental problems in a "Problem-Cause-Solution" format to help you quickly diagnose and resolve issues.
Problem 1: Low yield and significant debromination in a Suzuki-Miyaura Coupling.
-
Symptom: TLC and LC-MS analysis show a major spot corresponding to 5-fluoropyridin-3-ol alongside the desired product.
-
Probable Cause: The catalytic cycle is being diverted through a hydrodehalogenation pathway. This can be triggered by several factors:
-
Palladium Hydride Species: The formation of a Pd-H species, which can arise from β-hydride elimination from certain ligands or reactions with trace water/alcohols, can reductively cleave the C-Br bond.
-
Base Stoichiometry: An inappropriate base or incorrect stoichiometry can disrupt the transmetalation step, allowing side reactions to dominate.[9]
-
Reaction Temperature: Excessively high temperatures can promote decomposition and side reactions.
-
-
Proposed Solutions:
-
Degas Rigorously: Ensure the reaction solvent and vessel are thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles. Oxygen can lead to catalyst degradation and promote side reactions.[5]
-
Optimize the Base: The base is crucial for activating the boronic acid.[9] If using a strong base like NaOH, consider switching to a milder one like K₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.
-
Screen Ligands: The choice of phosphine ligand is critical. If using a standard ligand like PPh₃, consider a more electron-rich, bulky ligand (e.g., SPhos, XPhos) which can promote faster reductive elimination and suppress side reactions.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., starting at 80 °C).
-
Problem 2: My Buchwald-Hartwig amination is failing or giving a complex mixture.
-
Symptom: The reaction shows little to no formation of the desired C-N coupled product. The TLC plate shows the starting material, a baseline spot, and several new, unidentified spots.
-
Probable Cause: Interference from the unprotected hydroxyl group is the most likely culprit. The strong base (typically NaOtBu or LHMDS) deprotonates the hydroxyl group, which can poison the catalyst or lead to O-arylation.[7][10]
-
Proposed Solutions:
-
Protect the Hydroxyl Group: This is the most robust solution. Convert the -OH to an O-TBDMS or OMe ether before attempting the amination. This neutralizes its reactivity towards the base and catalyst.
-
Alternative Conditions: If protection is not feasible, a complete re-optimization is necessary.
-
Use a Milder Base: Switch from NaOtBu to a weaker base like K₂CO₃ or Cs₂CO₃. This often requires more active catalyst systems.
-
Employ Specialized Catalysts: Use modern, highly active Buchwald-Hartwig pre-catalysts and ligands (e.g., G3 or G4 palladacycles with ligands like BrettPhos) that are designed to overcome challenging substrates.
-
Solvent Choice: Toluene is common, but dioxane or t-BuOH can sometimes offer better results.[10]
-
-
Problem 3: Purification by column chromatography is ineffective; product and byproducts co-elute.
-
Symptom: Fractions from column chromatography are consistently impure, with the debrominated byproduct (5-fluoropyridin-3-ol) or other impurities having a very similar Rf value to the product.
-
Probable Cause: The polarities of the product and key byproducts are too similar for effective separation on standard silica gel. The basic pyridine nitrogen can also cause spot tailing, further reducing resolution.[11]
-
Proposed Solutions:
-
Optimize Chromatography Conditions:
-
Add a Modifier: To counteract tailing, add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.[11]
-
Use a Shallow Gradient: Employ a very slow, shallow gradient of a polar solvent (e.g., Ethyl Acetate or MeOH) in a non-polar solvent (e.g., Hexane or DCM).
-
Try a Different Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase C18 silica for very challenging separations.
-
-
Chemical Derivatization: If the impurity is the debrominated starting material, consider temporarily protecting the hydroxyl group of the crude mixture. The change in polarity between the protected product and the protected byproduct may be larger, allowing for easier separation.
-
Crystallization: This is an excellent method for final polishing. Screen various solvent systems (e.g., EtOAc/Hexane, Acetone/Water, Ethanol) to find one that selectively crystallizes the desired product, leaving impurities in the mother liquor.
-
Byproduct Summary & Removal Strategies
| Byproduct Name | Common Source Reaction | Probable Cause | Recommended Removal Protocol |
| 5-fluoropyridin-3-ol | Suzuki, Buchwald-Hartwig | Hydrodehalogenation side reaction | High-resolution flash chromatography; Crystallization |
| Biaryl Homocoupling Product | Suzuki | Oxygen in reaction; Non-optimal conditions | Rigorous degassing pre-reaction; Flash Chromatography |
| Boric Acid / Boronic Acid | Suzuki | Stoichiometric byproduct / Excess reagent | Aqueous basic wash (e.g., 1M NaOH) during workup |
| Dibromo-5-fluoropyridin-3-ol | Synthesis of Starting Material | Over-bromination | Careful flash chromatography |
Experimental Protocols & Workflows
Protocol 1: General Purification by Flash Column Chromatography
This protocol is a starting point for purifying a typical cross-coupling reaction product.
-
Sample Preparation: Concentrate the crude reaction mixture in vacuo. To ensure even loading, adsorb the crude oil/solid onto a small amount of silica gel (approx. 2-3x the mass of the crude material) using a volatile solvent like DCM or EtOAc, then evaporate to a dry, free-flowing powder.
-
Column Packing: Select a column size appropriate for the sample amount (typically 50-100g of silica per 1g of crude material). Pack the column with 230-400 mesh silica gel as a slurry in the initial, non-polar eluent (e.g., 100% Hexane or 95:5 Hexane:EtOAc).
-
Loading: Carefully add the silica-adsorbed sample to the top of the packed column, taking care not to disturb the bed. Gently add a thin layer of sand on top.
-
Elution: Start elution with a low-polarity mobile phase. Gradually and slowly increase the polarity. For separating compounds of similar polarity, a shallow gradient is key.
-
Suggested Starting Gradient: 5% to 40% Ethyl Acetate in Hexane over 15-20 column volumes.
-
For Tailing: Add 0.5% triethylamine (Et₃N) to the mobile phase mixture.
-
-
Fraction Collection: Collect fractions and monitor by TLC using a suitable stain (e.g., UV light, potassium permanganate, or ceric ammonium molybdate).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Workflow Visualization
Troubleshooting Logic for Impure Product
Caption: Troubleshooting logic for addressing product impurity.
Reaction & Byproduct Formation Pathways (Suzuki Example)
Caption: Key reaction and byproduct pathways in a Suzuki coupling.
References
-
Wikipedia. "Buchwald–Hartwig amination". Available at: [Link]
-
Chemistry Stack Exchange. "What are the byproducts in a Suzuki reaction?". Available at: [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination". Available at: [Link]
-
ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines". Available at: [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction". Available at: [Link]
-
ijssst.info. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine". Available at: [Link]
-
Chempanda. "Bromopyridine: Common isomorphs, synthesis, applications and storage". Available at: [Link]
-
Reddit. "Question About Suzuki Coupling Reaction Byproducts (Homocoupling)". Available at: [Link]
Sources
- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. reddit.com [reddit.com]
- 6. chempanda.com [chempanda.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-5-fluoropyridin-3-ol
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you improve your reaction yields and product purity.
I. Troubleshooting Guide: Addressing Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent issue stemming from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits and their solutions.
-
Cause 1: Impure Starting Material or Reagents. The purity of your starting material, 5-fluoropyridin-3-ol, and the brominating agent, such as N-Bromosuccinimide (NBS), is paramount. Impurities in the starting material can lead to unpredictable side reactions. NBS is particularly susceptible to degradation, and aged NBS may contain succinimide and free bromine, which can alter the reaction kinetics and lead to unwanted byproducts.[1]
-
Solution:
-
Ensure the purity of 5-fluoropyridin-3-ol using techniques like NMR or melting point analysis. If necessary, purify it by recrystallization or column chromatography.
-
Use freshly opened or purified NBS. NBS can be recrystallized from hot water to remove impurities.[1]
-
-
-
Cause 2: Suboptimal Reaction Temperature. Electrophilic aromatic bromination is an exothermic process. Poor temperature control can lead to a runaway reaction, promoting the formation of di-brominated products and other side reactions. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solution:
-
Maintain strict temperature control throughout the reaction. Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
-
Use an ice bath to manage the initial exotherm, especially during the addition of the brominating agent.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
-
Cause 3: Incorrect Stoichiometry. Using an excess of the brominating agent is a common cause of over-bromination, leading to the formation of di- and tri-brominated pyridinols and a lower yield of the desired mono-brominated product.
-
Solution:
-
Start with a 1:1 molar ratio of 5-fluoropyridin-3-ol to the brominating agent.
-
Add the brominating agent portion-wise or as a solution dropwise to maintain a low concentration of the electrophile in the reaction mixture at any given time. This can significantly suppress over-bromination.
-
-
-
Cause 4: Inefficient Work-up and Purification. The product, this compound, may be lost during the work-up and purification steps. As a polar compound, it may have some solubility in the aqueous phase during extraction.
-
Solution:
-
After quenching the reaction, ensure you thoroughly extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
Combine all organic extracts to maximize product recovery.
-
Be mindful of the product's properties during purification. If using column chromatography, select an appropriate solvent system to ensure good separation from isomers and impurities. General advice on improving yields through careful experimental technique can be found in resources from the University of Rochester's Chemistry Department.[2]
-
-
Q2: I am seeing multiple spots on my TLC plate, suggesting the formation of isomers. How can I improve the regioselectivity for the 2-bromo product?
The formation of regioisomers (4-bromo- and 6-bromo-5-fluoropyridin-3-ol) is a significant challenge in this synthesis due to the directing effects of the hydroxyl and fluoro substituents.
-
Understanding the Directing Effects:
-
The hydroxyl group at C3 is a strong activating ortho-, para-director, activating the C2, C4, and C6 positions.
-
The fluorine atom at C5 is a deactivating ortho-, para-director, also influencing the C2, C4, and C6 positions.
-
The interplay of these effects makes the formation of a mixture of isomers likely.
-
-
Strategies to Enhance 2-Position Selectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity of bromination.[3]
-
Non-polar solvents (e.g., carbon tetrachloride, dichloromethane) may favor bromination at the sterically less hindered positions.
-
Polar aprotic solvents (e.g., acetonitrile) can coordinate with the hydroxyl group, potentially increasing steric hindrance at the ortho positions (C2 and C4) and favoring the para position (C6). However, the electronic activation at C2 by the hydroxyl group is strong. A systematic screening of solvents is recommended.
-
-
Choice of Brominating Agent: Different brominating agents have varying steric bulk and reactivity, which can be exploited to control regioselectivity.
-
N-Bromosuccinimide (NBS): Often provides good selectivity and is easier to handle than elemental bromine.[4][5]
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH): Another solid brominating agent that can offer different selectivity profiles.
-
Bromine (Br₂): Can be used, but may be less selective and requires more careful handling.[6]
-
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the product formed via the lowest activation energy pathway. Running the reaction at 0 °C or even lower temperatures is a good starting point.
-
Q3: My reaction is very slow and a significant amount of starting material remains even after a long reaction time. What should I do?
An incomplete reaction can be frustrating. Here are some troubleshooting steps:
-
Verify Reagent Activity: As mentioned, the activity of NBS can be a common issue.[1] Consider using a fresh bottle or recrystallized NBS.
-
Increase Temperature: If the reaction is clean but slow at lower temperatures, gradually increasing the temperature (e.g., to room temperature or slightly above) can increase the reaction rate. Monitor for the appearance of byproducts by TLC.
-
Consider a Catalyst: For less reactive substrates, an acid catalyst is sometimes used in electrophilic bromination.[4] However, with the highly activated 5-fluoropyridin-3-ol, this is likely unnecessary and may lead to degradation.
-
Alternative Brominating Agent: If NBS is ineffective, switching to elemental bromine might provide a more reactive electrophile, though potentially with lower selectivity.
II. Frequently Asked Questions (FAQs)
Q: What is the most promising synthetic route to this compound?
A: The most direct and plausible route is the electrophilic aromatic substitution (bromination) of commercially available 5-fluoropyridin-3-ol. The hydroxyl group strongly activates the pyridine ring towards electrophilic attack.
Q: Which brominating agent is recommended: NBS or Br₂?
A: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) is generally recommended. It is a solid, making it easier and safer to handle than liquid bromine. It often provides better regioselectivity and is effective for brominating activated aromatic systems.[4][5]
Q: What are the expected byproducts in this reaction?
A: The primary byproducts are expected to be the regioisomers: 4-bromo-5-fluoropyridin-3-ol and 6-bromo-5-fluoropyridin-3-ol. Over-bromination can lead to di-brominated products, such as 2,4-dibromo- or 2,6-dibromo-5-fluoropyridin-3-ol.
Q: How can I best purify the final product?
A: Purification can be challenging due to the similar physical properties of the regioisomers.
-
Column Chromatography: This is the most effective method for separating isomers. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.
-
Recrystallization: If a suitable solvent can be found, recrystallization may be effective in isolating the major isomer, provided it is formed in sufficient excess.
Q: Is a Sandmeyer reaction a viable alternative route?
A: Yes, a Sandmeyer reaction could be a viable, albeit longer, alternative. This would involve the diazotization of 2-amino-5-fluoropyridin-3-ol followed by treatment with a copper(I) bromide source.[4] This route may offer better regioselectivity if the starting amine is readily available, but it involves more synthetic steps.
III. Visualizing the Synthesis and Troubleshooting
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Potential Isomeric Byproducts
Caption: Potential products from the bromination reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
This protocol is a recommended starting point based on analogous procedures for the bromination of activated pyridinols.[4]
Materials:
-
5-fluoropyridin-3-ol
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-fluoropyridin-3-ol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by adding saturated aqueous sodium thiosulfate solution to destroy any remaining bromine species.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from isomers and other impurities.
V. Data Summary
Table 1: Factors Influencing Regioselectivity in Pyridinol Bromination
| Factor | Influence on Regioselectivity | Recommended Starting Point |
| Brominating Agent | Steric bulk and reactivity affect site of attack. | N-Bromosuccinimide (NBS) for better handling and potentially higher selectivity. |
| Solvent | Polarity can influence the transition state energy for attack at different positions.[3] | Dichloromethane (DCM) or Acetonitrile (MeCN). |
| Temperature | Lower temperatures generally favor the thermodynamically controlled product and increase selectivity. | 0 °C to room temperature. |
| Stoichiometry | Excess brominating agent leads to over-bromination. | 1.0 equivalent of brominating agent. |
VI. References
-
ChemBK. (2024). 5-Fluoropyridin-3-ol. Retrieved from [Link]
-
Xiang, J., et al. (2024). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry.
-
Xiang, J., et al. (n.d.). Electrochemical Bromination of Arenes in a 200% Cell. PMC - NIH.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
BenchChem. (2025). Technical Support Center: Solvent Effects on Bromination Regioselectivity.
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Reddit. (2015). What is the mechanism of the formation of Br2 from NBS and HBR? Retrieved from [Link]
-
Owen Priest. (2020, February 9). NBS Bromination [Video]. YouTube.
-
Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube.
-
PubMed. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions.
-
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Effect of pyridine on the regio- and stereo-chemistry in the addition of bromine chloride to α,β-unsaturated aldehydes and ketones.
-
BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
PubMed Central. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?
-
ResearchGate. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
-
Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
-
Smolecule. (n.d.). Buy 5-Amino-6-fluoropyridin-3-ol.
-
Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
-
YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination.
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
-
PubChem. (n.d.). 2-Amino-3-bromo-5-fluoropyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines.
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
-
ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
-
Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
-
MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
-
Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
-
ResearchGate. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
-
PubMed. (2013). Regioselective bromination of fused heterocyclic N-oxides.
-
BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid.
-
PubMed Central. (n.d.). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal.
Sources
Technical Support Center: Stability and Storage of 2-Bromo-5-fluoropyridin-3-ol
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 2-Bromo-5-fluoropyridin-3-ol (CAS No. 1093758-87-2). Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring the reliability and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
The recommended storage condition for this compound is at 4°C under an inert nitrogen atmosphere .[1] This specific requirement is crucial for preventing degradation and maintaining the compound's purity over time.
Q2: Why is refrigerated storage under nitrogen necessary?
The necessity for these specific conditions stems from the compound's chemical structure. Halogenated pyridines, particularly those with hydroxyl groups, can be sensitive to temperature, light, and atmospheric oxygen.
-
Refrigeration (4°C): Lowering the temperature slows down potential degradation reactions.
-
Inert Atmosphere (Nitrogen): The hydroxyl group on the pyridine ring can be susceptible to oxidation. Storing under an inert gas like nitrogen displaces oxygen, minimizing the risk of oxidative degradation.
Q3: I have been storing the compound at room temperature. Is it still usable?
If the compound has been stored at room temperature, its integrity may be compromised. The extent of potential degradation depends on the duration of improper storage and exposure to light and air. It is highly recommended to assess the purity of the material before use. A simple visual inspection for color change can be an initial indicator, but analytical techniques such as NMR or LC-MS are necessary for a definitive assessment.
Q4: What are the signs of degradation?
Visual signs of degradation can include a change in color from its typical appearance or the presence of visible impurities. However, the absence of these signs does not guarantee the compound's purity. Chemical degradation may have occurred without a noticeable change in appearance.
Q5: Are there any materials that should be avoided for storing this compound?
Troubleshooting Guide
This section addresses common issues that may arise from the improper storage or handling of this compound.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Detailed Troubleshooting Steps
-
Verify Storage Conditions: The first step in troubleshooting is to confirm that the compound has been stored according to the recommended guidelines (4°C under a nitrogen atmosphere).[1]
-
Visual Inspection: Examine the compound for any changes in its physical appearance. While not a definitive test, it can provide initial clues about its stability.
-
Purity Assessment: If improper storage is suspected or if experimental results are inconsistent, a purity assessment is crucial. The following protocol outlines a general procedure for this.
Experimental Protocol: Purity Assessment by ¹H NMR
Objective: To determine the purity of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample according to the instrument's standard operating procedures.
-
-
Data Analysis:
-
Process the NMR spectrum (phasing, baseline correction, and integration).
-
Compare the obtained spectrum with a reference spectrum of pure this compound if available.
-
Look for the presence of unexpected signals, which may indicate impurities or degradation products. The integration of these signals relative to the signals of the compound of interest can provide a semi-quantitative measure of purity.
-
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen) | To prevent oxidation of the hydroxyl group.[1] |
| Container | Tightly sealed, inert material (e.g., amber glass) | To prevent contamination and exposure to air and light.[2] |
| Light Exposure | Store in the dark | To prevent light-induced degradation.[2] |
By adhering to these storage and handling guidelines, researchers can ensure the stability and reliability of this compound in their experiments, leading to more accurate and reproducible scientific outcomes.
References
Sources
Technical Support Center: Synthesis of 2-Bromo-5-fluoropyridin-3-ol Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoropyridin-3-ol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging scaffold. Here, we address common issues encountered during the synthesis, offering in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to explain the "why" behind the experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
Introduction: The Synthetic Challenge
The this compound core is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of a bromine atom (a versatile handle for cross-coupling reactions), a fluorine atom (for modulating physicochemical properties), and a hydroxyl group (a key interaction site) makes it a valuable scaffold for novel therapeutics. However, the interplay of these substituents on the electron-deficient pyridine ring presents a unique set of synthetic hurdles. This guide will navigate you through these challenges, providing practical solutions and robust protocols.
Proposed Synthetic Pathway & Troubleshooting Workflow
A common and logical approach to the synthesis of this compound involves a multi-step sequence, starting from a more readily available precursor. Below is a proposed pathway, followed by a detailed troubleshooting guide for each critical transformation.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Part 1: Troubleshooting Guide
Step 1: Synthesis of 5-Fluoro-3-hydroxypyridine
The initial step often involves the conversion of an amino group to a hydroxyl group via a diazotization reaction.
Question 1: My diazotization of 5-fluoro-3-aminopyridine is giving very low yields of 5-fluoro-3-hydroxypyridine. What are the likely causes and how can I improve it?
Answer:
Low yields in the diazotization and subsequent hydrolysis of aminopyridines are a frequent issue, often stemming from the instability of the diazonium salt and competing side reactions.
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: Pyridyl diazonium salts are notoriously less stable than their aniline counterparts. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom further destabilizes the diazonium intermediate.
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use of an ice-salt bath is recommended. Exceeding this temperature range can lead to rapid decomposition and the formation of tarry by-products.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise to the acidic solution of the aminopyridine. This prevents localized overheating and a buildup of nitrous acid, which can also decompose.
-
-
-
Incomplete Diazotization: Insufficient acid or nitrous acid can lead to unreacted starting material.
-
Troubleshooting:
-
Acid Stoichiometry: Ensure at least 3-4 equivalents of a strong, non-nucleophilic acid like sulfuric acid are used. One equivalent protonates the pyridine nitrogen, another the amino group, and the rest catalyze the formation of the nitrosonium ion.
-
Fresh Sodium Nitrite: Use a freshly opened bottle of sodium nitrite, as it can absorb moisture and degrade over time.
-
-
-
Side Reactions: The diazonium salt can react with counter-ions or other nucleophiles present in the reaction mixture.
-
Troubleshooting:
-
Choice of Acid: Sulfuric acid is generally preferred over hydrochloric acid to minimize the formation of chlorinated by-products.
-
Hydrolysis Conditions: After the diazotization is complete, the diazonium salt needs to be carefully hydrolyzed to the hydroxypyridine. This is typically achieved by gently warming the reaction mixture. However, overheating can lead to polymerization. A controlled temperature increase to around 50-60 °C is often effective. Some protocols suggest pouring the cold diazonium salt solution into boiling water, but this can be difficult to control on a larger scale.
-
-
Experimental Protocol: Optimized Diazotization and Hydrolysis
-
To a stirred solution of 5-fluoro-3-aminopyridine (1.0 eq) in 10% aqueous sulfuric acid (v/v), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
To hydrolyze the diazonium salt, gently warm the reaction mixture to 50-60 °C and maintain this temperature until nitrogen evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-fluoro-3-hydroxypyridine.
Step 2: Regioselective Bromination
The introduction of a bromine atom at the 2-position of 5-fluoro-3-hydroxypyridine is a critical step that can be plagued by regioselectivity issues.
Question 2: I am attempting to brominate 5-fluoro-3-hydroxypyridine, but I am getting a mixture of isomers and over-brominated products. How can I achieve selective bromination at the C2 position?
Answer:
Regioselectivity in the electrophilic bromination of a substituted pyridine ring is governed by the directing effects of the existing substituents. The hydroxyl group is an activating, ortho-, para-director, while the fluorine and the pyridine nitrogen are deactivating.
Directing Effects Analysis:
-
-OH group (at C3): Strongly activating, directs ortho (C2, C4) and para (C6).
-
-F group (at C5): Deactivating, directs ortho (C4, C6) and para (C2).
-
Pyridine Nitrogen: Strongly deactivating.
The C2 and C4 positions are both activated by the hydroxyl group. However, the C2 position is also para to the fluorine atom, making it a highly favorable site for electrophilic attack. The challenge is to prevent bromination at the other activated positions (C4 and C6).
Potential Causes of Poor Selectivity & Solutions:
-
Harsh Brominating Agent: Using elemental bromine (Br₂) can be too reactive, leading to over-bromination.
-
Troubleshooting:
-
Milder Reagent: N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine. It is often the reagent of choice for the controlled bromination of activated aromatic systems.
-
-
-
Reaction Conditions: The solvent and temperature can significantly influence the selectivity of the reaction.
-
Troubleshooting:
-
Solvent Choice: Acetic acid is a common solvent for this type of reaction as it can protonate the pyridine nitrogen, further deactivating the ring towards multiple substitutions. Dichloromethane or chloroform can also be used.
-
Temperature Control: Running the reaction at room temperature or slightly below can help to minimize the formation of undesired isomers.
-
-
Experimental Protocol: Regioselective Bromination
-
Dissolve 5-fluoro-3-hydroxypyridine (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Comparison of Brominating Agents and Conditions
| Brominating Agent | Solvent | Temperature | Expected Outcome |
| Br₂ (1.1 eq) | Acetic Acid | Room Temp. | Potential for over-bromination and isomeric impurities. |
| NBS (1.1 eq) | Acetic Acid | Room Temp. | Higher selectivity for the desired 2-bromo isomer. |
| NBS (1.1 eq) | Dichloromethane | 0 °C to Room Temp. | Good selectivity, may require longer reaction times. |
Part 2: Frequently Asked Questions (FAQs)
Q1: I am having trouble purifying the final this compound. It seems to be very polar and streaks on my silica gel column. Any suggestions?
A1: The hydroxyl group on the pyridine ring makes the compound quite polar, which can lead to poor chromatographic behavior. Here are a few strategies to improve purification:
-
Column Chromatography Additives: Add a small amount of a polar solvent like methanol or a weak acid like acetic acid to your eluent system. This can help to reduce tailing by competing for the polar sites on the silica gel. A common eluent system would be a gradient of ethyl acetate in hexanes, with 1% acetic acid.
-
Reverse-Phase Chromatography: If available, reverse-phase chromatography (C18 silica) is often more effective for purifying polar compounds. A water/acetonitrile or water/methanol gradient is typically used.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent purification method. Experiment with different solvent systems, such as ethyl acetate/hexanes, ethanol/water, or isopropanol.
-
Protecting Group Strategy: For subsequent reactions, you might consider protecting the hydroxyl group as a less polar ether (e.g., methyl or benzyl ether) or a silyl ether (e.g., TBDMS). This will make the compound less polar and easier to handle during purification. The protecting group can be removed in a later step.
Q2: Does this compound exist in a tautomeric form? How does this affect my reactions and characterization?
A2: Yes, 3-hydroxypyridines can exist in equilibrium with their zwitterionic pyridinium-3-olate tautomer. While the neutral hydroxypyridine form is generally predominant in most solvents, the presence of the zwitterionic form can influence its reactivity. For characterization, you will typically observe the signals for the hydroxypyridine tautomer in NMR spectroscopy. In IR spectroscopy, you would expect to see a broad O-H stretching band.
Q3: Can I introduce the bromine atom before the hydroxyl group? For example, by brominating 5-fluoro-3-aminopyridine first?
A3: This is a plausible alternative synthetic route. You could brominate 5-fluoro-3-aminopyridine, likely at the 2-position due to the directing effect of the amino group, and then perform the diazotization/hydrolysis to obtain the final product. However, there are a few points to consider:
-
Bromination of Aminopyridines: The amino group is strongly activating, so the bromination would need to be carefully controlled to avoid over-bromination.
-
Diazotization of Bromo-aminopyridines: The presence of the electron-withdrawing bromine atom might further destabilize the diazonium salt, potentially leading to lower yields in the hydrolysis step.
Both routes have their own challenges, and the optimal choice may depend on the specific reaction conditions and the scale of the synthesis.
Q4: What are some common side reactions to watch out for when derivatizing the hydroxyl group of this compound?
A4: When derivatizing the hydroxyl group (e.g., through alkylation or acylation), the pyridine nitrogen can also be a site of reaction, leading to the formation of pyridinium salts.
-
To favor O-alkylation/acylation over N-alkylation/acylation:
-
Use of a Base: Deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) will generate the more nucleophilic alkoxide, which will preferentially react at the oxygen.
-
Solvent Choice: Using a polar aprotic solvent like DMF or THF can also favor O-alkylation.
-
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [Link]
-
PubChem Compound Summary for CID 20111865, 5-Bromo-2-fluoropyridin-3-ol. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 1093758-87-2, this compound. National Center for Biotechnology Information. [Link]
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [Link]
"2-Bromo-5-fluoropyridin-3-ol" reaction condition optimization
Introduction
Welcome to the technical support resource for 2-Bromo-5-fluoropyridin-3-ol (CAS No. 1093758-87-2). This versatile, multi-functionalized heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique substitution pattern—a bromine atom for cross-coupling, a fluorine atom for modulating electronic properties, and a hydroxyl group for further functionalization—offers multiple avenues for molecular elaboration.
However, the inherent chemical properties of the pyridinol scaffold can present specific challenges during reaction optimization. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges and achieve reproducible, high-yielding results in your experiments.
Physicochemical Properties
A clear understanding of the reagent's basic properties is the first step in any successful experimental design.
| Property | Value | Source |
| CAS Number | 1093758-87-2 | [2] |
| Molecular Formula | C₅H₃BrFNO | [2] |
| Molecular Weight | 191.99 g/mol | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | 4°C, stored under nitrogen | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm seeing inconsistent results and my starting material seems unstable. How should I properly handle and store this compound?
Answer:
This is a critical first question, as the stability and purity of your starting material are paramount. Inconsistent results often trace back to improper handling or degradation.
Core Recommendations:
-
Storage: The compound should be stored at 4°C under an inert nitrogen atmosphere.[2] This minimizes exposure to atmospheric moisture and oxygen, which can contribute to degradation.
-
Handling: Always handle the material in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as halogenated pyridines can be irritants.[3][4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and strong acids, as these can lead to vigorous and potentially hazardous reactions.[5]
Underlying Causality (The "Why"): Halogenated pyridinols can be susceptible to several degradation pathways, which proper storage helps mitigate:
-
Oxidation: The electron-rich pyridinol ring can be susceptible to oxidation, potentially forming N-oxides or other byproducts. Storing under nitrogen displaces oxygen, preventing this.
-
Hydrolysis: The carbon-bromine (C-Br) bond can be susceptible to hydrolysis, especially in the presence of moisture and under non-neutral pH conditions, which would lead to the formation of the corresponding dihydroxypyridine derivative.[6] Keeping the container tightly sealed and in a dry environment is crucial.
-
Photodegradation: Like many aromatic compounds, exposure to UV or visible light can induce the cleavage of carbon-halogen bonds, generating radical species that lead to a complex mixture of degradation products.[6] While not always specified, storing in an opaque container or a dark location is a good laboratory practice.
Question 2: My reaction is sluggish and I'm observing an unusual byproduct. Could tautomerism be a factor?
Answer:
Absolutely. This is a frequently overlooked but critical aspect of pyridin-3-ol chemistry. This compound exists in a tautomeric equilibrium with its corresponding pyridin-3(2H)-one form. The position of this equilibrium can significantly impact the compound's reactivity and is highly dependent on the solvent environment.[1][7]
-
Pyridin-3-ol Tautomer: This form emphasizes the aromatic, nucleophilic character of the hydroxyl group.
-
Pyridin-3(2H)-one Tautomer: This form behaves more like an amide or lactam and can exhibit different reactivity, potentially leading to N-alkylation or other side reactions.
The choice of solvent can shift this equilibrium. Generally, polar protic solvents may favor the pyridinone form, while non-polar aprotic solvents may favor the pyridinol form.[7] This shift can alter which reaction pathway is dominant, leading to inconsistent outcomes if the solvent is not carefully controlled.
Caption: Tautomeric equilibrium of the title compound.
Question 3: My Suzuki-Miyaura coupling reaction is giving low yields and significant debromination. How can I optimize this?
Answer:
This is a common challenge with electron-deficient heteroaryl halides like bromopyridines.[8] The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation, while side reactions like protodeboronation of the boronic acid can consume your coupling partner.[8]
A systematic approach to optimization is required. Below is a troubleshooting workflow and a table of recommended starting conditions.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Catalyst | Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ is a common, cost-effective precursor. Pd₂(dba)₃ is a Pd(0) source that may not require an induction period.[8][9] |
| Ligand | RuPhos (2-4 mol%) or SPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands are crucial. They accelerate reductive elimination and prevent catalyst deactivation by the pyridine nitrogen.[8][9] |
| Base | K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.) | Strong, non-aqueous bases are often effective. K₃PO₄ is a robust choice. Cs₂CO₃ can sometimes provide higher yields but is more expensive.[8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | The solvent system must solubilize both organic and inorganic components. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation and boronic acid homocoupling.[8][10] |
| Temperature | 85-110 °C | Higher temperatures are often required for electron-deficient bromopyridines. Monitor for thermal decomposition of starting materials.[10][11] |
Question 4: I need to perform a C-N coupling. What are the best practices for a Buchwald-Hartwig amination with this substrate?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but success hinges on the careful selection of the catalyst, ligand, and base to match your specific amine coupling partner.[12] For a substrate like this compound, the choice is critical to avoid side reactions.
Core Challenges:
-
Ligand Choice: The ligand dictates the catalyst's activity and stability. Different ligands are optimal for different classes of amines (primary, secondary, amides, etc.).
-
Base Sensitivity: The pyridinol moiety or other functional groups on your coupling partner may be sensitive to the strong bases (e.g., NaOtBu, LHMDS) typically used.[13] This can lead to decomposition or side reactions.
-
Catalyst Inhibition: As with Suzuki coupling, the pyridine nitrogen can interact with the palladium center.
Caption: Ligand and base selection guide for Buchwald-Hartwig amination.
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Key Considerations |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Using a pre-catalyst can sometimes give more reproducible results.[13] |
| Ligand | See Diagram Above (e.g., XPhos, BrettPhos) | The choice is amine-dependent. Biaryl phosphine ligands are generally the state-of-the-art.[14][15] |
| Base | NaOtBu (1.5-2.0 eq.) or K₂CO₃ (2-3 eq.) | NaOtBu is a very strong base suitable for many amines.[15] If your substrate is base-sensitive, a switch to milder inorganic bases (K₂CO₃, Cs₂CO₃) or soluble organic bases (DBU) is warranted.[13][16] |
| Solvent | Toluene or 1,4-Dioxane | These are the most common solvents. Ensure they are anhydrous and degassed.[14] |
| Temperature | 80-100 °C | Typical temperatures for these couplings. Reactions are generally run in sealed tubes, especially with volatile amines.[13][15] |
Standardized Experimental Protocols
Disclaimer: These are generalized starting protocols. Optimization for each specific substrate is essential for the best results. Always perform reactions under an inert atmosphere (Nitrogen or Argon) using dry, degassed solvents.[17]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe to the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube or oven-dried screw-cap vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.). If the amine is a solid, add it at this stage.
-
Solvent & Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene). If the amine (1.1-1.2 eq.) is a liquid, add it via syringe.
-
Reaction Execution: Tightly seal the vessel (use a Teflon-lined cap) and place it in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography.
References
-
PubChem. (n.d.). 5-Bromo-2-fluoropyridin-3-ol. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
PubChem. (n.d.). 2-Bromo-3,5-difluoropyridine. [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloro-3-fluoropyridine. [Link]
-
Pipzine Chemicals. (n.d.). 2-Bromo-5-fluoro-pyridine Manufacturer & Supplier in China. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. [Link]
-
TSEALINE. (n.d.). 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Failed Reaction: FAQ. [Link]
-
ResearchGate. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
ChemRxiv. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]
-
National Institutes of Health (NIH). (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-5-fluoropyridine. [Link]
Sources
- 1. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Troubleshooting [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-fluoropyridin-3-ol
Welcome to the technical support center for the synthesis of 2-Bromo-5-fluoropyridin-3-ol. This guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up of this critical pharmaceutical intermediate. We will explore common issues, provide in-depth troubleshooting advice, and present detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a highly functionalized pyridine derivative. Such polysubstituted heterocyclic compounds are pivotal building blocks in medicinal chemistry and drug discovery.[1] The unique arrangement of a bromine atom, a fluorine atom, and a hydroxyl group offers multiple reactive sites for further chemical modification. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the hydroxyl group can be derivatized, and the fluorine atom can enhance metabolic stability and binding affinity in final drug products.[2][3]
Q2: What are the main tautomeric forms of this compound?
It is critical to recognize that 3-hydroxypyridines exist in equilibrium with their corresponding pyridinone tautomers. In this case, this compound is in equilibrium with 2-Bromo-5-fluoro-1H-pyridin-3(2H)-one . The position of this equilibrium can be influenced by the solvent, pH, and temperature, which has significant implications for its reactivity, purification, and analytical characterization.
Q3: What are the primary safety concerns when handling reagents for this synthesis?
The synthesis of this compound involves several hazardous materials. Key concerns include:
-
Brominating Agents: Reagents like N-Bromosuccinimide (NBS) or liquid bromine are corrosive, toxic, and strong oxidizers.[4] Handling requires strict engineering controls (fume hoods) and appropriate personal protective equipment (PPE).
-
Acids and Bases: Strong acids (e.g., sulfuric acid, HBr) and bases (e.g., NaOH) are corrosive.
-
Solvents: Depending on the route, various organic solvents with associated flammability and toxicity risks will be used. A thorough risk assessment is mandatory before commencing any work, especially at a larger scale.
Troubleshooting Guide: Scale-Up Synthesis Issues
The synthesis of this compound can be approached via several routes. A common and logical pathway involves the regioselective bromination of a 5-fluoropyridin-3-ol precursor. This guide will focus on troubleshooting this key transformation.
Caption: Proposed workflow for the synthesis of this compound.
Issue 1: Low Yield and Incomplete Conversion During Bromination
Question: We are scaling up the bromination of 5-fluoropyridin-3-ol using NBS and observing significant amounts of unreacted starting material, even after extended reaction times. Why is this happening and how can we fix it?
Answer: This is a common scale-up issue related to reaction kinetics and mass transfer.
-
Causality:
-
Poor Solubility: 5-fluoropyridin-3-ol, being a polar pyridinol, may have limited solubility in common organic solvents, especially as the reaction mixture cools or if the solvent choice is not optimized. On a larger scale, inefficient mixing may fail to keep reagents adequately suspended or dissolved, slowing the reaction rate.
-
Deactivation of Pyridine Ring: Pyridine rings are inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution.[2] While the hydroxyl group is activating, the fluorine atom is deactivating. This electronic balance makes the reaction sensitive to conditions.
-
Inadequate Activation of NBS: Some brominations with NBS require an acid catalyst to generate a more potent electrophilic bromine species. If a catalyst was used at the lab scale, its relative concentration (mol%) might be insufficient at a larger scale due to minor weighing errors or volume differences.
-
-
Troubleshooting & Solutions:
-
Solvent Optimization:
-
Action: Screen alternative solvents. Consider polar aprotic solvents like Acetonitrile (ACN) or polar protic solvents like Acetic Acid, which can help solubilize the starting material and activate the NBS.
-
Rationale: Acetic acid can serve as both a solvent and a catalyst. However, its removal during work-up needs to be considered at scale.
-
-
Catalyst Introduction:
-
Action: Introduce a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[2]
-
Protocol: In a controlled environment, add 1-5 mol% of H₂SO₄ to the reaction mixture before the addition of NBS.
-
Rationale: The acid protonates NBS, increasing its electrophilicity and accelerating the rate of bromination on the deactivated ring system.
-
-
Temperature and Dosing Control:
-
Action: Instead of adding NBS in one portion, which is common in lab-scale experiments, implement a controlled, portion-wise addition or slow feed of an NBS solution at a slightly elevated temperature (e.g., 40-50 °C).
-
Rationale: This maintains a consistent concentration of the active brominating species and helps control the reaction exotherm, which can be a significant safety hazard at scale.
-
-
| Parameter | Lab Scale (Typical) | Scale-Up Recommendation | Rationale |
| Solvent | Dichloromethane (DCM) | Acetonitrile or Acetic Acid | Improved solubility of polar starting material. |
| NBS Addition | Single Portion | Portion-wise or slow feed of a solution | Better temperature control and reaction consistency. |
| Catalyst | None | 1-5 mol% H₂SO₄ | Increased electrophilicity to overcome ring deactivation.[2] |
| Temperature | 0 °C to RT | RT to 50 °C | Enhanced reaction rate; requires careful monitoring. |
Issue 2: Formation of Di-brominated and Other Impurities
Question: Our scaled-up batch shows a significant amount of a di-brominated impurity and other regioisomers. How can we improve the selectivity of the reaction?
Answer: Poor regioselectivity is often a result of overly harsh reaction conditions or poor process control, which becomes more pronounced at scale.
-
Causality:
-
"Hot Spotting": In large reactors, inefficient mixing can lead to localized areas of high reagent concentration and temperature ("hot spots") upon addition of the brominating agent. These hot spots can drive over-bromination before the reagent has a chance to disperse evenly.
-
Excess Brominating Agent: Inaccurate measurement of the starting material or a desire to "push" the reaction to completion can lead to an excess of NBS, directly causing the formation of di-brominated species.
-
Reaction Energetics: The initial bromination activates the ring, making the second bromination faster if conditions are not carefully controlled.
-
-
Troubleshooting & Solutions:
-
Reverse Addition:
-
Action: Add the solution of 5-fluoropyridin-3-ol to a slurry or solution of the N-Bromosuccinimide.
-
Rationale: This strategy, known as reverse addition or "inverse addition," ensures that the brominating agent is never in large excess relative to the substrate. It helps to minimize over-bromination by consuming the substrate as it is introduced.
-
-
Precise Stoichiometry and Monitoring:
-
Action: Use a slight substoichiometric amount of NBS (e.g., 0.98 equivalents) and closely monitor the reaction progress using in-process controls (IPC) like HPLC or UPLC. Stop the reaction once the starting material is consumed to an acceptable level (e.g., <1%).
-
Rationale: This prevents the presence of excess NBS at the end of the reaction, which is the primary driver for impurity formation. Sacrificing a small amount of yield is often preferable to a difficult and costly purification.
-
-
Improve Mixing and Heat Transfer:
-
Action: Ensure the reactor's agitation speed is sufficient to maintain a homogenous slurry/solution. For highly exothermic steps, ensure the cooling system of the reactor is adequate to dissipate the heat generated.
-
Rationale: Good engineering and process control are paramount to mimicking the ideal conditions of a lab flask in a large-scale reactor.[4]
-
-
Caption: Decision workflow for addressing impurity formation during bromination.
Issue 3: Difficult Purification and Product Isolation
Question: After work-up, our crude product is an oily solid that is difficult to handle and purify by crystallization. Column chromatography is not an option for our 10 kg batch. What can we do?
Answer: Isolation issues with polar, functionalized heterocycles are frequent. The key is to develop a robust, non-chromatographic purification method.
-
Causality:
-
Tautomerism and Polarity: The presence of both the pyridinol and pyridinone forms, along with the polar C-F and C-OH bonds, makes the product highly polar. This can lead to high solubility in polar solvents and poor crystallization behavior.
-
Residual Salts: Inorganic salts from the work-up (e.g., sodium bromide, sodium sulfate) can become trapped in the product, making it sticky or oily.
-
Succinimide Byproduct: The succinimide formed from NBS is water-soluble but can sometimes co-precipitate or be extracted with the product if the pH and solvent conditions are not optimal.
-
-
Troubleshooting & Solutions:
-
pH-Controlled Extraction/Precipitation:
-
Action: Exploit the amphoteric nature of the molecule. After quenching, perform a series of pH-adjusted extractions.
-
Protocol:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate, 2-MeTHF).
-
Wash with a basic aqueous solution (e.g., NaHCO₃) to remove the acid catalyst and the succinimide byproduct.
-
Extract the aqueous layer again to recover any product.
-
Combine organic layers and wash with brine.
-
Concentrate the organic layer to a smaller volume and attempt crystallization by adding an anti-solvent (e.g., heptane, MTBE).
-
-
Rationale: Carefully controlling the pH ensures that the product remains in its neutral, less water-soluble form in the organic layer, while ionic impurities are washed away.
-
-
Slurry and Re-crystallization:
-
Action: If direct crystallization fails, first isolate the crude solid. Then, perform a slurry wash with a solvent system that dissolves impurities but not the product.
-
Solvent Screening: A good starting point for a slurry is a mixture like MTBE/Heptane or Ethyl Acetate/Heptane. For re-crystallization, screen solvents like isopropanol (IPA), ethanol, or acetonitrile, potentially with water as an anti-solvent.
-
Rationale: A slurry is a highly effective scale-up technique for removing more soluble impurities without the material loss associated with a full re-crystallization.
-
-
Charcoal/Silica Gel Plug:
-
Action: If the product has persistent color or baseline impurities, dissolve the crude material in a suitable solvent and pass it through a short plug of silica gel or activated charcoal before the final crystallization step.
-
Rationale: This is a compromise between full chromatography and none. It can effectively remove highly polar or colored impurities without the complexity and solvent waste of a full column.
-
-
References
-
RSC Publishing. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [Link]
-
Durham E-Theses. (2001). New functionalised 3-hydroxypyridines. Available at: [Link]
- Google Patents.CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [Link]
-
ResearchGate. Various routes for the synthesis of functionalized pyridines. Available at: [Link]
-
Semantic Scholar. Regioselective synthesis of 4-functionalized pyridines. Available at: [Link]
-
ResearchGate. Synthesis of 3-Pyridinols Functionalized at C4. Available at: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
-
ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]
-
PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]
-
ResearchGate. (2023). The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research. Available at: [Link]
-
DC Fine Chemicals. Discover 3-Amino-2-bromo-5-fluoropyridine: Your Key Pharmaceutical Intermediate. Available at: [Link]
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
-
ResearchGate. Synthesis of functionalized pyridines 74. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Fluorinated Pyridines: A Focus on 2-Bromo-5-fluoropyridine. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 2-Bromo-5-fluoropyridin-3-ol
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Bromo-5-fluoropyridin-3-ol. This valuable building block is instrumental in the synthesis of novel compounds for pharmaceutical and materials science applications. However, its unique electronic and structural features present specific challenges that can lead to low yields, incomplete conversions, and undesired side reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the mechanistic rationale behind these issues and provide field-proven protocols to help you achieve consistent and high-yielding results.
Core Troubleshooting Guide
The primary challenges in coupling this compound stem from a combination of factors:
-
The 2-Pyridyl Moiety: The nitrogen atom adjacent to the reaction site is a potent ligand for palladium, which can lead to catalyst inhibition or deactivation—a well-documented phenomenon known as the "2-pyridyl problem".[1][2]
-
The 3-Hydroxyl Group: This group can be a double-edged sword. While it can potentially direct the reaction through coordination[3][4], its deprotonation under basic conditions can form a pyridinolate species that may interfere with the catalytic cycle.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom and the pyridine ring itself influences the reactivity of the C-Br bond, primarily affecting the rate of oxidative addition.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is particularly susceptible to issues with heteroaromatic substrates.[5][6]
Q1: Why is my Suzuki-Miyaura coupling reaction failing or giving low yields?
A1: The most probable cause is catalyst inhibition by the pyridine nitrogen. The lone pair on the nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive or have diminished activity. This effectively reduces the concentration of the active catalyst available to participate in the productive catalytic cycle. Furthermore, if the transmetalation step is slow, competing side reactions like protodeboronation can dominate.[7]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 2-Bromo-5-fluoropyridin-3-ol vs. Other Bromopyridines in Modern Synthesis
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold is a cornerstone, forming the structural core of countless pharmaceuticals and functional materials.[1][2][3] The ability to precisely functionalize this heterocycle is paramount for fine-tuning molecular properties. Bromopyridines have emerged as exceptionally versatile building blocks, primarily due to their utility in transition metal-catalyzed cross-coupling reactions which are indispensable for constructing carbon-carbon and carbon-heteroatom bonds.[4][5]
This guide provides an in-depth, objective comparison of 2-Bromo-5-fluoropyridin-3-ol against other common bromopyridine alternatives. We will explore how its unique trifunctional nature provides a strategic advantage in complex syntheses, supported by comparative data and detailed experimental protocols.
The Strategic Advantage of this compound: A Trifecta of Orthogonal Functionality
This compound is a highly valuable reagent due to its three distinct functional groups, each offering a handle for selective chemical transformations. This orthogonal reactivity is a significant asset in multi-step syntheses, allowing for the sequential and controlled introduction of molecular complexity.
-
The 2-Bromo Group: This is the primary site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[4][5] Its position at C2, adjacent to the electron-withdrawing ring nitrogen, activates the C-Br bond for oxidative addition to the metal catalyst, a critical step in these reactions.[5]
-
The 5-Fluoro Group: The incorporation of fluorine is a cornerstone strategy in modern drug discovery.[6] Its high electronegativity profoundly alters the electronic profile of the pyridine ring, influencing the reactivity of other positions and the molecule's overall physicochemical properties.[7][8] Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability.[6][9]
-
The 3-Hydroxyl Group: The hydroxyl group is a versatile functional handle. It can act as a nucleophile, be converted into various ether or ester linkages, or serve as a directing group in certain metal-catalyzed reactions. Its position ortho to the bromine atom can allow for potential chelation effects, which may influence catalytic activity.
This unique combination of reactive sites makes this compound a powerful building block for creating densely functionalized pyridine derivatives.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The efficiency of cross-coupling reactions is highly dependent on the bromopyridine isomer used. The reactivity of the C-Br bond is governed by its position relative to the ring nitrogen and the electronic influence of other substituents.[5] Generally, the order of reactivity for simple bromopyridines is 4-bromo > 2-bromo > 3-bromo, with the 3-bromo isomer often requiring more forcing conditions to achieve high yields.[5]
The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom in this compound enhances the electrophilicity of the C2 carbon, facilitating the rate-determining oxidative addition step.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid
| Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Key Considerations |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~95 | Highly reactive, but potential for catalyst inhibition by the adjacent nitrogen may require specific ligands.[5] |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | 80 | ~70-85 | Least reactive isomer; often requires higher temperatures or more active catalyst systems.[5][10] |
| 4-Bromopyridine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | >95 | Generally the most reactive isomer due to strong electronic activation from the para-nitrogen.[5] |
| 2-Bromo-5-fluoropyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~88 | The fluorine atom further activates the C-Br bond for coupling. |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | ~91 | Excellent reactivity under relatively mild conditions, benefiting from dual electronic activation. |
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OA [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="R¹-Pd(II)L₂-Br", fillcolor="#F1F3F4", fontcolor="#202124"]; TM [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R2 [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="R¹-R²", fillcolor="#4285F4", fontcolor="#FFFFFF"]; R1Br [label="R¹-Br\n(Bromopyridine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; R2B [label="R²-B(OR)₂\n(Boronic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OA [color="#5F6368"]; R1Br -> OA [color="#5F6368"]; OA -> PdII [color="#5F6368"]; PdII -> TM [color="#5F6368"]; R2B -> TM [color="#5F6368"]; Base -> TM [color="#5F6368"]; TM -> PdII_R2 [color="#5F6368"]; PdII_R2 -> RE [color="#5F6368"]; RE -> Product [color="#5F6368"]; RE -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"]; }
Caption: Orthogonal synthesis workflow using this compound.
Conclusion for the Practicing Scientist
For researchers and drug development professionals, the selection of a starting material is a critical decision that impacts the entire synthetic route. While simpler bromopyridines like 2-bromopyridine and 4-bromopyridine are highly effective for introducing a single pyridine moiety, they lack the multi-functional advantages of more substituted analogs.
This compound stands out as a superior building block when the synthetic goal involves the creation of a complex, densely functionalized pyridine core. Its key advantages are:
-
High Reactivity: The C2-bromo group is electronically activated for reliable participation in a wide range of cross-coupling reactions.
-
Built-in Functionality: The fluorine and hydroxyl groups are strategically placed, serving as valuable tools for modulating biological activity and providing sites for subsequent diversification.
-
Synthetic Efficiency: Its orthogonal reactivity allows for controlled, step-wise syntheses, often reducing the number of protection/deprotection steps required compared to building the ring from acyclic precursors.
References
- The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. (2025). BenchChem.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. (2025). BenchChem.
- The Impact of Fluorine Substitution on the Reactivity and Electronic Profile of 2-Ethyl-5-fluoropyridine: A Technical Guide. (2025). BenchChem.
- A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. (2025). BenchChem.
- A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis. (2025). BenchChem.
- The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review. (2025). BenchChem.
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Tocris Bioscience.
- 2-Bromo-5-fluoropyridine 97. (n.d.). Sigma-Aldrich.
- De novo Synthesis of Substituted Pyridines. (2019).
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Arom
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine. (2025). BenchChem.
- Orthogonal synthesis of densely functionalized pyrroles and thiophenes from the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes. (2010). Journal of Organic Chemistry.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. (2014).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Bromo-5-fluoropyridin-3-ol Derivatives
This guide provides a comprehensive analysis of the potential biological activities of derivatives based on the "2-Bromo-5-fluoropyridin-3-ol" scaffold. In the landscape of medicinal chemistry, fluorinated pyridine rings are pivotal structures, enhancing properties like metabolic stability, binding affinity, and bioavailability in drug candidates.[1][2] While direct, extensive biological data for derivatives of this compound is emerging, this guide leverages comparative analysis with structurally similar, well-documented compounds to forecast its therapeutic potential. We will explore potential applications in oncology, infectious diseases, and enzyme inhibition, providing researchers and drug development professionals with a foundational framework for initiating new discovery programs.
The core "this compound" structure is a versatile starting point for chemical synthesis. Its strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group offers multiple, distinct reaction sites. This multi-faceted reactivity makes it an invaluable intermediate for building libraries of complex molecules aimed at diverse biological targets.[3]
The this compound Scaffold: A Synthetic Chemist's Viewpoint
The therapeutic potential of any molecular scaffold is intrinsically linked to its synthetic tractability. The this compound core is primed for diversification through several key reaction handles, making it an ideal candidate for library synthesis in drug discovery campaigns. Understanding these reactive sites is crucial for planning synthetic routes to novel derivatives.
-
The Bromine Atom (C2): The bromine at the 2-position is an excellent leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[4][5] This allows for the introduction of a vast array of aryl, heteroaryl, alkynyl, and amino substituents, profoundly altering the steric and electronic profile of the molecule.
-
The Hydroxyl Group (C3): The phenolic hydroxyl group is a versatile functional handle. It can be readily alkylated or acylated to form ethers and esters, respectively. These modifications are classic strategies for modulating solubility, cell permeability, and metabolic stability. Furthermore, it can serve as a hydrogen bond donor or acceptor, which is critical for binding to biological targets.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring increases the polarity and aqueous solubility of compounds.[1] It can also act as a hydrogen bond acceptor and a coordination site for metal ions in metalloenzymes. The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridine nitrogen, subtly tuning its interaction capabilities.[3]
Caption: High-level workflow for discovery of bioactive derivatives.
Protocol 1: Synthesis of 2-Aryl-5-fluoropyridin-3-ol via Suzuki Coupling
This protocol details a standard method for creating carbon-carbon bonds at the C2 position, a crucial step for generating a diverse library of derivatives. The choice of a palladium catalyst and base is critical for reaction efficiency and can be optimized for different arylboronic acids.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.). The choice of catalyst is crucial for success and alternatives like Pd(dppf)Cl₂ may be required for challenging substrates.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-5-fluoropyridin-3-ol derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a framework for assessing the inhibitory potential of synthesized compounds against a target kinase, a primary step in anticancer drug screening.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a concentration gradient (e.g., 100 µM to 1 nM). Prepare assay buffer, kinase solution, substrate solution, and ATP solution at appropriate concentrations.
-
Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test compound. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction: Initiate the reaction by adding the kinase enzyme to the wells, followed by a brief pre-incubation period (e.g., 10 minutes at room temperature) to allow compound-enzyme binding.
-
Substrate Addition: Start the phosphorylation reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes). The incubation time is critical and must be within the linear range of the enzyme kinetics.
-
Detection: Stop the reaction by adding a detection reagent. The choice of detection method varies (e.g., ADP-Glo™, HTRF®, AlphaScreen®), but all quantify the extent of substrate phosphorylation or ATP consumption.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Convert the signal to percent inhibition relative to controls and plot against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Based on robust comparative data from structurally similar compounds, derivatives of this scaffold are hypothesized to possess significant potential as anticancer and antimicrobial agents. [3][4][6]The synthetic accessibility of the core structure allows for rapid generation of diverse chemical libraries, which is essential for effective Structure-Activity Relationship (SAR) studies.
Future research should focus on the empirical synthesis and screening of these derivative libraries against a broad panel of biological targets, including kinase families relevant to oncology and bacterial strains of high clinical importance. The detailed protocols provided in this guide offer a validated starting point for these investigations. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- Vertex AI Search. (n.d.). Exploring the Biological Activity of 2-Bromo-5-fluoro-3-nitropyridine Derivatives.
-
Brickner, S. J., et al. (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Journal of Medicinal Chemistry, 50(20), 4868-81. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pyridine on key pharmacological parameters. Retrieved from [Link]
- Vertex AI Search. (n.d.). Sourcing 2-Bromo-5-fluoro-3-nitropyridine: A Guide for Pharmaceutical Buyers.
-
ResearchGate. (n.d.). Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link]
-
Hussain, S., et al. (n.d.). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Retrieved from [Link]
-
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930811. Retrieved from [Link]
-
Ielo, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(5), 2359. Retrieved from [Link]
-
Hu, D., et al. (2018). Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(14), 2499-2504. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis of Substituted Pyridinols: A Comparative Analysis
Introduction
Substituted pyridinols and their tautomeric pyridone forms are foundational scaffolds in medicinal chemistry and materials science. Their prevalence in pharmaceuticals and functional materials drives the continuous need for efficient and versatile synthetic methodologies. This guide provides an in-depth, objective comparison of key synthetic routes to substituted pyridinols, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, compare performance with experimental data, and provide detailed protocols for established and modern synthetic strategies. A critical aspect of pyridin-4-ol chemistry is its existence in a tautomeric equilibrium with its corresponding pyridone form, 4-pyridone.[1] This equilibrium can be influenced by solvent, temperature, and pH, which has implications for both reaction and purification stages.[1]
Classical Condensation Routes: The Bedrock of Pyridinol Synthesis
Classical methods for pyridine synthesis often rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia or an ammonium salt.[2] These venerable reactions have been refined over decades and remain valuable for their simplicity and the accessibility of starting materials.[2]
The Guareschi-Thorpe Condensation: A Versatile Route to Hydroxy-Cyanopyridines
The Guareschi-Thorpe reaction is a cornerstone for the synthesis of 2-hydroxy-6-cyanopyridines. It traditionally involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[3][4] A significant advancement in this method is the use of ammonium carbonate in an aqueous medium, which serves as both a non-toxic nitrogen source and a pH-controlled agent.[5][6] This "green" approach often results in high yields and allows for the precipitation of the product directly from the reaction medium, simplifying work-up.[5][6][7][8]
The reaction can be viewed as a condensation between a di-carbonyl methane and an enamine.[9] The mechanism closely resembles the Hantzsch pyridine synthesis, leading to the formation of 6-hydroxypyridones.[4]
Key Advantages:
-
Environmentally friendly conditions with aqueous media.[5][6]
-
Accessible and inexpensive starting materials.[7]
Limitations:
-
Primarily yields 2-hydroxypyridine derivatives.
-
The substitution pattern is largely dictated by the initial choice of β-dicarbonyl and cyanoacetate.
The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach to Trisubstituted Pyridines
First reported in 1957 by Ferdinand Bohlmann and Dieter Rahtz, this synthesis is an efficient two-step method for obtaining substituted pyridines.[10] The process begins with the Michael addition of an enamine to an alkynone to form an aminodiene intermediate.[10][11][12] This intermediate is then isolated and undergoes a thermally induced E/Z isomerization, followed by cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[10][11]
A significant drawback of the original protocol was the high temperatures required for the cyclodehydration step.[11] However, modern improvements, such as the use of Brønsted and Lewis acid catalysis (e.g., acetic acid, Amberlyst 15, zinc bromide, or ytterbium triflate), have effectively lowered the reaction temperature and enabled one-pot procedures.[10][11][12][13][14]
Key Advantages:
-
Versatile for the synthesis of trisubstituted pyridines.[10]
-
Modern modifications allow for milder reaction conditions and one-pot synthesis.[12][13][14]
-
Enamines can be generated in situ, increasing operational simplicity.[10]
Limitations:
-
The traditional two-step process can be cumbersome.[11]
-
Purification of the aminodiene intermediate can be challenging.[11]
Modern Catalytic and Cycloaddition Strategies
While classical condensation reactions are robust, modern synthetic chemistry has introduced powerful catalytic and cycloaddition methods that offer greater control over substitution patterns and functional group tolerance.
Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the synthesis of functionalized pyridines, offering a more atom-economical approach compared to traditional cross-coupling reactions.[15][16] However, the inherent electronic properties and coordinating ability of the pyridine nitrogen pose significant challenges to regioselective C-H activation.[16][17]
Strategies to overcome these challenges include:
-
Pyridine N-oxide mediated C-H activation: The N-oxide activates the pyridine ring towards functionalization, and the oxygen can be subsequently removed.[17]
-
Transient Activator Strategy: In this approach, the pyridine is temporarily activated by in situ formation of an N-alkylpyridinium salt, facilitating C-H arylation at the C-2 and C-6 positions.[18]
-
Directed Cycloaddition: This involves the use of a temporary tether to bring the reacting partners into proximity, lowering the activation energy for cycloaddition.[19]
These methods have enabled the synthesis of a wide range of substituted pyridines, including those that are difficult to access through classical routes.[15][17]
Cycloaddition Reactions: Building the Pyridine Ring with Precision
[4+2] cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions, provide a powerful and convergent approach to constructing the pyridine ring.[20][21] A notable example is the Boger pyridine synthesis, which utilizes the reaction of an enamine with a 1,2,4-triazine.[22]
A key challenge in using alkynes as dienophiles in these reactions is the often harsh conditions and long reaction times required.[19][23] Recent advancements have addressed this by employing a directed cycloaddition strategy where a Lewis acid-base interaction between an alkynylborane and a triazine bearing a Lewis basic donor facilitates the reaction under mild conditions.[19] This approach offers excellent regiocontrol and provides pyridines with a boron moiety that can be further functionalized.[19][23]
Comparative Performance Data
| Synthesis Route | Key Product Type | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Guareschi-Thorpe | 2-Hydroxy-6-cyanopyridines | High (often >80%)[5][8] | Aqueous ammonium carbonate, 80°C[7] | Green, simple work-up, high yields | Limited to specific substitution patterns |
| Bohlmann-Rahtz | 2,3,6-Trisubstituted pyridines | Good to Excellent[11] | Two steps (traditional) or one-pot with acid catalysis, 50-170°C[12][14] | Versatile, modern improvements enhance efficiency | High temperatures in original protocol, intermediate purification |
| C-H Functionalization | Variably substituted pyridines | Moderate to Good | Transition metal catalysis (e.g., Pd, Rh, Cu)[15] | Atom-economical, direct functionalization | Regioselectivity can be challenging, catalyst cost |
| Directed Cycloaddition | Highly substituted pyridines | High | Lewis acid catalysis, 40°C, short reaction times[19][23] | Mild conditions, excellent regiocontrol, versatile | Requires synthesis of specific triazine and alkyne precursors |
Experimental Protocols
Protocol 1: Advanced Guareschi-Thorpe Synthesis of 2-Hydroxy-4,6-dimethyl-3-cyanopyridine
Materials:
-
Ethyl cyanoacetate
-
Ethyl acetoacetate
-
Ammonium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (1 mmol).[7]
-
Add a 1:1 (v/v) mixture of water and ethanol (2 mL).[7]
-
Heat the reaction mixture to 80°C and stir for the appropriate time as monitored by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry to afford the desired 2-hydroxy-4,6-dimethyl-3-cyanopyridine.
Protocol 2: One-Step Acid-Catalyzed Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine
Materials:
-
Enamine (e.g., ethyl β-aminocrotonate) (1 equiv.)
-
Alkynone (1.2 equiv.)
-
Amberlyst 15 ion exchange resin (0.1 g per mmol of enamine)
-
Toluene
Procedure:
-
To a solution of the enamine in toluene (4 mL per mmol of enamine), add the alkynone and Amberlyst 15 ion exchange resin.[14]
-
Stir the mixture at 50°C for 26 hours.[14]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture to remove the resin and wash the resin with chloroform.[14]
-
Concentrate the filtrate in vacuo to obtain the crude pyridine product, which can be further purified by column chromatography.[14]
Visualizing the Synthetic Pathways
Guareschi-Thorpe Reaction Mechanism
Caption: Mechanism of the Guareschi-Thorpe Condensation.
Bohlmann-Rahtz Synthesis Workflow
Caption: Traditional vs. Modern Bohlmann-Rahtz Workflow.
Conclusion
The synthesis of substituted pyridinols is a rich and evolving field. Classical methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses remain highly relevant and have been significantly improved with modern modifications. For greater synthetic flexibility and access to complex substitution patterns, transition metal-catalyzed C-H functionalization and directed cycloaddition reactions offer powerful, albeit often more complex, alternatives. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the available resources and expertise. This guide provides a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
-
Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications | Request PDF. ResearchGate. [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett. [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. [Link]
-
Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Royal Society of Chemistry. [Link]
-
Direct C–H Functionalization of Pyridine via a Transient Activator Strategy: Synthesis of 2,6-Diarylpyridines. ACS Publications. [Link]
-
c-h-functionalization-of-pyridines. Ask this paper | Bohrium. [Link]
-
Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Chem-Station. [Link]
-
Guareschi-Thorpe Condensation. Merck Index. [Link]
-
Icilio Guareschi and his amazing “1897 reaction”. PMC. [Link]
-
Route to Highly Substituted Pyridines. PubMed. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. [Link]
-
A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]
-
Development of a Mild and Versatile Directed Cycloaddition Approach to Pyridines. PMC. [Link]
-
Synthesis of 2-substituted pyridines from pyridine N-oxides. Researcher.Life. [Link]
-
Synthetic entries to substituted bicyclic pyridones. PubMed. [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. [Link]
-
Cycloaddition/ Diels-Alder Approaches. Wordpress. [Link]
-
Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions. University of Glasgow. [Link]
-
Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. [Link]
-
Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b. ResearchGate. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide | PDF. Scribd. [Link]
-
Synthesis of Fully Substituted Pyridines. ChemistryViews. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]
-
New Route to Pyridines. ChemistryViews. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. MDPI. [Link]
-
Boger pyridine synthesis. Wikipedia. [Link]
-
Catalyst‐free synthesis of substituted pyridines. ResearchGate. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PMC. [Link]
-
(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
-
Metal-catalysed Pyridine Ring Synthesis. Wordpress. [Link]
-
Three synthetic routes to substituted pyrido[3,2‐d]pyrimidines 1 and... ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guareschi-Thorpe Condensation [drugfuture.com]
- 4. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Development of a Mild and Versatile Directed Cycloaddition Approach to Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 21. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
- 23. Regiocontrolled Routes to Substituted Pyridines via Directed Cycloaddition Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
A Comparative Guide to 2-Bromo-5-fluoropyridin-3-ol Analogs in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of biologically active compounds.[1] Within this class, halogenated pyridinols, particularly those incorporating both bromine and fluorine, present a rich design space for medicinal chemists. This guide provides an in-depth comparison of analogs based on the 2-Bromo-5-fluoropyridin-3-ol scaffold, offering insights into their synthesis, physicochemical properties, and potential biological applications. By examining the subtle yet significant impact of substituent placement and modification, we aim to equip researchers and drug development professionals with the knowledge to rationally design next-generation pyridine-based therapeutics.
The this compound Scaffold: A Privileged Starting Point
The this compound core is a highly functionalized and versatile building block.[2] The strategic placement of a bromine atom, a fluorine atom, and a hydroxyl group provides multiple avenues for chemical modification. The bromine at the 2-position serves as a key handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, or amino substituents.[3][4] The fluorine atom at the 5-position can significantly influence the electronic properties of the pyridine ring, enhance metabolic stability, and improve binding affinity to biological targets.[3][5] The hydroxyl group at the 3-position can participate in hydrogen bonding interactions within a target's active site and can be a site for further derivatization.
This compound exists in a tautomeric equilibrium with its pyridinone form, 3-Bromo-5-fluoropyridin-2(1H)-one, which further expands its chemical versatility.[2]
Comparative Analysis of Key Analogs
Table 1: Physicochemical Properties of Selected Halogenated Pyridine Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Features |
| 2-Bromo-5-fluoropyridine | C5H3BrFN | 175.99 | 30-31 | 80-83 (at 44 mmHg) | Versatile building block for cross-coupling reactions.[4] |
| 3-Bromo-5-fluoropyridin-2-ol | C5H3BrFNO | 191.99 | Not widely reported | Not widely reported | Multi-functionalized with sites for diverse modifications.[2] |
| 2-Bromo-5-fluoro-3-nitropyridine | C5H2BrFN2O2 | 220.98 | Not widely reported | Not widely reported | The nitro group is a strong electron-withdrawing group, influencing reactivity.[6] |
| 2-Bromo-5-chloro-3-fluoropyridine | C5H2BrClFN | 209.44 | Not widely reported | Not widely reported | Comparison of chloro vs. fluoro substituent effects.[7] |
Impact of Substituent Position and Nature
The biological activity of pyridine derivatives is highly sensitive to the number, position, and nature of their substituents.[1]
-
Halogen Placement: The position of the fluorine and bromine atoms significantly impacts the molecule's reactivity and potential for biological interactions. For instance, in 2-bromo-4-fluoro-5-methylpyridine, the fluorine at the 4-position influences the electronic properties of the ring differently than the 5-fluoro substitution in our core scaffold.[3] The size of the halogen also plays a role, with smaller halogens like fluorine and chlorine sometimes leading to lower IC50 values in antiproliferative assays compared to larger halogens like iodine.[1]
-
Introduction of Other Functional Groups: The addition of other groups, such as a nitro group in 2-bromo-5-fluoro-3-nitropyridine, can dramatically alter the molecule's electronic profile and reactivity.[6] The strong electron-withdrawing nature of the nitro group can make the pyridine ring more susceptible to nucleophilic attack.
-
Structure-Activity Relationships (SAR): In broader studies of pyridine derivatives, the introduction of hydroxyl and amino groups, as well as halogens, has been shown to decrease IC50 values in antiproliferative assays.[1] For pyrazole derivatives, which can be synthesized from pyridinic precursors, structural variations at different positions of the pyrazole ring have been shown to significantly impact their inhibitory activity against various enzymes.[8][9]
Experimental Protocols
General Synthesis of 2-Bromo-5-fluoropyridine Derivatives
A common synthetic route to produce fluorinated bromopyridines involves a diazotization reaction starting from an aminopyridine precursor.[10]
Step 1: Bromination of an Aminopyridine
-
To a solution of the starting aminopyridine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).[10]
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).[10]
-
Upon completion, cool the mixture, filter, and wash the filtrate. Remove the solvent under reduced pressure to obtain the crude bromo-aminopyridine.[10]
Step 2: Diazotization and Fluorination
-
Dissolve the bromo-aminopyridine in an acidic solution (e.g., concentrated hydrochloric acid and water) and cool to 0°C.[10]
-
Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.[10]
-
The introduction of the fluorine is often achieved through a Sandmeyer-type reaction or by thermal decomposition of the diazonium tetrafluoroborate salt (Balz-Schiemann reaction).
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with a boronic acid.[4]
-
In a reaction vessel, combine the 2-bromo-5-fluoropyridine analog, a phenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3).
-
Add a suitable solvent system (e.g., toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
Biological Activity and Applications
Halogenated pyridine scaffolds are integral to a wide range of pharmaceuticals and agrochemicals.[10] The incorporation of fluorine, in particular, is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[5]
While specific biological data for this compound is scarce in the public domain, its analogs and related structures have shown promise in various therapeutic areas:
-
Antiproliferative Activity: Pyridine derivatives have been extensively studied for their potential as anticancer agents.[1] The strategic placement of halogens and other functional groups can significantly influence their activity against various cancer cell lines.[1]
-
Kinase Inhibition: The pyridine core is a common feature in many kinase inhibitors used in oncology. The 2-bromo-4-fluoro-5-methylpyridine scaffold, for example, is considered an attractive starting point for developing novel therapeutics in this area.[3]
-
Neuroscience: Pyridine derivatives are also being investigated for their activity on targets in the central nervous system. For instance, a pyrazole derivative containing a 5-fluoropyridin-3-yl moiety has been identified as a potent and selective agonist of the α7 nicotinic acetylcholine receptor, a target for cognitive disorders.[11]
-
Antifungal and Antimicrobial Activity: Heterocyclic compounds, including those with pyrazole and pyridine rings, have demonstrated a broad spectrum of antimicrobial and antifungal activities.[12][13][14]
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of new bioactive molecules. The ability to fine-tune the physicochemical and biological properties through targeted modifications makes this class of compounds highly attractive for medicinal chemists. While direct comparative data is limited, by leveraging our understanding of related structures and fundamental medicinal chemistry principles, we can rationally design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research focused on systematic SAR studies of this scaffold is warranted to unlock its full therapeutic potential.
References
- The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem.
- How is 2-Bromo-5-fluoropyridine synthesized and what are its applic
- 2-Bromo-5-chloro-3-fluoropyridine synthesis - ChemicalBook.
- 2-Amino-3-bromo-5-fluoropyridine (Synonyms: 3-Bromo-5-fluoro-2-pyridinamine) - MedChemExpress.
- 2-Bromo-5-fluoro-3-nitropyridine synthesis - ChemicalBook.
- 2-Bromo-5-fluoropyridine 97 41404-58-4 - Sigma-Aldrich.
- Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)
- 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 - Benchchem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Vers
- Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide - Semantic Scholar.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
- N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775)
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Bromo-5-fluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide (SEN78702, WYE-308775): a medicinal chemistry effort toward an α7 nicotinic acetylcholine receptor agonist preclinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Crystal Structure and Biological Activity of 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide | Semantic Scholar [semanticscholar.org]
- 14. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Heterocyclic Scaffolds in Kinase Inhibition: A Comparative Guide with a Perspective on 2-Bromo-5-fluoropyridin-3-ol Based Structures
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets. The structural core, or scaffold, of a small molecule inhibitor is a key determinant of its efficacy, selectivity, and overall drug-like properties. This guide provides a comparative analysis of several prominent heterocyclic scaffolds in kinase inhibition, including pyridine, pyrazolopyridine, and pyrrolo[2,3-d]pyrimidine derivatives. Furthermore, we will explore the untapped potential of the "2-Bromo-5-fluoropyridin-3-ol" scaffold, leveraging insights from established analogues to project its promise in the field.
The Privileged Role of Heterocyclic Scaffolds in Kinase Inhibition
The ATP-binding site of kinases has a conserved architecture that can be effectively targeted by heterocyclic ring systems that mimic the purine core of ATP.[1] This mimicry allows for the design of inhibitors that can compete with endogenous ATP, thereby blocking the phosphorylation cascade that drives many pathological processes, particularly in oncology.[1] Scaffolds like pyrazolopyrimidines and pyrrolo[2,3-d]pyrimidines are considered "privileged structures" in medicinal chemistry due to their proven success in yielding potent kinase inhibitors.[2][3] Modifications to these core structures, such as the strategic placement of halogen atoms, can significantly enhance binding affinity, metabolic stability, and selectivity.[4]
Comparative Efficacy of Pyridine-Based Kinase Inhibitors
The simple pyridine ring is a versatile starting point for the development of potent kinase inhibitors.[5] Strategic substitution on the pyridine core allows for the optimization of interactions within the kinase active site.
| Compound ID | Chemical Series | Target Kinase(s) | IC50 (µM) - Biochemical Assay | Antitumor Activity (GI50, µM) | Reference |
| 5b | Pyridine | PIM-1 | 0.044 | 0.302 - 3.57 | [5] |
| 8d | Thieno[2,3-b]pyridine | PIM-1 | 0.021 | 0.091 - 1.21 | [5] |
| Compound 7b | Nicotinonitrile | PIM-1 | 0.0189 | 3.58 (MCF-7), 3.60 (PC-3) | [6] |
| Compound 4k | Nicotinonitrile | PIM-1 | 0.0212 | Not Specified | [6] |
| Compound 27e | Imidazo[4,5-b]pyridine | Aurora-A, Aurora-B, FLT3 | Kd = 7.5 nM (Aurora-A), 48 nM (Aurora-B), 6.2 nM (FLT3) | Not Specified | [7] |
The Power of Fused Rings: Pyrazolopyridines and Pyrrolo[2,3-d]pyrimidines
Fused heterocyclic systems, such as pyrazolopyridines and pyrrolo[2,3-d]pyrimidines, offer a more rigid and defined structure for interacting with the kinase hinge region, often leading to enhanced potency and selectivity.[8][9] Several drugs based on these scaffolds have received regulatory approval or are in late-stage clinical trials.[2][8]
| Compound ID/Name | Chemical Series | Target Kinase(s) | IC50/Kᵢ/Kₑ | Cellular Activity (IC50) | Reference |
| Selpercatinib (10) | Pyrazolo[1,5-a]pyridine | RET | Not Specified | Approved for NSCLC and thyroid cancer | [8] |
| Compound 26 (MSC2530818) | Pyrazolo[3,4-b]pyridine | Not Specified | High kinase selectivity | Effective reduction of tumor growth in SW620 xenograft model | [8] |
| Compound 2 | Pyrazole | Akt1 | Kᵢ = 0.08 nM, IC50 = 1.3 nM | 0.95 µM (HCT116) | [10] |
| Compound 10 | Pyrazole | Bcr-Abl | 14.2 nM | 0.27 µM (K562) | [10] |
| Compound 11 | Pyrrolo[2,3-d]pyrimidine | Aurora A | 0.74 nM | Induces G2/M arrest and apoptosis in gastric cancer cells | [11] |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK3 | Potent JAK inhibitor | Approved for rheumatoid arthritis | [12] |
The Untapped Potential of the "this compound" Scaffold
The hydroxyl group at the 3-position of the pyridine ring can act as a crucial hydrogen bond donor or acceptor, potentially forming key interactions with residues in the kinase ATP-binding pocket. This combination of a reactive handle (bromine), a modulator of physicochemical properties (fluorine), and a key interacting group (hydroxyl) makes the "this compound" scaffold a highly promising starting point for the design of novel kinase inhibitors.
Experimental Protocols for Efficacy Determination
The evaluation of kinase inhibitor efficacy relies on a series of well-defined in vitro and cell-based assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying ADP production.[13]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the proliferation of cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 value.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the biological context and the experimental design is crucial for interpreting efficacy data.
The JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[14] Its dysregulation is implicated in various cancers and inflammatory diseases, making it a key target for kinase inhibitors.[14]
Caption: The JAK-STAT signaling pathway.[14][15][16]
Experimental Workflow for Kinase Inhibitor Evaluation
A systematic workflow is essential for the comprehensive evaluation of a potential kinase inhibitor.
Caption: A typical workflow for the evaluation of a kinase inhibitor.
Conclusion
This guide has provided a comparative overview of the efficacy of several key heterocyclic scaffolds in the development of kinase inhibitors. The data clearly demonstrates the potency and clinical relevance of pyridine, pyrazolopyridine, and pyrrolo[2,3-d]pyrimidine-based compounds. While the "this compound" scaffold remains to be fully explored, its structural features suggest significant potential for the development of a new generation of potent and selective kinase inhibitors. The strategic combination of a reactive bromine handle, a fluorine atom for enhanced drug-like properties, and a hydrogen-bonding hydroxyl group provides a strong foundation for future drug discovery efforts in this space.
References
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-fluoropyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives are subjects of intense research due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, member of this family: 2-Bromo-5-fluoropyridin-3-ol . In the absence of extensive direct research on this particular molecule, this guide will provide a comparative analysis based on established principles of medicinal chemistry and SAR studies of analogous compounds. We will explore the potential biological activities, propose key structural modifications, and provide detailed experimental protocols for the synthesis and evaluation of this promising scaffold.
The Pyridin-3-ol Scaffold: A Foundation for Drug Discovery
The pyridin-3-ol core is a key pharmacophore in many biologically active molecules. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as protein kinases. The nitrogen atom in the pyridine ring can also form hydrogen bonds and contribute to the overall polarity and solubility of the molecule. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for its biological activity and pharmacokinetic properties.
Hypothetical Structure-Activity Relationship (SAR) of this compound
Based on SAR studies of related pyridine derivatives, particularly kinase inhibitors, we can hypothesize the roles of the different substituents in this compound and propose avenues for optimization.[4][5]
-
The 3-Hydroxyl Group: This is likely a key interaction point with the target protein, potentially forming a hydrogen bond with the hinge region of a kinase. Its acidity and hydrogen bonding capacity are crucial for activity.
-
The 2-Bromo Group: The bromine atom at this position can serve multiple purposes. It can act as a handle for further chemical modifications through cross-coupling reactions to introduce a variety of substituents. Additionally, the bromine atom itself can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a target protein. Its size and electronegativity can also influence the overall conformation of the molecule.
-
The 5-Fluoro Group: The fluorine atom at the 5-position is expected to significantly impact the electronic properties of the pyridine ring, increasing its oxidative stability and potentially modulating the pKa of the ring nitrogen. Fluorine substitution is a common strategy in drug design to improve metabolic stability and binding affinity.
The interplay of these three groups—the hydrogen-bonding hydroxyl, the synthetically versatile and potentially interacting bromo group, and the electronically modifying fluoro group—makes this compound a compelling starting point for the development of novel inhibitors.
Caption: Hypothetical SAR decision tree for this compound.
Comparison with Structural Alternatives
To understand the unique potential of the 2-bromo-5-fluoro substitution pattern, it is valuable to compare it with other dihalogenated pyridin-3-ol analogs. The choice of halogens at the 2- and 5-positions can significantly impact the compound's properties.
| Compound | Key Features & Hypothesized Impact |
| This compound | - Fluorine at C5: Enhances metabolic stability and can increase binding affinity through favorable interactions. - Bromine at C2: Provides a versatile synthetic handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, allowing for extensive diversification. Also a good halogen bond donor. |
| 2,5-Dichloropyridin-3-ol | - Chlorine at C2 & C5: Generally good metabolic stability. Chlorine is also a capable halogen bond donor. The reactivity of the C2-Cl towards nucleophilic substitution is generally lower than C2-Br. |
| 2-Chloro-5-bromopyridin-3-ol | - Bromine at C5: May offer different electronic effects compared to fluorine. - Chlorine at C2: Less reactive than bromine for cross-coupling, potentially offering different synthetic routes. |
| 2,5-Dibromopyridin-3-ol | - Bromine at C2 & C5: Both positions are activated for cross-coupling, which could lead to challenges in selectivity but also opportunities for di-functionalization. Potentially stronger halogen bonding interactions. |
This comparative analysis highlights the strategic advantage of the 2-bromo-5-fluoro substitution pattern, which combines the metabolic stability and electronic benefits of fluorine with the synthetic versatility of bromine.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its analogs.
Proposed Synthesis of Dihalogenated Pyridin-3-ols
This protocol outlines a general route for the synthesis of the target compounds, which can be adapted based on the specific starting materials.
Caption: Proposed synthetic workflow for dihalogenated pyridin-3-ols.
Step-by-Step Protocol:
-
Diazotization: To a cooled (0 °C) solution of the appropriate 2,5-dihalo-3-aminopyridine (1.0 eq) in aqueous hydrobromic or hydrochloric acid, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Hydrolysis: Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and heat to 80 °C for 1-2 hours until nitrogen evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2,5-dihalopyridin-3-ol.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay is a common method to determine the potency of a compound against a specific kinase.[6][7]
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 384-well plates
Procedure:
-
Add 2.5 µL of kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the kinase-specific substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of the compounds on the viability and proliferation of cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)[8]
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds (serially diluted in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. Future work should focus on the synthesis of a library of analogs based on the SAR hypotheses outlined in this guide. Systematic exploration of substituents at the 2-position via cross-coupling reactions is a logical next step to identify compounds with enhanced potency and selectivity. The insights gained from these studies will be instrumental in advancing this class of compounds towards preclinical development.
References
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. (n.d.). PubMed.
- Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design. (2025). BenchChem.
- Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Deriv
- Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Deriv
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (n.d.). IntechOpen.
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Medicinal Chemistry.
- A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. (2025). BenchChem.
- 5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106. (n.d.). PubChem.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. (2017).
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Pyridine derivatives as Pim kinase inhibitors as anticancer agents. (n.d.).
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019).
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
- Assay Development for Protein Kinase Enzymes. (2012). NCBI.
- 2-Chloro-3-Bromo-5-Hydroxypyridine | Properties, Safety, Applications, Supplier in China. (n.d.). Alchemist-chem.
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2022). MDPI.
- 3-Bromo-5-chloropyridin-2-ol | C5H3BrClNO | CID 2726791. (n.d.). PubChem.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- 40473-01-6|2-Bromo-5-chloropyridine|BLD Pharm. (n.d.). BLD Pharm.
- Structure-activity relationships of selected pyridines. III. Log Kow analysis. (1987). PubMed.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2021). MDPI.
- Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. (2013). PubMed.
-
Extended structure-activity relationship studies of the[4][6][8]oxadiazolo[3,4-b]pyrazine-containing colistin adjuvants. (2025). PubMed.
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-Bromo-5-fluoropyridin-3-ol Derivatives
Introduction: The Analytical Imperative for a Privileged Scaffold
In the landscape of modern drug discovery, halogenated pyridinol scaffolds are of paramount importance. The 2-Bromo-5-fluoropyridin-3-ol core, in particular, represents a versatile building block, offering multiple vectors for synthetic diversification through reactions like Suzuki, Stille, and Buchwald-Hartwig cross-couplings.[1] The strategic placement of bromine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[1]
However, the very features that make this scaffold synthetically attractive—its multiple functional groups and potential for tautomerism between the pyridin-3-ol and pyridin-3(1H)-one forms—present a significant analytical challenge. Unambiguous structural confirmation is not merely a procedural step but a foundational requirement for reproducible research and development.
This guide provides a comparative analysis of the primary spectroscopic techniques used to characterize this compound and its derivatives. We will move beyond a simple recitation of methods to explain the underlying principles and causal logic behind experimental choices, offering a framework for robust, self-validating analytical workflows.
Comparative Analysis of Core Spectroscopic Techniques
The complete structural elucidation of a this compound derivative relies on an integrated approach, where each spectroscopic technique provides a unique and complementary piece of the structural puzzle. No single method is sufficient on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.[1]
Expertise in Action: Why Solvent Choice is Critical The choice of NMR solvent is the first and most crucial experimental decision. While CDCl₃ is common, for pyridinols, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior. The acidic hydroxyl proton is readily observable in DMSO-d₆, appearing as a broad singlet, whereas it often exchanges too rapidly for detection in other solvents.[1] This single choice allows for the direct confirmation of the hydroxyl group's presence.
¹H NMR Analysis: The aromatic region of the ¹H NMR spectrum provides definitive information about the substitution pattern. For the parent compound, two signals are expected in the aromatic region (typically δ 7-8 ppm). The key to assignment lies in the coupling constants:
-
Proton H-4: Will appear as a doublet of doublets due to coupling to the adjacent proton H-6 and the fluorine at C-5.
-
Proton H-6: Will also be a doublet of doublets, coupling to H-4 and more weakly to the fluorine at C-5.
¹³C NMR Analysis: ¹³C NMR provides a map of the carbon skeleton. The presence of bromine and fluorine creates distinctive chemical shifts and C-F coupling constants, which are invaluable for confirming the structure.
-
C-Br Bond: The carbon attached to bromine (C-2) is typically shifted to a lower field (δ ~140-150 ppm).
-
C-F Bond: The carbon bonded to fluorine (C-5) will exhibit a large one-bond coupling constant (¹JCF ≈ 230-250 Hz). Carbons two and three bonds away will show smaller but still diagnostic couplings (²JCF and ³JCF).
-
C-OH Bond: The carbon bearing the hydroxyl group (C-3) will also be significantly deshielded.
¹⁹F NMR Analysis: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and direct method to confirm the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift provides information about the electronic environment of the pyridine ring.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, H-H & H-F coupling, connectivity | High resolution, quantitative, readily available | Can have overlapping signals in complex molecules |
| ¹³C NMR | Carbon skeleton, C-F coupling, presence of quaternary carbons | Unambiguous carbon count, diagnostic C-F couplings | Lower sensitivity, longer acquisition times |
| ¹⁹F NMR | Direct detection of fluorine, electronic environment | High sensitivity, wide chemical shift range | Requires appropriate hardware |
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the analyte, offering the most direct confirmation of the elemental formula.
Expertise in Action: The Bromine Isotope Pattern A key validating feature for bromo-derivatives is the characteristic isotopic pattern of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as two peaks of nearly equal intensity separated by two mass units (M and M+2). The observation of this pattern is definitive evidence for the presence of a single bromine atom in the molecule.
Expected Fragmentation: Electron Ionization (EI) mass spectrometry will not only provide the molecular ion peak but also characteristic fragment ions. Common fragmentation pathways for this scaffold include:
-
Loss of a bromine radical (•Br)
-
Loss of CO (from the pyridinol/pyridinone ring)
-
Loss of HCN
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing reaction mixtures or purity, providing molecular weight information for each component separated by the LC column.[1]
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[2][3] For this compound, IR is particularly crucial for investigating the potential tautomeric equilibrium.
-
Pyridin-3-ol form: A broad absorption band in the range of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration.
-
Pyridin-3(1H)-one form: The presence of this tautomer would be indicated by a strong C=O stretching absorption around 1650-1680 cm⁻¹ and an N-H stretching band around 3100-3300 cm⁻¹.
Other key vibrational bands include:
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹[3]
-
C-F stretch: A strong, sharp band typically in the 1200-1300 cm⁻¹ region.
-
C-Br stretch: Usually found in the fingerprint region, < 700 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| O-H Stretch (alcohol) | 3200-3600 (broad) | Confirms pyridinol tautomer |
| N-H Stretch (lactam) | 3100-3300 | Indicates pyridinone tautomer |
| Aromatic C-H Stretch | 3000-3100 | Confirms aromatic ring |
| C=O Stretch (lactam) | 1650-1680 | Confirms pyridinone tautomer |
| Aromatic C=C/C=N Stretch | 1400-1600 | Ring vibrations |
| C-F Stretch | 1200-1300 | Confirms presence of fluorine |
UV-Vis Spectroscopy: Analyzing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring. Pyridine itself shows characteristic absorption maxima around 250-260 nm.[4][5] The substituents (Br, F, OH) and the solvent polarity will cause shifts in these absorption bands (π → π* and n → π* transitions).[6] This technique is particularly sensitive to changes in conjugation and can be used to study the tautomeric equilibrium, as the pyridinol and pyridinone forms possess different chromophores.
Integrated Analytical Workflow
A robust workflow for the characterization of a newly synthesized this compound derivative should be systematic and multi-faceted. Each step serves to validate the previous one, leading to an unambiguous structural assignment.
Caption: Integrated workflow for structural confirmation.
Detailed Experimental Protocols
Self-validation is inherent in these protocols through the use of internal standards, system suitability tests, and comparison to established spectral data for related structures.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, a larger number of scans will be required. A relaxation delay of 2-5 seconds is recommended.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using the appropriate probe settings.
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference all spectra to TMS.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Identify the peak corresponding to the product in the chromatogram. Analyze the mass spectrum for that peak, looking for the protonated molecule [M+H]⁺ and the characteristic M, M+2 bromine isotope pattern.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Acquire a background spectrum of the clean ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum to show absorbance or transmittance. Identify and label the key vibrational bands corresponding to the functional groups.
Conclusion
The structural characterization of this compound derivatives is a task that demands a rigorous, multi-technique approach. While NMR spectroscopy provides the most detailed structural map, it is the synergy with Mass Spectrometry and IR spectroscopy that allows for a confident and complete assignment. MS confirms the molecular formula through exact mass and isotopic patterns, while IR provides direct evidence of key functional groups and insight into the compound's tautomeric state. By integrating these techniques within a logical workflow, researchers can ensure the scientific integrity of their work and accelerate the development of novel therapeutics based on this privileged chemical scaffold.
References
- Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library.
- 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum. ChemicalBook.
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR spectrum. ChemicalBook.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- How is 2-Bromo-5-fluoropyridine synthesized and what are its applic
- THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing.
- Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A.
- 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR spectrum. ChemicalBook.
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry.
- 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4. Benchchem.
- 2-Bromo-5-fluoropyridine 97 41404-58-4. Sigma-Aldrich.
- 5-Bromo-2-fluoropyridin-3-ol | 1012084-53-5. BLD Pharm.
- This compound | 1093758-87-2. ChemScene.
- The UV-Vis absorption spectra of III in different solvents.
- 2-Bromo-5-chloro-3-fluoropyridine | C5H2BrClFN. PubChem.
- 3-Pyridinol - IR Spectrum. NIST WebBook.
- 1 H NMR spectra of a) pyridine macrocycle 1, b) halogen-bonded...
- UV-Vis Spectrum of Pyridine. SIELC Technologies.
- 2-Bromo-5-fluoropyridine synthesis. ChemicalBook.
- 2-Amino-3-bromo-5-fluoropyridine. MedChemExpress.
- 2-Bromo-5-fluoropyridine | 41404-58-4. ChemicalBook.
- 3-Hydroxypyridine | C5H5NO. PubChem.
- Pyridine - UV/Visible spectrum. NIST WebBook.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- 2-Bromo-5-fluoropyridine | 41404-58-4. Tokyo Chemical Industry (India) Pvt. Ltd..
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- 3-Pyridinol N-oxide(6602-28-4) 1H NMR spectrum. ChemicalBook.
- Design, Synthesis and Characterization of 5-(2-Bromo-5-Fluorophenyl)-3-(1h- Pyrrol-2-Yl)-4,5-Dihydro-1h-Pyrazole as Antifungal Agent.
- 5-Bromo-2-fluoropyridine | CAS Number 766-11-0. Ossila.
- 2-Bromo-5-fluoropyridine - Safety D
- Detection of pyridine derivatives by SABRE hyperpolarization
- 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4. PubChem.
- 2-Bromo-5-chloropyridine | 40473-01-6. BLD Pharm.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers. LookChem.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. MDPI.
- 2-Bromo-5-fluorotoluene - Mass spectrum. NIST WebBook.
- 2-Bromo-5-chloropyridine(40473-01-6) 13C NMR spectrum. ChemicalBook.
- 2-Amino-5-bromo-3-hydroxypyridine | C5H5BrN2O. PubChem.
- 5-Bromo-2,3-difluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase.
Sources
A Comparative Guide to the 2-Bromo-5-fluoropyridin-3-ol Scaffold in Medicinal Chemistry
As a Senior Application Scientist, this guide provides an in-depth, comparative analysis of the 2-bromo-5-fluoropyridin-3-ol scaffold. We will delve into its synthetic utility, explore its advantages over related structural motifs, and provide practical, data-supported insights for its application in drug discovery programs. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds for the synthesis of novel therapeutic agents.
The Strategic Value of the Pyridin-3-ol Moiety
The pyridin-3-ol core is a privileged scaffold in medicinal chemistry. Its phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor and a basic center. This duality allows for a wide range of interactions with biological targets. The pyridine ring is also metabolically more stable than a simple phenyl ring. The strategic placement of halogen atoms, such as bromine and fluorine, on this core provides medicinal chemists with powerful tools to fine-tune the physicochemical and pharmacological properties of drug candidates.
The this compound Scaffold: A Detailed Analysis
The this compound scaffold offers a unique combination of features that make it a valuable building block in drug discovery.
-
Orthogonal Reactivity: The bromine atom at the 2-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse substituents at this position. The fluorine atom at the 5-position is generally unreactive under these conditions, providing a stable handle for modulating the electronic properties of the ring and for potential metabolic blocking.
-
Modulation of pKa: The electron-withdrawing nature of the fluorine and bromine atoms lowers the pKa of the pyridin-3-ol, making the hydroxyl group more acidic. This can be advantageous for optimizing interactions with target proteins and for improving pharmacokinetic properties.
-
Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism on the pyridine ring, leading to improved metabolic stability and a longer in-vivo half-life of the resulting compounds.
To illustrate the utility of the this compound scaffold, we present a comparative analysis with two related scaffolds: 2-bromopyridin-3-ol and 2-chloro-5-fluoropyridin-3-ol.
| Scaffold | Synthetic Accessibility | Key Reactions | Advantages | Disadvantages |
| This compound | Moderate | Suzuki, Stille, Buchwald-Hartwig, Sonogashira | High reactivity in cross-coupling, fluorine for metabolic stability and pKa modulation. | Higher cost of starting materials. |
| 2-Bromopyridin-3-ol | High | Suzuki, Stille, Buchwald-Hartwig | Lower cost, readily available. | Lacks fluorine for metabolic blocking and fine-tuning of electronics. |
| 2-Chloro-5-fluoropyridin-3-ol | Moderate | Suzuki, Buchwald-Hartwig (requires more forcing conditions) | Fluorine for metabolic stability, chlorine can be a useful handle for specific reactions. | Lower reactivity in cross-coupling compared to the bromo-analog. |
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
2M Na2CO3 solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
Procedure:
-
To a microwave vial, add this compound, the boronic acid, and Pd(PPh3)4.
-
Add a 3:1 mixture of 1,4-dioxane and toluene.
-
Add the 2M Na2CO3 solution.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Diagram: Suzuki Coupling Workflow
Caption: A streamlined workflow for the Suzuki coupling of this compound.
Comparative Case Study: Kinase Inhibitors
To demonstrate the impact of the scaffold choice on biological activity, we will consider a hypothetical case study in the development of kinase inhibitors. The pyridin-3-ol core can act as a hinge-binding motif in many kinases.
| Scaffold | Hypothetical IC50 (nM) | Rationale |
| 2-(Aryl)-5-fluoropyridin-3-ol | 10 | The fluorine atom can form a favorable interaction with the kinase hinge region and also block a potential site of metabolism, leading to higher potency and better pharmacokinetic properties. |
| 2-(Aryl)-pyridin-3-ol | 50 | The absence of fluorine may lead to a less optimal interaction with the hinge region and potential metabolic liabilities. |
| 2-(Aryl)-5-chloropyridin-3-ol | 25 | The chlorine atom can also improve potency but may have different steric and electronic effects compared to fluorine, leading to a slightly lower activity in this hypothetical case. |
DOT Diagram: Scaffold Comparison in Kinase Inhibition
Caption: Comparative advantages of different pyridin-3-ol scaffolds in kinase inhibitor design.
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and valuable tool in the medicinal chemist's arsenal. Its unique combination of orthogonal reactivity and the presence of a fluorine atom for fine-tuning physicochemical and pharmacological properties makes it a superior choice for the development of novel therapeutics in many cases. While the cost of starting materials may be higher than for some simpler analogs, the potential benefits in terms of improved potency, selectivity, and pharmacokinetic properties often justify the initial investment. As drug discovery continues to tackle increasingly challenging biological targets, the strategic use of well-designed scaffolds like this compound will be paramount to success.
References
-
Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. de Meijere, A., & Diederich, F. (Eds.). (2004). Wiley-VCH. [Link]
-
Fluorine in Medicinal Chemistry. Müller, K., Faeh, C., & Diederich, F. (2007). Science, 317(5846), 1881-1886. [Link]
-
The Role of Privileged Scaffolds in Drug Discovery. Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from a 2-Bromo-5-fluoropyridin-3-ol Scaffold
Introduction: The Strategic Importance of the Pyridin-3-ol Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of success in any drug discovery campaign. The 2-Bromo-5-fluoropyridin-3-ol moiety represents a privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors. Its inherent structural features—a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting pyridine nitrogen, and halogen atoms that can modulate potency and metabolic stability—make it an attractive starting point. This guide provides a comprehensive framework for the in vitro comparison of novel compounds derived from this scaffold, using a hypothetical series of Janus Kinase (JAK) inhibitors as a practical example.[1][2] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) is centrally implicated in cytokine signaling pathways that are crucial in immune-inflammatory diseases and cancers, making them high-value therapeutic targets.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, presenting a self-validating workflow from initial biochemical screening to cell-based potency and toxicity assessment.
Comparative In Vitro Profiling: A Hierarchical Approach
A successful in vitro screening cascade is designed as a funnel, progressively narrowing a large set of initial compounds down to a few promising leads through a series of increasingly complex and biologically relevant assays.[4][5] Our strategy for comparing derivatives of the this compound scaffold (herein designated as the "XPY" series) follows this hierarchical logic.
For this guide, we will consider a hypothetical library of three compounds (XPY-101, XPY-102, and XPY-103) designed as potential JAK2 inhibitors.
Experimental & Logical Workflow Diagram
The overall workflow is designed to efficiently assess potency, cellular activity, and initial safety, providing a clear path for data-driven decision-making.
Caption: Hierarchical workflow for in vitro kinase inhibitor comparison.
Phase 1: Biochemical Potency Assessment
The first critical step is to determine if the compounds directly inhibit the target enzyme in a clean, biochemical system. This isolates the compound-target interaction from the complexities of a cellular environment.
Chosen Assay: ADP-Glo™ Kinase Assay.[6][7]
Rationale: The ADP-Glo™ assay is a universal, luminescence-based method for measuring kinase activity.[6][8] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.[6] Its high sensitivity, broad dynamic range, and resistance to compound interference make it an industry standard for primary screening and IC50 determination.[7][8]
Mechanism of Action: ADP-Glo™ Assay
Sources
- 1. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of JAK2 and JAK3: an update on the patent literature 2010 - 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Hierarchical virtual screening approaches in small molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
"2-Bromo-5-fluoropyridin-3-ol" vs "2-Bromo-5-fluoropyridine" in drug design
<_ A Comparative Guide for Medicinal Chemists: 2-Bromo-5-fluoropyridin-3-ol vs. 2-Bromo-5-fluoropyridine in Drug Design
Abstract
In the landscape of medicinal chemistry, halogenated pyridines are indispensable scaffolds for constructing novel therapeutic agents.[1][2] This guide provides an in-depth comparison of two closely related, yet functionally distinct, building blocks: this compound and 2-Bromo-5-fluoropyridine. We will dissect their physicochemical properties, reactivity, and strategic applications in drug design, supported by experimental insights. The central thesis is that the introduction of a 3-hydroxy group transforms the parent pyridine scaffold from a simple lipophilic spacer into a highly versatile pharmacophore capable of forming critical new interactions with biological targets, thereby significantly impacting a compound's potency and pharmacokinetic profile.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a dominant feature in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its prevalence is due to its ability to engage in pi-stacking interactions, improve aqueous solubility, and enhance metabolic stability compared to its carbocyclic analog, benzene.[1] Fluorination of the pyridine ring, as seen in both 2-Bromo-5-fluoropyridine and its 3-hydroxy counterpart, offers medicinal chemists a tool to fine-tune electronic properties and metabolic stability.[3] This guide moves beyond these generalities to focus on a specific, high-impact substitution: the hydroxyl group at the 3-position, and how it fundamentally alters the design strategy compared to the simpler 2-Bromo-5-fluoropyridine.
Physicochemical Properties: A Tale of Two Fragments
The addition of a single hydroxyl group dramatically changes the physicochemical character of the 2-bromo-5-fluoropyridine scaffold. These differences are not merely incremental; they represent a strategic shift in potential applications, moving from a relatively non-polar, hydrophobic fragment to a more polar, hydrogen-bonding pharmacophore.
| Property | 2-Bromo-5-fluoropyridine | This compound | Rationale for Difference |
| Molecular Weight | 175.99 g/mol [4] | 191.99 g/mol | Addition of an oxygen atom. |
| Hydrogen Bond Donors | 0 | 1 | The hydroxyl group (-OH) acts as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 1 (Pyridine N) | 2 (Pyridine N, Hydroxyl O) | The hydroxyl oxygen can accept a hydrogen bond. |
| Polar Surface Area (PSA) | ~12.9 Ų[4] | Significantly Higher (Est. >30 Ų) | The -OH group dramatically increases polarity. |
| logP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Hydrophilic) | Increased polarity from the -OH group reduces lipophilicity. |
| pKa | Lower (Less Basic) | Higher (More Basic) | The electron-donating -OH group increases the basicity of the pyridine nitrogen. |
This shift towards increased polarity and hydrogen bonding capability is a critical consideration in modern drug design, which often targets poor solubility and high metabolic turnover as key challenges. The 3-hydroxypyridine scaffold is known to enhance solubility and facilitate formulation.[5]
Synthesis and Reactivity in Drug Discovery
Both molecules feature a bromine atom at the 2-position, a versatile handle for transition metal-catalyzed cross-coupling reactions which are foundational to modern drug synthesis.[6][7]
2-Bromo-5-fluoropyridine is a widely used intermediate, often employed in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed reactions to build complex molecular architectures.[7] Its synthesis is well-established, commonly proceeding from 2-amino-5-fluoropyridine via a Sandmeyer-type diazotization reaction.[8][9]
This compound (which can exist in tautomeric equilibrium with 3-Bromo-5-fluoropyridin-2(1H)-one) also utilizes the bromine at the 3-position as a handle for cross-coupling.[6] However, the presence of the acidic hydroxyl group requires careful consideration of reaction conditions. It may necessitate protection/deprotection steps or the use of bases that do not deprotonate the phenol, which could otherwise interfere with the catalytic cycle. Synthesis can be achieved through methods like electrophilic bromination of a 5-fluoropyridin-2-ol precursor.[6]
Workflow: Strategic Fragment Selection
The decision to use one fragment over the other is driven by the specific goals of the drug design campaign.
Caption: Decision workflow for selecting between the two pyridine fragments based on medicinal chemistry goals.
Impact on Structure-Activity Relationships (SAR)
The true divergence in the utility of these fragments becomes apparent when considering their impact on biological activity.
Case for 2-Bromo-5-fluoropyridine:
This fragment is typically used when the primary goal is to introduce a metabolically stable, fluorinated pyridine ring as a linker or a space-filling element. The fluorine atom can subtly modulate the basicity of the pyridine nitrogen and may form weak interactions with the target, but the fragment itself does not offer strong, directional hydrogen bonding. It serves as a reliable building block for constructing larger molecules where other pharmacophoric elements drive the biological activity.[10]
Case for this compound:
The 3-hydroxy group is a "privileged" pharmacophore. It can act as both a hydrogen bond donor (from the -OH) and an acceptor (at the oxygen lone pair), providing a powerful tool for enhancing binding affinity and selectivity.[11][12]
-
Enhanced Binding Affinity: In many kinase inhibitors, for example, a hydrogen bond to the "hinge" region of the ATP binding site is critical for potent activity. A pyridin-3-ol fragment can form this crucial interaction where a simple pyridine cannot.
-
Improved ADME Properties: The increased polarity and hydrogen bonding capacity conferred by the hydroxyl group can disrupt crystal packing (lowering melting point), improve aqueous solubility, and provide a site for Phase II metabolism (glucuronidation), potentially leading to more favorable pharmacokinetic profiles.[5]
-
Vector for Further Synthesis: The hydroxyl group itself can be used as a chemical handle for further derivatization, allowing for the synthesis of ethers or esters to probe the surrounding pocket of a binding site.
Conceptual Visualization: Target Engagement
The diagram below illustrates how the 3-hydroxy group can provide an additional, affinity-enhancing interaction with a protein target compared to the unsubstituted pyridine.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalkland.com [chemicalkland.com]
- 6. 3-Bromo-5-fluoropyridin-2-OL | 884494-94-4 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. chempoint.com [chempoint.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-5-fluoropyridin-3-ol: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 2-Bromo-5-fluoropyridin-3-ol. As a halogenated pyridine derivative, this compound requires meticulous handling and disposal to mitigate risks to personnel and the environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management and draw upon data from closely related compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment and Risk Mitigation
This compound is a halogenated aromatic compound. Based on the toxicological profile of the closely related 2-Bromo-5-fluoropyridine, it should be treated as a hazardous substance.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]
-
Respiratory Effects: May cause respiratory irritation.[1][2]
Given these hazards, adherence to stringent safety protocols is paramount during all handling and disposal procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Protection | Rationale |
| Hands | Chemical-resistant gloves (Nitrile rubber recommended) | To prevent skin contact and absorption.[1] |
| Eyes/Face | Safety goggles and a face shield | To protect against splashes and airborne particles.[1] |
| Body | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary for large quantities or in case of spills.[1] | To prevent inhalation of dust or vapors. |
Waste Segregation and Container Management
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[3][4] this compound waste must be handled as halogenated organic waste .
Core Principles:
-
Dedicated Waste Stream: Never mix halogenated waste with non-halogenated waste. This is crucial as it impacts the disposal method and cost.[5]
-
Container Integrity: Use only approved, chemically compatible, and leak-proof containers for waste collection.[6] Containers must be kept closed except when adding waste.[6][7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the associated hazards (e.g., Toxic, Irritant).[6][7]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of solid this compound and contaminated materials.
1. Preparation:
- Ensure all necessary PPE is worn correctly.
- Work within a designated area, preferably a chemical fume hood, to minimize exposure.
- Have a labeled, dedicated hazardous waste container ready.
2. Waste Collection:
- Solid Waste: Carefully transfer the solid this compound into the designated halogenated waste container using a clean spatula or scoop. Avoid generating dust.[1]
- Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in the same hazardous waste container.[3]
- Solutions: If this compound is in a solvent, it must be collected as liquid halogenated waste. Do not dispose of down the drain.[8]
3. Container Sealing and Storage:
- Securely seal the waste container.
- Store the container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][9]
4. Waste Pickup and Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
- Ensure all necessary documentation is completed for the waste manifest.
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.
1. Evacuate and Alert:
- Evacuate all non-essential personnel from the immediate area.
- Alert your supervisor and institutional safety office.
2. Control and Contain:
- If the spill is small and you are trained to handle it, wear appropriate PPE.
- Cover the spill with an inert absorbent material, such as vermiculite or sand.[10]
- Do not use combustible materials like paper towels to absorb the spill.
3. Clean-up and Decontamination:
- Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
- Decontaminate the spill area with a suitable cleaning agent and wipe with disposable cloths. All cleaning materials must be disposed of as hazardous waste.
4. Final Disposal:
- Seal and label the waste container and arrange for its disposal through the proper channels.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]
-
Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health. [Link]
-
Classification of special laboratory waste. Universitat de Barcelona. [Link]
-
Halogenated Waste. Unknown Source. [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. GIT Laboratory Journal. [Link]
-
Hazardous Waste Reduction. Environmental Health and Safety. [Link]
-
Bottle of "Halogens in organic solvents, do not add anything - 2010" - If I don't know what halogen or solvent best way to dispose?. Reddit. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. danielshealth.com [danielshealth.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. fishersci.com [fishersci.com]
- 10. downloads.ossila.com [downloads.ossila.com]
Personal protective equipment for handling 2-Bromo-5-fluoropyridin-3-ol
A Strategic Guide to the Safe Handling of 2-Bromo-5-fluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
The intrinsic reactivity of halogenated pyridinols, such as this compound, makes them valuable precursors in pharmaceutical synthesis. However, this same reactivity profile necessitates a comprehensive and proactive safety strategy. This guide provides a detailed operational plan for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] As a combustible solid, it presents a fire risk, though it is not considered a significant one.[1][4]
A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental context, including quantities used, potential for aerosolization, and the presence of ignition sources.
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are the primary means of exposure prevention, the correct selection and use of PPE is critical. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Provides a barrier against dermal absorption, which can be a significant route of exposure.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Change gloves frequently, especially if contamination is suspected.[6] |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against accidental splashes that can cause serious eye irritation.[1][2][3] A face shield offers an additional layer of protection for the entire face. |
| Body | Laboratory coat | A fully buttoned lab coat prevents contamination of personal clothing.[7] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges | Recommended when there is a potential for generating dust or aerosols, or when working outside of a certified chemical fume hood.[4] Ensure proper fit testing and training on respirator use. |
Operational Workflow for Safe Handling
The following diagram illustrates a systematic approach to handling this compound, from initial preparation to final disposal. Adherence to this workflow minimizes the risk of exposure and ensures a controlled laboratory environment.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Preparation and Weighing
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[2][3]
-
Work within a Certified Fume Hood: All handling of this solid compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[5][8]
-
Don Appropriate PPE: Wear a lab coat, chemical-resistant gloves, and chemical splash goggles. A face shield is also recommended.
-
Tare the Weighing Vessel: On an analytical balance inside the fume hood, tare a clean, dry weighing vessel.
-
Transfer the Compound: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.
-
Record the Mass: Accurately record the mass of the compound.
-
Seal the Container: Immediately and securely seal the stock container of this compound.
Dissolution and Reaction Setup
-
Select an Appropriate Solvent: Choose a solvent in which this compound is soluble and that is compatible with the intended reaction chemistry.
-
Add Solvent to the Reaction Vessel: In the fume hood, add the selected solvent to the reaction vessel.
-
Add the Compound: Carefully add the weighed this compound to the solvent.
-
Stirring: If necessary, use a magnetic stirrer to facilitate dissolution.
-
Assemble the Reaction Apparatus: Assemble the reaction apparatus as required for the specific experiment, ensuring all joints are properly sealed.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate the Area: If the spill is large or if there is a risk of significant airborne dust, evacuate the immediate area.
-
Alert Others: Inform colleagues and the laboratory supervisor of the spill.
-
Don Additional PPE: If not already wearing it, don a respirator with appropriate cartridges.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[1] Avoid creating dust. For a solution spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled, sealed container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound, including unused compound, reaction residues, and contaminated materials, must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
A proactive and informed approach to safety is paramount when working with reactive chemical intermediates like this compound. By understanding the inherent hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Washington State University. (n.d.). Pyridine Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. (2021, December 25). 2-Bromo-5-fluoropyridine Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
New Environment Inc. (n.d.). NFPA Chemicals. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. pppmag.com [pppmag.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
